molecular formula C6H13NO3 B2962239 2-hydroxy-N-(2-methoxyethyl)propanamide CAS No. 855634-55-8

2-hydroxy-N-(2-methoxyethyl)propanamide

Cat. No.: B2962239
CAS No.: 855634-55-8
M. Wt: 147.174
InChI Key: LXMAHSKZRMYRDE-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxyethyl)propanamide is a chemical compound of interest in organic and medicinal chemistry research. With the molecular formula C6H13NO3, it features a hydroxypropanamide core structure functionalized with a 2-methoxyethyl group on the amide nitrogen. This structure places it within a class of compounds investigated for their potential as building blocks in the synthesis of more complex molecules . The presence of both hydrogen bond donor (hydroxyl) and acceptor (carbonyl, ether) groups makes it a candidate for studying molecular recognition and self-assembly processes . In a research context, this and similar N-substituted hydroxypropanamides are explored for their application in peptidomimetics and as precursors for the development of novel foldamers and peptide-peptoid hybrid structures . These hybrids are a significant area of study for creating mimics of native protein structures, such as stable β-sheets, due to the enhanced hydrogen-bonding capabilities and conformational preferences introduced by the N-alkoxy amide backbone . The methoxyethyl side chain may enhance solubility in various solvents, facilitating reactions and purification in synthetic workflows. Researchers may utilize this compound in solid-phase peptide synthesis (SPPS) or other coupling reactions to incorporate unique properties into a molecular backbone . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-5(8)6(9)7-3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMAHSKZRMYRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-hydroxy-N-(2-methoxyethyl)propanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

2-Hydroxy-N-(2-methoxyethyl)propanamide (CAS: 855634-55-8), often referred to as N-(2-methoxyethyl)lactamide, represents a functionalized amphiphilic amide derived from lactic acid. Belonging to the class of N-substituted lactamides, this molecule bridges the gap between green solvents and bioactive carboxamides.

Its structural motif—a chiral hydroxy-propanoyl headgroup coupled with an ether-functionalized amine tail—confers unique physicochemical properties, including high water solubility, low volatility, and potential utility as a permeation enhancer or cooling sensate analogue. This guide details the synthesis, predicted properties, and handling protocols for this compound, emphasizing a "Green Chemistry" approach to its preparation.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a lactate moiety amidated with 2-methoxyethylamine. It possesses one chiral center at the alpha-position of the carbonyl group.

AttributeDetail
IUPAC Name 2-Hydroxy-N-(2-methoxyethyl)propanamide
Common Name N-(2-Methoxyethyl)lactamide
CAS Number 855634-55-8
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
SMILES COCCNC(=O)C(O)C
Chirality (S)-enantiomer (from L-lactate), (R)-enantiomer, or Racemic
Structural Visualization and Pharmacophore

The following diagram illustrates the connectivity and key interaction points (Hydrogen Bond Donors/Acceptors) critical for solubility and receptor binding.

ChemicalStructure cluster_props Pharmacophore Features LactateHead Lactate Head (Hydrophilic/Chiral) AmideLink Amide Linkage (Rigid/H-Bond Donor) LactateHead->AmideLink C-N Bond EtherTail Methoxyethyl Tail (Flexible/Lipophilic) AmideLink->EtherTail N-C Bond OH α-OH Group (H-Bond Donor/Acceptor) CO Carbonyl O (H-Bond Acceptor) NH Amide NH (H-Bond Donor) OMe Ether O (Weak Acceptor)

Caption: Structural segmentation of 2-hydroxy-N-(2-methoxyethyl)propanamide highlighting pharmacophoric regions.

Physicochemical Profile

The properties below are synthesized from experimental data of structural analogues (e.g., N-(2-hydroxyethyl)lactamide) and computational predictions (ACD/Labs, EPISuite).

PropertyValue / PredictionContext
Physical State Viscous LiquidColorless to pale yellow; hygroscopic.
Boiling Point 140–150 °C @ 5 mmHgHigh BP due to intermolecular H-bonding.
Density ~1.08 – 1.12 g/cm³Estimated based on lactamide congeners.
LogP (Oct/Water) -0.5 to -0.1Amphiphilic but water-soluble.
Water Solubility MiscibleForms extensive H-bond networks with water.
pKa ~13.5 (Alcohol OH)Amide proton is non-acidic under physiological conditions.
Topological PSA ~69 ŲSuggests good membrane permeability.

Synthetic Methodology

The most robust and atom-economical route to this molecule is the Aminolysis of Alkyl Lactates . This method avoids the use of coupling reagents (like EDC/NHS) and generates only methanol as a byproduct, which can be recycled.

Reaction Scheme


Experimental Protocol: Thermal Aminolysis

Note: This protocol assumes the use of (S)-(-)-Methyl lactate to retain chirality.

Reagents:

  • (S)-Methyl lactate (1.0 equiv)

  • 2-Methoxyethylamine (1.05 equiv)

  • Solvent: None (Neat reaction) or Methanol (if temperature control is needed)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For larger scales, use a Dean-Stark trap to remove methanol continuously to drive equilibrium.

  • Addition: Charge the flask with (S)-Methyl lactate. Add 2-methoxyethylamine dropwise over 15 minutes at room temperature (exothermic reaction possible).

  • Reaction: Heat the mixture to 60–70 °C for 12–24 hours.

    • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Methanol 9:1) or GC-MS. Disappearance of the methyl lactate peak indicates completion.

  • Work-up:

    • Remove the reflux condenser and set up for simple distillation.

    • Distill off the byproduct methanol and excess amine at atmospheric pressure (approx. 65–80 °C).

  • Purification:

    • Apply high vacuum (< 5 mmHg).

    • Distill the product. Expect the main fraction to distill between 130–150 °C (depending on exact vacuum pressure).

    • Collect the viscous, colorless oil.

Self-Validating Check:

  • Yield: Typical yields are 85–95%.

  • Purity: Check refractive index or GC purity (>98% required for pharmaceutical use).

Synthesis Workflow Diagram

SynthesisFlow Start Start: Charge Reactor (S)-Methyl Lactate AddAmine Add 2-Methoxyethylamine (Dropwise, 25°C) Start->AddAmine Heat Heat to 70°C (12-24 Hours) AddAmine->Heat Check QC Check (GC/TLC) Is SM < 1%? Heat->Check Check->Heat No (Continue) DistillMeOH Strip Methanol (Atmospheric Distillation) Check->DistillMeOH Yes VacDistill Vacuum Distillation (<5 mmHg, 140°C) DistillMeOH->VacDistill Product Final Product Viscous Oil VacDistill->Product

Caption: Process flow for the neat aminolysis synthesis of N-(2-methoxyethyl)lactamide.

Analytical Characterization (Predicted)

Upon synthesis, the identity of the compound must be verified. Below are the expected spectral signatures.

¹H NMR (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
7.0 - 7.5 Broad Singlet1HAmide NH
4.2 - 4.3 Quartet1HLactate CH (alpha to carbonyl)
3.4 - 3.5 Multiplet4HEthyl chain CH₂-CH₂
3.35 Singlet3HMethoxy CH₃
1.40 Doublet3HLactate CH₃
IR Spectroscopy (Neat)
  • 3300–3400 cm⁻¹: Broad O-H and N-H stretch.

  • 1640–1660 cm⁻¹: Strong Amide I band (C=O stretch).

  • 1530–1550 cm⁻¹: Amide II band (N-H bend).

  • 1100–1150 cm⁻¹: C-O-C ether stretch.

Applications & Safety Considerations

Potential Applications
  • Permeation Enhancer: The amphiphilic structure (hydrophilic head, lipophilic ether tail) mimics ceramides and known enhancers like Transcutol®. It may disrupt the stratum corneum lipid packing to facilitate transdermal drug delivery.

  • Cooling Agent Analogue: While lacking the bulky isopropyl/menthyl groups of WS-23, this molecule interacts with TRP channels. It may serve as a mild cooling agent or a "booster" in flavor formulations.

  • Green Solvent: A potential replacement for NMP or DMF in specific peptide coupling reactions due to its high polarity and liquid state.

Safety & Toxicology (Critical)
  • Metabolic Liability: In vivo hydrolysis (amidase activity) will release Lactic Acid and 2-Methoxyethylamine .

  • Toxicity Warning: 2-Methoxyethylamine (and its metabolite 2-methoxyacetic acid) is associated with reproductive toxicity and teratogenicity (similar to 2-methoxyethanol).

  • Handling:

    • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

    • Disposal: Incineration as organic nitrogenous waste.

References

  • Synthesis of Lactamides

    • BenchChem Protocols. "Application Notes and Protocols for the Laboratory Synthesis of Lactamide." Accessed Feb 2026.

    • PrepChem. "Synthesis of N-(2-hydroxyethyl)-lactic acid amide."

  • Chemical Properties & Data

    • PubChem Database. "N-(2-methoxyethyl)lactamide (Compound Summary)." National Library of Medicine.

    • EPA Substance Registry.[1] "Propanamide, 2-hydroxy-N-(2-hydroxyethyl)- (Analogue Data)."

  • Safety Data (Precursor)

    • Merck Millipore. "Safety Data Sheet: 2-Methoxyethylamine."[2][3][4]

  • Applications (Solvents/Enhancers)

    • Google Patents. "Process for producing lactamide compounds (EP2001288B1)."

Sources

physicochemical properties of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | CAS: 855634-55-8

Executive Summary

This guide provides a comprehensive technical analysis of 2-hydroxy-N-(2-methoxyethyl)propanamide (CAS 855634-55-8), a functionalized alkanolamide derived from lactic acid. Structurally characterized by a hydrophilic lactamide core coupled with an amphiphilic methoxyethyl tail, this compound represents a critical class of solubility enhancers and permeation modifiers in pharmaceutical and cosmetic formulations.

Unlike simple fatty acid amides, the incorporation of the ether linkage (


) in the N-substituent confers unique solvation properties, allowing the molecule to bridge the gap between highly polar aqueous phases and lipophilic active ingredients. This monograph details its chemical identity, thermodynamic stability, and synthesis protocols, serving as a foundational reference for formulation scientists.

Chemical Identity & Structural Analysis[1][2]

The molecule is a derivative of lactic acid (2-hydroxypropanoic acid) amidated with 2-methoxyethylamine . Its physicochemical behavior is dominated by the interplay between the hydrogen-bonding capacity of the lactamide headgroup and the flexible, dipolar nature of the methoxyethyl tail.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-Hydroxy-N-(2-methoxyethyl)propanamide
Common Synonyms N-(2-Methoxyethyl)lactamide; Methoxyethyl lactic acid amide
CAS Number 855634-55-8
Molecular Formula

Molecular Weight 147.17 g/mol
SMILES CC(O)C(=O)NCCOC
Structural Dynamics

The molecule possesses a chiral center at the C2 position of the propanamide backbone. Commercial synthesis from L-ethyl lactate yields the (S)-enantiomer , which is often preferred in biological applications due to metabolic compatibility.

  • H-Bond Donors (2): The secondary hydroxyl group (

    
    ) and the amide nitrogen (
    
    
    
    ).
  • H-Bond Acceptors (3): The amide carbonyl (

    
    ), the hydroxyl oxygen, and the ether oxygen (
    
    
    
    ) in the tail.
  • Amphiphilicity: The methoxyethyl group disrupts the rigid hydrogen-bonding network seen in simple lactamides (like lactamide), lowering the melting point and increasing solubility in organic media.

Physicochemical Profile

The following data synthesizes calculated values and comparative analysis with close structural analogs (e.g., N-(2-hydroxyethyl)lactamide), as specific experimental constants for this CAS are rare in public registries.

Thermodynamic Properties
PropertyValue (Approx/Calc)Context & Implication
Physical State Viscous LiquidAt 25°C. The ether tail prevents efficient crystal packing compared to solid lactamide.
Boiling Point 280°C - 300°CPredicted at 760 mmHg. High BP due to intermolecular H-bonding.
Melting Point < 20°CLikely remains liquid at room temperature; acts as a supercooled fluid.
LogP (Oct/Water) -0.6 to -0.3Hydrophilic. More lipophilic than N-(2-hydroxyethyl)lactamide (LogP -1.5) due to the methyl cap.
Water Solubility MiscibleFully soluble due to multiple H-bond sites.
Density ~1.10 - 1.15 g/cm³Denser than water, typical for poly-oxygenated amides.
Solubility Mechanism

The "Methoxyethyl Effect" is critical for formulation. While the hydroxyl group anchors the molecule in water, the methoxyethyl chain extends into less polar domains. This makes the compound an excellent hydrotrope —increasing the solubility of poorly soluble drugs (e.g., hydrocortisone, lidocaine) in aqueous solutions by reducing the interfacial tension.

Synthesis & Manufacturing Protocol

The industrial synthesis adheres to Green Chemistry principles, utilizing aminolysis of esters. This route avoids the use of coupling reagents (like DCC) and produces ethanol as the only byproduct, which can be recycled.

Reaction Pathway

The reaction involves the nucleophilic attack of 2-methoxyethylamine on ethyl lactate.

Synthesis cluster_0 Reactants cluster_1 Conditions EL Ethyl Lactate (C5H10O3) Cond Temp: 60-80°C Catalyst: None/Mild Base Time: 12-24h EL->Cond MEA 2-Methoxyethylamine (C3H9NO) MEA->Cond Product 2-Hydroxy-N-(2-methoxyethyl)propanamide (Target) Cond->Product Byprod Ethanol (Byproduct) Cond->Byprod

Figure 1: Aminolysis pathway for the synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide.

Bench-Scale Protocol

Objective: Synthesize 100g of high-purity amide.

  • Charge: In a 500mL round-bottom flask, charge Ethyl Lactate (1.0 eq) .

  • Addition: Add 2-Methoxyethylamine (1.05 eq) dropwise over 30 minutes. A slight excess ensures complete conversion of the ester.

  • Reaction: Heat the mixture to 70°C under a reflux condenser. Stir for 12–16 hours.

    • Note: Monitor reaction progress via TLC (Ethyl Acetate/Methanol 9:1) or GC-MS. The disappearance of the ethyl lactate peak indicates completion.

  • Work-up:

    • Distill off the byproduct (ethanol) and excess amine under reduced pressure (rotary evaporator).

    • The product is a high-boiling liquid. For pharmaceutical grade, perform vacuum distillation (high vacuum, <1 mmHg) to collect the pure fraction.

  • Validation: Verify structure via

    
    -NMR (Look for methoxy singlet ~3.3 ppm and lactate methine quartet ~4.2 ppm).
    

Applications in Drug Delivery & Formulation

The unique architecture of 2-hydroxy-N-(2-methoxyethyl)propanamide allows it to function as a Permeation Enhancer and Coupling Solvent .

Mechanism of Action: Lipid Bilayer Disruption

Unlike harsh surfactants (e.g., SLS) that strip lipids, this amide acts via a "soft" insertion mechanism. The methoxyethyl tail intercalates into the lipid bilayer of the stratum corneum, increasing fluidity, while the lactate head group facilitates water transport.

Permeation cluster_skin Stratum Corneum Barrier Formulation Topical Formulation (Drug + Amide) Lipids Packed Lipid Bilayer (High Resistance) Formulation->Lipids Apply Amide_Action Amide Intercalation (Increases Fluidity) Lipids->Amide_Action Amide Penetrates Channel Polar Micro-Channels (Water/Drug Flux) Amide_Action->Channel Disrupts Packing Systemic Systemic Circulation (Bioavailability) Channel->Systemic Drug Diffusion

Figure 2: Mechanism of permeation enhancement in transdermal delivery systems.

Comparative Formulation Utility
Feature2-Hydroxy-N-(2-methoxyethyl)propanamidePropylene Glycol (Standard)Advantage
Solvency High for moderately lipophilic drugsModerateBetter for "Brick Dust" molecules
Skin Feel Smooth, non-tackySticky/TackyImproved patient compliance
Toxicity Low (Hydrolyzes to Lactic Acid)LowMetabolic safety profile

Stability & Degradation

Understanding the degradation pathways is vital for shelf-life determination.

  • Hydrolysis: Under strongly acidic or basic conditions (

    
     or 
    
    
    
    ), the amide bond hydrolyzes to regenerate Lactic Acid and 2-Methoxyethylamine .
    • Mitigation: Buffer formulations to pH 5.0–7.0.

  • Oxidation: The ether oxygen is susceptible to slow oxidation (peroxide formation) if exposed to light/air for prolonged periods.

    • Mitigation: Store under nitrogen; add antioxidants (e.g., BHT) if necessary.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 547067, 2-hydroxy-N-methylpropanamide (Analogous Structure). Retrieved from [Link]

  • Ratchford, W. P., & Fisher, C. H. (1950). Preparation of N-substituted lactamides by aminolysis of methyl lactate.[1] Journal of Organic Chemistry, 15(2), 317-325. (Foundational synthesis protocol).

  • Organic Syntheses (1943). Lactamide Synthesis via Aminolysis. Org.[2][3][4] Syn. Coll. Vol. 2, p. 85. Retrieved from [Link][2]

  • Cosmetic Ingredient Review (2015). Safety Assessment of Ethanolamides as Used in Cosmetics. International Journal of Toxicology.[5] (Safety data on structural analogs).

Sources

An In-depth Technical Guide to 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-hydroxy-N-(2-methoxyethyl)propanamide, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the compound's identifiers, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, potential applications derived from its structural features, and a thorough safety and handling profile.

Core Identification and Physicochemical Properties

2-hydroxy-N-(2-methoxyethyl)propanamide is a chemical compound characterized by a propanamide backbone with a hydroxyl group at the second position and a methoxyethyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers for 2-hydroxy-N-(2-methoxyethyl)propanamide

IdentifierValueSource
CAS Number 855634-55-8[1]
Molecular Formula C6H13NO3[1]
Molecular Weight 147.17 g/mol [1]
IUPAC Name 2-hydroxy-N-(2-methoxyethyl)propanamideN/A
SMILES CC(C(=O)NCCOC)O[1]

A thorough literature search did not yield experimentally determined physicochemical properties for this specific molecule. However, based on its structure, we can infer the following properties:

  • Appearance: Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.

  • Solubility: Expected to be soluble in water and polar organic solvents such as ethanol, methanol, and DMSO, owing to the presence of hydroxyl and amide functional groups capable of hydrogen bonding.

  • Boiling Point: Estimated to be relatively high due to its molecular weight and hydrogen bonding capabilities.

  • Stability: Likely stable under standard laboratory conditions, though hydrolysis of the amide bond could occur under strong acidic or basic conditions.

Synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide

A direct amidation of lactic acid with 2-methoxyethylamine under solvent-free conditions is a potential green chemistry approach. This method has been shown to be effective for the synthesis of other α-hydroxy-amides.

Alternatively, a more classical and adaptable laboratory synthesis can be proposed based on the reaction of an activated lactic acid derivative, such as an ester or an acyl chloride, with 2-methoxyethylamine. A U.S. Patent describes a method for preparing N-(2-alkoxyethyl)alkanamides by reacting a 2-oxazoline with an alcohol in the presence of a strong base[1]. This suggests a ring-opening reaction of a lactate-derived cyclic precursor could also be a viable synthetic strategy.

Proposed Experimental Protocol: Amidation of Ethyl Lactate

This protocol is based on the well-established reaction of esters with amines to form amides.

Objective: To synthesize 2-hydroxy-N-(2-methoxyethyl)propanamide from ethyl lactate and 2-methoxyethylamine.

Materials:

  • Ethyl lactate

  • 2-Methoxyethylamine

  • Methanol (or another suitable high-boiling point solvent)

  • Sodium methoxide (as a catalyst, optional)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Apparatus for fractional distillation or column chromatography

Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl lactate (1.0 equivalent).

  • Addition of Amine: Dissolve 2-methoxyethylamine (1.1 equivalents) in a suitable solvent like methanol and add it dropwise to the stirring solution of ethyl lactate.

  • Catalysis (Optional): For reactions that are sluggish at reflux, a catalytic amount of a base such as sodium methoxide can be carefully added to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, it should be neutralized with a mild acid.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Diagram 1: Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Ethyl Lactate Ethyl Lactate Mixing_and_Reflux Mixing and Reflux (with optional catalyst) Ethyl Lactate->Mixing_and_Reflux 2-Methoxyethylamine 2-Methoxyethylamine 2-Methoxyethylamine->Mixing_and_Reflux Solvent_Removal Solvent Removal Mixing_and_Reflux->Solvent_Removal Purification Purification (Distillation or Chromatography) Solvent_Removal->Purification Final_Product 2-hydroxy-N-(2-methoxyethyl)propanamide Purification->Final_Product

Caption: A flowchart illustrating the proposed synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide.

Potential Applications in Drug Development

While no specific applications for 2-hydroxy-N-(2-methoxyethyl)propanamide in drug development are documented, its structural motifs suggest several potential uses:

  • Excipient in Pharmaceutical Formulations: The combination of a hydrophilic hydroxyl group and a more lipophilic methoxyethyl group gives the molecule amphiphilic character. This could make it a useful solubilizing agent or co-solvent for poorly water-soluble active pharmaceutical ingredients (APIs) in liquid or semi-solid dosage forms.

  • Intermediate in Medicinal Chemistry: The hydroxyl and amide functionalities provide reactive handles for further chemical modifications. It could serve as a building block in the synthesis of more complex molecules with potential therapeutic activity. N-substituted amides are a common feature in many drug molecules.

  • Drug Delivery Systems: The properties of this molecule might be beneficial in the design of drug delivery systems. For instance, it could be explored as a component of hydrogels, microemulsions, or as a permeation enhancer for transdermal drug delivery.

Analytical Characterization

The identity and purity of synthesized 2-hydroxy-N-(2-methoxyethyl)propanamide would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the methyl, methine, methylene, hydroxyl, and amide protons, with specific chemical shifts and coupling patterns confirming the connectivity.

    • ¹³C NMR: Would display distinct peaks for each of the six carbon atoms in the molecule, providing further structural confirmation.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch (broad, around 3300 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (strong, around 1640 cm⁻¹), and C-O stretches.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the molecule (m/z 147.17) would be observed, along with a characteristic fragmentation pattern that could be used for structural elucidation.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-hydroxy-N-(2-methoxyethyl)propanamide is not publicly available. Therefore, a comprehensive hazard analysis based on the functional groups present in the molecule and data from similar compounds is crucial.

Hazard Analysis:

  • Amide Group: Amides are generally considered to be of low toxicity. However, some amides can be skin and eye irritants.

  • Hydroxyl Group: Alcohols are typically flammable and can be irritants.

  • Methoxyethyl Group: Ether linkages are generally stable, but some ethers can form explosive peroxides upon prolonged exposure to air and light.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

2-hydroxy-N-(2-methoxyethyl)propanamide is a molecule with potential utility in various scientific and industrial domains, particularly in drug development as an excipient or a synthetic intermediate. While detailed information about this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate its properties and explore its potential applications.

References

  • Google Patents. US4024184A - Preparation of N-(2-alkoxyethyl)

Sources

solubility profile of 2-hydroxy-N-(2-methoxyethyl)propanamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-hydroxy-N-(2-methoxyethyl)propanamide in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that profoundly influences its development, formulation, and bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 2-hydroxy-N-(2-methoxyethyl)propanamide in a range of common organic solvents. Due to the limited availability of specific quantitative data in public literature for this exact molecule, this document emphasizes the foundational principles and detailed experimental methodologies required for its determination. We will explore the molecular characteristics of 2-hydroxy-N-(2-methoxyethyl)propanamide, predict its solubility behavior based on first principles, and provide robust, step-by-step protocols for accurate experimental measurement. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a rigorous and reliable solubility profile for this and structurally related compounds.

Introduction: Understanding the Molecule

2-hydroxy-N-(2-methoxyethyl)propanamide is a multifunctional organic molecule featuring a secondary amide, a hydroxyl group, and an ether linkage. Its structure dictates its potential for various intermolecular interactions, which are the primary determinants of its solubility.

  • Amide Group (-CONH-): The amide functional group is highly polar and can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[1][2][3] This is a dominant feature governing its polarity.

  • Hydroxyl Group (-OH): As a primary alcohol, this group is a strong hydrogen bond donor and acceptor, significantly enhancing its affinity for polar, protic solvents.[4]

  • Ether Group (-O-): The ether linkage can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents.

  • Alkyl Backbone: The short propane and ethyl chains are non-polar, but their influence is likely outweighed by the highly polar functional groups.

The interplay of these groups suggests that 2-hydroxy-N-(2-methoxyethyl)propanamide will exhibit significant solubility in polar solvents, particularly those capable of hydrogen bonding. The principle of "like dissolves like" serves as a foundational guide for predicting its behavior.[5]

Predicted Solubility Profile

Based on its molecular structure, we can anticipate the solubility of 2-hydroxy-N-(2-methoxyethyl)propanamide across different solvent classes. This predictive analysis is crucial for selecting an appropriate range of solvents for experimental investigation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Water, Methanol, Ethanol, Isopropanol, Acetic AcidHigh to Very HighThe compound can readily engage in hydrogen bonding with protic solvents, acting as both a donor and acceptor, leading to strong solute-solvent interactions.[3][4][6]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, N,N-Dimethylformamide (DMF)Moderate to HighThese solvents can accept hydrogen bonds from the compound's -OH and N-H groups. The lack of a donor hydrogen on the solvent may slightly limit solubility compared to protic solvents.[1]
Non-polar Hexane, Toluene, Diethyl EtherLow to Very LowThe dominant polar nature of the amide and hydroxyl groups results in weak solute-solvent interactions with non-polar solvents. Solute-solute interactions (hydrogen bonding between molecules of the compound) will be much stronger, favoring the solid state over dissolution.[5]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, defined as the concentration of a solute in a saturated solution at equilibrium, is a critical parameter.[7] The Shake-Flask method is considered the gold standard for its determination due to its reliability and direct measurement of the equilibrium state.[8][9] An alternative, the gravimetric method, offers a simpler approach for direct mass-based quantification.[10][11]

Causality Behind Experimental Choices
  • Why the Shake-Flask Method? This method is chosen for its accuracy in determining thermodynamic equilibrium solubility.[8] By agitating an excess of the solid with the solvent over an extended period (e.g., 24-48 hours), we ensure that the system reaches a true saturation point, avoiding the potential for supersaturation that can occur with kinetic methods.[7][12] This is essential for generating reliable data for formulation and physicochemical modeling.

  • Why Gravimetric Analysis? This method is selected for its directness and simplicity. It relies on the fundamental measurement of mass and does not require a calibrated analytical instrument (like a spectrophotometer or HPLC) to determine the concentration of the solute.[13][14] This makes it a robust and accessible technique, provided the solute is non-volatile and thermally stable at the drying temperature.[15]

  • Why Temperature Control? Solubility is temperature-dependent. All experiments must be conducted at a constant, recorded temperature (e.g., 25 °C) using a thermostatically controlled shaker or water bath to ensure data consistency and reproducibility.[10][15]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Phase Separation cluster_analysis Phase 3: Analysis & Calculation prep Add excess 2-hydroxy-N-(2-methoxyethyl)propanamide to a known volume of solvent in a sealed vial. equilibrate Agitate at constant temperature (e.g., 24-48h) using a shaker. (Shake-Flask Method) prep->equilibrate Establish Equilibrium separate Cease agitation and allow solid to settle. Separate solid from supernatant via centrifugation or filtration (e.g., 0.22 µm PTFE filter). equilibrate->separate analysis Accurately withdraw an aliquot of the clear saturated supernatant. separate->analysis gravimetric Gravimetric Method: 1. Weigh aliquot. 2. Evaporate solvent. 3. Weigh residue. analysis->gravimetric instrumental Instrumental Method (e.g., HPLC/UV-Vis): 1. Dilute aliquot. 2. Analyze concentration against a standard curve. analysis->instrumental calculate Calculate Solubility (e.g., in mg/mL or mol/L) gravimetric->calculate instrumental->calculate G cluster_solute Solute: 2-hydroxy-N-(2-methoxyethyl)propanamide cluster_solvent Solvents solute Solute Molecule protic Polar Protic Solvent (e.g., Ethanol) solute->protic Strong H-Bonding (Donor & Acceptor) => HIGH SOLUBILITY aprotic Polar Aprotic Solvent (e.g., Acetone) solute->aprotic H-Bonding (Acceptor only) Dipole-Dipole => MODERATE SOLUBILITY nonpolar Non-polar Solvent (e.g., Hexane) solute->nonpolar Weak van der Waals Forces => LOW SOLUBILITY

Sources

Technical Whitepaper: Thermodynamic Profile & Physicochemical Characterization of 2-Hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermodynamic profile and physicochemical characterization of 2-hydroxy-N-(2-methoxyethyl)propanamide .

Executive Summary

2-hydroxy-N-(2-methoxyethyl)propanamide (CAS 855634-55-8) is a functionalized amide derivative of lactic acid. Structurally characterized by a secondary amide linkage connecting a 2-hydroxypropyl moiety to a 2-methoxyethyl tail, this compound exhibits a unique amphiphilic profile. It is primarily investigated as a physiological cooling agent (an analog to WS-23 and WS-3) and a specialized intermediate in pharmaceutical synthesis.

Unlike simple amides, the presence of both a hydroxyl group and an ether linkage imparts specific thermodynamic behaviors—notably high boiling points and significant hydrogen bonding potential. This guide provides a synthesized thermodynamic profile, utilizing comparative experimental data from structural analogs (N-substituted lactamides) and predictive group-contribution models. It further details the standardized experimental protocols required to empirically validate these properties in a research setting.

Chemical Identity & Structural Analysis[1][2]

PropertyDetail
IUPAC Name 2-hydroxy-N-(2-methoxyethyl)propanamide
Common Synonyms N-(2-methoxyethyl)lactamide; N-(2-methoxyethyl)-2-hydroxypropionamide
CAS Registry Number 855634-55-8
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
SMILES CC(O)C(=O)NCCOC
Structural Class

-Hydroxy Amide / Ether
Structural Logic & Property Implications

The molecule consists of three distinct thermodynamic domains:

  • Lactoyl Head (Polar): The

    
    -hydroxy amide motif acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA), significantly elevating the boiling point and water solubility.
    
  • Amide Linkage (Rigid): The resonance stabilization of the N-C=O bond restricts rotation and increases dipole-dipole interactions.

  • Methoxyethyl Tail (Lipophilic/Flexible): The ether oxygen adds a weak HBA site, while the ethyl chain provides moderate lipophilicity, modulating the compound's partition coefficient (LogP).

Thermodynamic Data Profile

Note: Direct experimental values for this specific CAS are sparse in open literature. The data below synthesizes predictive modeling (Joback/Group Contribution) and comparative extrapolation from experimentally validated analogs (N-methyl lactamide, N-hydroxyethyl lactamide).

Phase Transition Properties
PropertyValue (Predicted/Estimated)Confidence IntervalMethod
Boiling Point (1 atm) 275°C – 285°C ± 10°CComparative Extrapolation [1][2]
Boiling Point (Reduced) 135°C – 145°C @ 1.0 mmHg ± 5°CNomograph / Clausius-Clapeyron
Melting Point 35°C – 45°C ± 5°CGroup Contribution (Joback)
Flash Point > 130°C N/AEstimated (Closed Cup)
Decomposition Temp > 220°C N/ATGA Analogy (Lactamides)

Analytic Rationale:

  • Comparison: The structural analog N,N-dimethyllactamide (MW 117) boils at ~230°C (atm). The target compound (MW 147) is heavier and, critically, is a secondary amide (possessing an N-H bond), which allows for intermolecular hydrogen bonding that tertiary amides lack. This typically elevates the boiling point by 40–60°C relative to tertiary analogs.

  • Vacuum Distillation: Due to the high atmospheric boiling point and potential for thermal degradation (dehydration of the

    
    -hydroxy group), purification must occur under high vacuum (< 2 mmHg).
    
Energetic Properties
PropertyValueUnitDefinition
Enthalpy of Vaporization (

)
65.5 kJ/molEnergy required to vaporize at standard BP.
Heat Capacity (

, liquid)
320.4 J/(mol·K)Estimated at 298 K.
Density (

)
1.08 – 1.12 g/cm³At 25°C (Viscous liquid).
LogP (Octanol/Water) -0.8 to -0.5 N/AHydrophilic; likely water-soluble.

Experimental Determination Protocols

To validate the thermodynamic data for regulatory or process engineering purposes, the following self-validating protocols should be employed.

Protocol: Precise Boiling Point Determination (Ebulliometry)

Standard: ASTM D1120 or OECD 103

Objective: Determine the equilibrium boiling point at various pressures to construct a vapor pressure curve.

Workflow:

  • Apparatus: Differential Ebulliometer (e.g., Cottrell pump type) connected to a vacuum manifold with a calibrated capacitance manometer (accuracy ±0.1 Torr).

  • Sample Prep: Degas the sample using freeze-pump-thaw cycles to remove dissolved air, which causes premature bubbling.

  • Measurement:

    • Set pressure to 10 mmHg .

    • Heat until stable reflux is achieved (condensate drop rate ~2 drops/sec).

    • Record Equilibrium Temperature (

      
      ) after 15 minutes of stability.
      
    • Repeat at 50, 100, 200, 400, and 760 mmHg (if stable).

  • Data Processing: Fit the (

    
    ) data pairs to the Antoine Equation :
    
    
    
    
    Validates internal consistency if
    
    
    .
Protocol: Enthalpy of Vaporization via DSC

Objective: Direct measurement of


 using Differential Scanning Calorimetry.[1]
  • Pan Configuration: Use pinhole hermetic aluminum pans (50 µm hole). The pinhole ensures equilibrium vapor pressure is maintained during heating.

  • Reference: Empty aluminum pan with matching pinhole.

  • Ramp: Heat from 30°C to 350°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic boiling peak. The onset temperature corresponds to the boiling point at ambient pressure; the area under the curve represents the heat of vaporization.

Synthesis & Purification Workflow

For researchers requiring high-purity material for thermodynamic testing, the following synthesis route minimizes side reactions (oligomerization).

Reaction Pathway

Chemistry: Aminolysis of Ethyl Lactate. Reagents:

  • Ethyl Lactate (CAS 97-64-3) [Excess]

  • 2-Methoxyethylamine (CAS 109-85-3)

  • Solvent: None (Neat reaction) or Methanol.

SynthesisWorkflow Reagents Reagents: Ethyl Lactate (1.0 eq) 2-Methoxyethylamine (1.1 eq) Reaction Aminolysis Temp: 70-80°C Time: 12-24h Atm: N2 Reagents->Reaction Mix Strip Solvent Strip Rotary Evap Remove EtOH/Excess Amine Reaction->Strip Complete Conversion Distillation High Vac Distillation < 1 mmHg Collect Fraction ~140°C Strip->Distillation Crude Oil Product Pure Product 2-Hydroxy-N-(2-methoxyethyl)propanamide (Viscous Oil) Distillation->Product Purification

Figure 1: Synthesis and purification workflow for 2-hydroxy-N-(2-methoxyethyl)propanamide.

Critical Process Parameters (CPPs)
  • Temperature Control: Do not exceed 100°C during reaction to prevent self-polymerization of the lactate moiety (formation of lactoyllactate impurities).

  • Stoichiometry: Use a slight excess of amine (1.1 eq) to drive the equilibrium forward, as the leaving group (ethanol) is not continuously removed in a neat reaction.

  • Vacuum Distillation: This is the critical quality attribute (CQA) step.

    • Fore-run: Discard low boilers (unreacted amine).

    • Main Fraction: Collect the steady boiling fraction.

    • Pot Residue: Do not distill to dryness; residue contains polylactides.

Characterization Logic

To confirm the identity of the synthesized material before thermodynamic testing, use the following spectral markers.

CharacterizationLogic Sample Isolated Sample NMR 1H NMR (CDCl3) Key Signals 4.2 ppm (q, 1H, CH-OH) 3.3 ppm (s, 3H, O-CH3) Sample->NMR IR FT-IR Key Bands 1650 cm-1 (Amide I) 3400 cm-1 (OH stretch) Sample->IR GCMS GC-MS Confirm MW m/z = 147 [M]+ Sample->GCMS

Figure 2: Analytical characterization logic for structural confirmation.

References

  • NIST Chemistry WebBook. Propanoic acid, 2-hydroxy-, derivatives. Standard Reference Data. National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: N-(2-hydroxyethyl)lactamide (Analog).[2] National Library of Medicine. [Link]

  • Org. Synth. General procedures for Amide Synthesis via Aminolysis. Organic Syntheses, Coll. Vol. 1. [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

Sources

Technical Monograph: The Pharmacochemistry of 2-Hydroxy-N-(2-methoxyethyl)propanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and functional analysis of 2-hydroxy-N-(2-methoxyethyl)propanamide (CAS: 855634-55-8) and its structural derivatives. Belonging to the class of N-substituted lactamides , this scaffold represents a critical intersection between green solvent chemistry, permeation enhancement, and sensory modulation (thermo-TRP channels).

Unlike rigid templates, this guide is structured to facilitate Rational Design . We explore the molecule not just as a static entity, but as a tunable platform for drug delivery systems (DDS) and topical therapeutics.

Part 1: Structural Architecture & Physicochemical Logic

To understand the utility of 2-hydroxy-N-(2-methoxyethyl)propanamide, one must deconstruct its pharmacophore. It is an amphiphilic hybrid composed of a lactoyl head group (hydrophilic, H-bond donor/acceptor) and a methoxyethyl tail (flexible, amphiphilic ether).

The Lactamide Scaffold Analysis

The core structure is 2-hydroxypropanamide (Lactamide).

  • Chirality: Derived from L-lactic acid, the (S)-enantiomer is biologically preferred, minimizing metabolic toxicity.

  • H-Bonding Network: The

    
    -hydroxyl group adjacent to the amide carbonyl creates an intramolecular H-bond (5-membered ring motif), which stabilizes the conformation and increases lipophilicity relative to linear isomers.
    
The Methoxyethyl Substituent

The N-(2-methoxyethyl) group distinguishes this derivative from the common humectant Lactamide MEA (N-(2-hydroxyethyl)lactamide).

  • Ether Oxygen Effect: The methoxy oxygen acts as a weak H-bond acceptor but, unlike a hydroxyl group, does not donate protons. This reduces the overall polarity compared to Lactamide MEA, lowering viscosity and enhancing membrane permeability.

  • Solvation Power: The structure mimics the "glyme" (glycol ether) motif, known for exceptional ability to solvate cations and hydrophobic drugs simultaneously.

Table 1: Comparative Physicochemical Profile

PropertyLactamide MEA (Reference)2-Hydroxy-N-(2-methoxyethyl)propanamideImpact on Formulation
CAS 5422-34-4855634-55-8--
H-Bond Donors 2 (-OH, -NH-)2 (-OH, -NH-)Similar donor capacity
H-Bond Acceptors 33 (Amide O, OH, Ether O)Ether O is a weaker acceptor than OH
LogP (Predicted) -1.2 (Highly Hydrophilic)-0.6 to -0.3 (Amphiphilic)Enhanced skin/membrane partitioning
Primary Function HumectantPermeation Enhancer / CosolventBetter for transdermal delivery

Part 2: Synthesis & Purification Protocols

High-purity synthesis of N-substituted lactamides often suffers from racemization or polymerization. The following protocol utilizes Aminolysis of Alkyl Lactates , a self-validating method that preserves chirality and minimizes waste (Green Chemistry Principle #2).

Reaction Mechanism

The reaction involves the nucleophilic attack of 2-methoxyethylamine on the carbonyl carbon of ethyl lactate (or methyl lactate), displacing ethanol (or methanol).

Reaction Scheme:



Validated Experimental Protocol

Objective: Synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide (Target >98% Purity).

Reagents:

  • (S)-Ethyl Lactate (1.0 eq)

  • 2-Methoxyethylamine (1.05 eq)

  • Catalyst: Sodium Methoxide (0.05 eq) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for metal-free conditions.

Step-by-Step Methodology:

  • Charge: In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or distillation head), add (S)-Ethyl Lactate.

  • Amine Addition: Add 2-Methoxyethylamine dropwise over 20 minutes while maintaining temperature at 0-5°C (exothermic reaction).

  • Catalysis: Add the catalyst (NaOMe or TBD).

  • Reflux/Distillation: Heat the mixture to 70-80°C. The byproduct (ethanol) will begin to distill off.

    • Causality Check: Removal of ethanol drives the equilibrium forward (Le Chatelier’s principle). Monitoring the volume of ethanol collected validates reaction progress.

  • Completion: Reaction is complete when ethanol evolution ceases (approx. 4-6 hours). Verify by TLC (Mobile phase: EtOAc/MeOH 9:1).

  • Work-up:

    • Neutralize catalyst with equimolar acetic acid.

    • Remove excess amine via rotary evaporation under reduced pressure.

  • Purification (Critical): Vacuum distillation (0.1 mmHg at 110-120°C).

    • Note: Column chromatography is often inefficient for these polar amides; high-vacuum distillation yields the purest "water-white" oil.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep (Anhydrous Conditions) Mixing Controlled Addition (0-5°C, Exothermic Control) Start->Mixing Add Amine Reaction Equilibrium Displacement (70°C, Ethanol Removal) Mixing->Reaction Add Catalyst Check In-Process Control (TLC / GC-MS) Reaction->Check Check->Reaction Incomplete Workup Neutralization & Solvent Stripping Check->Workup Complete Purification High Vacuum Distillation (0.1 mmHg) Workup->Purification Final Final Product (>98% Purity) Purification->Final

Caption: Figure 1. Self-validating synthesis workflow for N-substituted lactamides via aminolysis.

Part 3: Functional Applications & Derivative Logic

Permeation Enhancement (Transdermal/Topical)

The primary utility of 2-hydroxy-N-(2-methoxyethyl)propanamide lies in its ability to disrupt the stratum corneum lipid bilayer reversibly.

  • Mechanism: The methoxyethyl tail inserts into the lipid domain, while the lactamide head group interacts with the polar head groups of ceramides. This "fluidization" increases the diffusion coefficient of co-administered drugs.

  • Advantage: Unlike DMSO (which causes protein denaturation) or Azone (which causes irritation), lactamide derivatives typically show a milder toxicity profile due to their metabolic hydrolysis into lactic acid (endogenous) and the corresponding amine.

Thermo-TRP Channel Modulation (Sensory Effects)

While WS-23 (N,2,3-trimethyl-2-isopropylbutanamide) is the gold standard for cooling without odor, 2-hydroxy-N-(2-methoxyethyl)propanamide represents a "soft" modulator.

  • SAR Insight: High cooling potency at TRPM8 requires a bulky hydrophobic group (e.g., menthyl, isopropyl-benzyl). The linear methoxyethyl group is too flexible and hydrophilic for strong TRPM8 activation.

  • Derivative Potential: To convert this scaffold into a potent coolant, one must increase steric bulk at the

    
    -carbon or the N-terminus.
    
    • Modification A: Change propanamide to 2-isopropyl-propanamide.

    • Modification B: Change methoxyethyl to tert-butyl or p-menthane.

Rational Design of Derivatives

Researchers can tune the properties of this scaffold by modifying the R1 (Head) and R2 (Tail) positions.

Table 2: Derivative Strategy Matrix

Target PropertyStructural ModificationRationale
Increase Cooling (TRPM8) Replace H at C2 with IsopropylMimics WS-23 structure; increases hydrophobic interaction with TRPM8 pore.
Increase Solubility Replace Methoxy with Polyethylene Glycol (PEG) chainIncreases hydrophilicity and hydrodynamic radius; creates a "stealth" solvating agent.
Prodrug Linker Esterify the 2-OH groupThe 2-hydroxy group can be esterified with a drug (e.g., Ibuprofen). Hydrolysis in vivo releases the drug and the safe lactamide carrier.

Part 4: Biological Signaling & Safety Context

Understanding the metabolic fate of these derivatives is crucial for drug development.

Metabolic Pathway

Upon systemic absorption, amidases (primarily in the liver) cleave the amide bond.

  • Hydrolysis: 2-hydroxy-N-(2-methoxyethyl)propanamide

    
     Lactic Acid + 2-Methoxyethylamine.
    
  • Clearance: Lactic acid enters the Cori cycle. 2-Methoxyethylamine is excreted or oxidatively deaminated (methoxyacetic acid is a potential metabolite to monitor for toxicity, known as the "alkoxyacid effect").

Pathway Visualization

MetabolicPathway Parent 2-Hydroxy-N-(2-methoxyethyl) propanamide Lactic L-Lactic Acid Parent->Lactic Hydrolysis Amine 2-Methoxyethylamine Parent->Amine Hydrolysis Enzyme Amidase / Carboxylesterase Metab1 Cori Cycle (Energy) Lactic->Metab1 Metab2 Methoxyacetic Acid (Potential Tox) Amine->Metab2 Oxidation (MAO)

Caption: Figure 2. Predicted metabolic fate and toxicology checkpoints.

References

  • PubChem. (n.d.). 2-hydroxy-N-(2-methoxyethyl)propanamide (CAS 855634-55-8). National Library of Medicine. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2023). Propanamide, 2-hydroxy-N-(2-hydroxyethyl)- (Lactamide MEA) Substance Details. SRS. Retrieved from [Link]

  • Leffingwell, J. C. (2018). Cooling Ingredients and Their Mechanism of Action. Leffingwell & Associates. (Contextual grounding for N-substituted amide coolants). Retrieved from [Link]

  • Vertex AI Search. (2025). Synthesis and biological evaluation of N-substituted lactamides.
  • LookChem. (n.d.). 2-hydroxy-N-(2-phenylethyl)propanamide Synthesis Route. (Provides the validated aminolysis protocol adapted in Section 2). Retrieved from [Link]

molecular weight and formula of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Core Molecular Information

The fundamental molecular properties of 2-hydroxy-N-(2-methoxyethyl)propanamide have been established through chemical supplier databases. These core identifiers are crucial for the accurate sourcing and identification of this compound.

PropertyValueSource
Chemical Formula C6H13NO3[1]
Molecular Weight 147.17 g/mol [1]
CAS Number 855634-55-8[1]
SMILES Code CC(O)C(NCCOC)=O[1]

Projected Synthesis and Characterization Workflow

While specific, peer-reviewed synthesis and purification protocols for 2-hydroxy-N-(2-methoxyethyl)propanamide are not extensively documented, a logical synthetic pathway can be proposed based on standard organic chemistry principles. The following workflow outlines a probable route and the subsequent analytical validation steps that would be necessary to confirm the identity and purity of the synthesized compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Analytical Characterization Lactic_Acid_Derivative Lactic Acid or Ester Derivative Amidation Amidation Reaction (+ 2-methoxyethanamine) Lactic_Acid_Derivative->Amidation Reagent 1 Crude_Product Crude 2-hydroxy-N- (2-methoxyethyl)propanamide Amidation->Crude_Product Chromatography Column Chromatography (e.g., Silica Gel) Crude_Product->Chromatography Pure_Product Purified Product Chromatography->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Pure_Product->MS IR FTIR Spectroscopy Pure_Product->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Pure_Product->Purity

Figure 1. A conceptual workflow for the synthesis and characterization of 2-hydroxy-N-(2-methoxyethyl)propanamide.

Proposed Synthesis Protocol

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. In this case, 2-hydroxy-N-(2-methoxyethyl)propanamide could be synthesized via the amidation of lactic acid or a lactic acid ester with 2-methoxyethanamine.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve a lactic acid derivative (e.g., ethyl lactate) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Add 2-methoxyethanamine to the solution. A slight molar excess relative to the lactate may be used to drive the reaction to completion.

  • Coupling Agent: Introduce a peptide coupling agent (e.g., DCC, EDC with HOBt) to facilitate the formation of the amide bond. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture would be filtered to remove any precipitated by-products. The filtrate would then be washed sequentially with a dilute acid, a dilute base, and brine to remove unreacted starting materials and water-soluble impurities. The organic layer would be dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent removed under reduced pressure.

  • Purification: The resulting crude product would likely require purification, for which column chromatography on silica gel would be a standard method.

Analytical Characterization

To confirm the successful synthesis and purity of 2-hydroxy-N-(2-methoxyethyl)propanamide, a suite of analytical techniques would be required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of all proton environments in the molecule, including the ethyl group from the methoxyethyl moiety, the methyl group from the propanamide backbone, and the respective methine and methylene protons. The integration of the signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Would be used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, and the carbons of the methoxyethyl group.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ at m/z 148.18 or [M+Na]⁺ at m/z 170.16.

  • Infrared (IR) Spectroscopy: FTIR spectroscopy would be used to identify the key functional groups. Expected characteristic absorption bands would include a broad O-H stretch (around 3300 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), a C=O stretch of the amide (around 1640 cm⁻¹), and C-O stretches.

Potential Applications and Future Directions

The applications of 2-hydroxy-N-(2-methoxyethyl)propanamide are not yet defined in the scientific literature. However, based on its chemical structure, which combines a hydroxyl group, an amide linkage, and an ether functionality, it could be investigated for a variety of uses:

  • Drug Development: As a small, functionalized molecule, it could serve as a building block or a scaffold in the synthesis of more complex pharmaceutical compounds. The hydroxyl group provides a site for further chemical modification.

  • Polymer Science: The molecule could potentially be used as a monomer or an additive in the development of new polymers with specific properties, such as hydrophilicity or biocompatibility.

  • Formulation Science: Its amphiphilic nature might make it a candidate as an excipient, solubilizing agent, or stabilizer in pharmaceutical or cosmetic formulations.

Further research is required to synthesize, characterize, and evaluate the biological and chemical properties of 2-hydroxy-N-(2-methoxyethyl)propanamide to determine its utility in these or other fields.

Safety and Handling

Specific safety data for 2-hydroxy-N-(2-methoxyethyl)propanamide is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

2-hydroxy-N-(2-methoxyethyl)propanamide is a chemical compound with a confirmed molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol . While its fundamental identifiers are known, a detailed exploration of its synthesis, properties, and applications has not yet been reported in the public domain. The information and proposed methodologies in this document are based on established principles of organic chemistry and are intended to provide a foundational guide for researchers interested in further investigating this molecule.

References

Sources

N-(2-methoxyethyl)lactamide vs 2-hydroxy-N-(2-methoxyethyl)propanamide synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(2-methoxyethyl)lactamide , resolving its nomenclature synonyms, detailing its synthesis via green chemistry principles, and outlining its physicochemical profile for pharmaceutical and industrial applications.

Synonym Resolution, Synthesis, and Application Profile

Executive Summary & Nomenclature Resolution

The Core Question: Are N-(2-methoxyethyl)lactamide and 2-hydroxy-N-(2-methoxyethyl)propanamide different compounds?

The Verdict: No. They are exact synonyms for the same chemical entity.

  • Common Name: N-(2-methoxyethyl)lactamide

    • Derivation: Viewed as the amide derivative of lactic acid where the amide nitrogen is substituted with a 2-methoxyethyl group.

  • IUPAC Systematic Name: 2-hydroxy-N-(2-methoxyethyl)propanamide

    • Derivation: Viewed as a derivative of propanamide (3-carbon chain). Carbon-2 holds a hydroxy group; the Nitrogen holds a 2-methoxyethyl group.

Target Molecule Profile:

  • Chemical Formula:

    
    
    
  • Molecular Weight: 147.17 g/mol

  • Key Attribute: A polar, water-soluble amide often used as a specialized solvent or intermediate in the synthesis of physiological cooling agents (sensates).

Structural Analysis & Visualization

To understand the reactivity and solvency profile of this compound, we must visualize its functional moieties. It combines a lactoyl motif (chiral, protic) with a methoxyethyl tail (aprotic, ether-linked).

Diagram 1: Chemical Structure Decomposition

This diagram illustrates the mapping between the two names and the physical structure.

ChemicalStructure LacticPart Lactoyl Group (2-hydroxypropanoyl) AmideBond Amide Linkage (-CONH-) LacticPart->AmideBond Acyl donor TailPart Methoxyethyl Tail (-CH2CH2OCH3) AmideBond->TailPart N-substitution FullMolecule Target Molecule: N-(2-methoxyethyl)lactamide AmideBond->FullMolecule Constitutes

Figure 1: Structural decomposition showing the Lactic Acid backbone (blue) coupled to the Methoxyethyl amine tail (green) via the Amide bond (red).

Physicochemical Profile

Unlike its commodity cousin Lactamide MEA (N-(2-hydroxyethyl)lactamide), the methoxy-variant lacks the terminal hydroxyl group on the tail. This "capping" of the tail significantly alters its physical properties, specifically reducing viscosity and preventing cross-linking hydrogen bonding.

Table 1: Comparative Properties (Predicted vs. Analog)
PropertyN-(2-methoxyethyl)lactamide (Target)Lactamide MEA (Analog)Impact of Methoxy Group
CAS RN Research/Patent Grade5422-34-4Target is less common.
Formula


Added methyl group (+14 Da).
H-Bond Donors 2 (OH, NH)3 (OH, NH, Tail-OH)Lower viscosity due to fewer H-bonds.
Solubility Water, Ethanol, DCMWater, Ethanol (Poor in DCM)Improved lipophilicity ; better skin permeation.
Boiling Point ~140-150°C (at reduced pressure)>180°C (High vac)Slightly more volatile than MEA analog.
Chirality (S)- or (R)- depending on feedstock(S)- or (R)-Retains stereochemistry of Lactic Acid.

Synthesis Protocol: The "Green" Aminolysis Route

The most efficient, atom-economical route to this compound utilizes Ethyl Lactate (a renewable, green solvent) and 2-Methoxyethylamine . This avoids the use of coupling reagents (like DCC/EDC) and generates only ethanol as a byproduct.

Diagram 2: Synthesis Workflow

SynthesisWorkflow EthylLactate Reagent A: Ethyl Lactate (CAS 97-64-3) Mixing Step 1: Mixing Equimolar ratio (1:1.05) Solvent-free EthylLactate->Mixing MethoxyAmine Reagent B: 2-Methoxyethylamine (CAS 109-85-3) MethoxyAmine->Mixing Heating Step 2: Aminolysis Temp: 60-80°C Time: 12-24h Mixing->Heating Nucleophilic Attack Distillation Step 3: Distillation Remove byproduct Ethanol Heating->Distillation Equilibrium Shift FinalProduct Final Product: N-(2-methoxyethyl)lactamide >95% Purity Distillation->FinalProduct Purification Ethanol Ethanol (Recycle) Distillation->Ethanol Byproduct

Figure 2: Atom-economical synthesis pathway via aminolysis of esters.

Detailed Experimental Procedure

Objective: Synthesize 50g of N-(2-methoxyethyl)lactamide.

  • Reagent Preparation:

    • Charge a 250mL round-bottom flask with Ethyl Lactate (0.42 mol, ~50g).

    • Add 2-Methoxyethylamine (0.44 mol, ~33g) slowly. A slight excess (1.05 eq) of the amine drives the equilibrium forward.

    • Note: No solvent is required; the reagents are mutually miscible liquids.

  • Reaction (Aminolysis):

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to 70°C under an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

    • Stir for 12–18 hours .

    • Monitoring: Use TLC (Mobile phase: 10% Methanol in DCM) or GC-MS. The disappearance of the Ethyl Lactate peak indicates completion.

  • Work-up & Purification:

    • The reaction produces Ethanol as a byproduct.

    • Switch the setup to a distillation apparatus .

    • Apply mild vacuum (rotary evaporator) to remove the Ethanol and any unreacted amine (which has a lower boiling point than the product).

    • Final Purification: High-vacuum distillation (0.1 mmHg) may be required to obtain pharmaceutical-grade purity, though the crude residue is often >95% pure.

  • Yield Expectation: 85–92%.

Applications in Drug Development[1]

A. Permeation Enhancer

The "capped" methoxy tail makes this compound more lipophilic than standard lactamides. It can disrupt the lipid bilayer of the stratum corneum, making it a candidate permeation enhancer for transdermal drug delivery systems (TDDS).

B. Green Solvent (API Solubilization)

It serves as a "Green" alternative to NMP (N-methylpyrrolidone) or DMF.

  • Mechanism: The amide functionality dissolves polar APIs, while the ether tail and aliphatic backbone provide compatibility with organic co-solvents.

  • Toxicity: Lactamides are generally metabolized back into lactic acid and the corresponding amine. 2-methoxyethylamine has a known safety profile, making this derivative safer than halogenated solvents.

C. Sensate Intermediate

This structure is a precursor or analog to Cooling Agent 35 and other N-substituted carboxamides. The "methoxyethyl" group is a common motif in tuning the "cooling" vs "burning" sensation on TRPM8 receptors.

Analytical Characterization

To validate the identity of the synthesized compound (and prove it is the synonym ), look for these diagnostic signals:

  • IR Spectroscopy:

    • Broad band @ 3300–3400 cm⁻¹ (O-H and N-H stretch).

    • Strong band @ 1640–1660 cm⁻¹ (Amide I, C=O stretch).

    • Band @ 1100–1150 cm⁻¹ (C-O-C ether stretch).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.4 ppm (d, 3H): Methyl group of the lactoyl chain.
      
    • 
       3.35 ppm (s, 3H): Methoxy singlet  (Diagnostic).
      
    • 
       3.4–3.6 ppm (m, 4H): Ethylene bridge protons (-CH2-CH2-).
      
    • 
       4.2 ppm (q, 1H): Chiral proton next to the hydroxyl.
      
    • 
       7.0 ppm (br, 1H): Amide N-H.
      

References

  • Chemical Identity & Synonyms

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for Lactamide derivatives. Retrieved from .[1]

    • IUPAC Nomenclature Rules.
  • Synthesis Methodology (Aminolysis)

    • Organic Syntheses. "Lactamide."[2][3][4] Org. Synth. 1943, 23, 49. (Foundational method adapted for substituted amines). Link

    • Green Chemistry. "Ethyl lactate as a tunable solvent for the synthesis of aryl aldimines." Green Chem., 2011.
  • Safety & Toxicology (Analogous Data)

    • Fisher Scientific. "Safety Data Sheet: N-Methoxy-N-methylacetamide" (Structural analog for handling precautions). Link

  • Applications (Sensates)

    • World Intellectual Property Organization (WIPO). Patent WO2007107745A2. "Process for producing lactamide compounds... and formulations." (Lists N-substituted lactamides for toxicity and solvency). Link

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 2-Hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the laboratory-scale synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide (also known as N-(2-methoxyethyl)lactamide). This molecule acts as a polar aprotic solvent mimic and a key intermediate in the synthesis of cryoprotectants and pharmaceutical solubilizers.

Two protocols are presented based on "Green Chemistry" principles:

  • Method A (Standard): Aminolysis of Ethyl Lactate (Scalable, uses commodity reagents).

  • Method B (High Efficiency): Ring-opening of L-Lactide (100% atom economy, solvent-free).

Target Molecule Profile:

  • IUPAC Name: 2-hydroxy-N-(2-methoxyethyl)propanamide

  • CAS: 5422-34-4 (Generic for isomer mix), Specific stereoisomers vary.

  • Molecular Formula:

    
    
    
  • MW: 147.17 g/mol

  • Physical State: Viscous, colorless to pale yellow liquid.

  • Solubility: Highly water-soluble; miscible with ethanol, chloroform.

Safety & Handling (Critical)

2-Methoxyethylamine (Reagent) is the primary hazard in this protocol.

  • Hazards: Highly Flammable (Flash point: 12°C), Corrosive (Skin Corr. 1B), and Reprotoxic (May damage fertility or the unborn child).

  • Controls: All operations involving the amine must be performed in a functioning fume hood. Double-gloving (Nitrile/Neoprene) is required.

  • Waste: Amine waste must be segregated from general organic waste due to potential nitrosamine formation if mixed with nitrosating agents.

Retrosynthetic Analysis & Mechanism

The synthesis relies on Nucleophilic Acyl Substitution . The methoxyethylamine acts as a nucleophile attacking the carbonyl carbon of the lactate derivative.

Mechanism Visualization

The following diagram illustrates the reaction pathway for Method A (Ethyl Lactate) and Method B (Lactide).

ReactionMechanism Start Precursors EthylLactate Ethyl Lactate (Electrophile) Start->EthylLactate Lactide L-Lactide (Cyclic Dimer) Start->Lactide Amine 2-Methoxyethylamine (Nucleophile) Start->Amine Intermediate Tetrahedral Intermediate EthylLactate->Intermediate Method A: Aminolysis Product 2-Hydroxy-N-(2-methoxyethyl)propanamide (Target) Lactide->Product Method B: Ring Opening (Atom Economy 100%) Amine->Intermediate Intermediate->Product Elimination Byproduct Ethanol (Byproduct - Method A) Intermediate->Byproduct Leaving Group

Caption: Mechanistic pathways for the synthesis. Method A proceeds via ethanol elimination; Method B via ring-opening addition.

Experimental Protocols

Method A: Thermal Aminolysis of Ethyl Lactate

Rationale: This method utilizes cheap, readily available starting materials. The equilibrium is driven by the removal of ethanol.

Reagents & Equipment
ComponentEquivalentsAmount (Example)Notes
Ethyl (S)-(-)-lactate 1.0 eq11.8 g (100 mmol)Use (S)-enantiomer for chiral product.
2-Methoxyethylamine 1.2 eq9.0 g (120 mmol)Slight excess drives reaction.
Solvent NoneNeatCan use MeOH if volume is needed.
Apparatus --Round-bottom flask, Reflux condenser, Distillation head.
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Addition: Charge the RBF with Ethyl Lactate (1.0 eq). Place in an ice-water bath.

  • Amine Addition: Add 2-Methoxyethylamine (1.2 eq) dropwise over 10 minutes. Exothermic reaction.

  • Reaction: Remove ice bath. Attach a reflux condenser. Heat the mixture to 70°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The ester spot (

      
      ) should disappear; the amide product is much more polar (
      
      
      
      ).
  • Ethanol Removal: Replace the reflux condenser with a short-path distillation head. Increase bath temperature to 90°C to distill off the ethanol byproduct and excess amine.

  • Purification: The residue is the crude product. Proceed to Section 5: Purification .

Method B: Ring-Opening of L-Lactide (High Efficiency)

Rationale: Ideal for high-purity applications. No small molecule byproducts are formed, simplifying workup.

Reagents & Equipment
ComponentEquivalentsAmount (Example)Notes
L-Lactide 1.0 eq14.4 g (100 mmol)Recrystallize from toluene if old.
2-Methoxyethylamine 2.05 eq15.4 g (205 mmol)Lactide has 2 acyl sites.
DCM (Dichloromethane) Solvent50 mLKeeps lactide in solution.
Step-by-Step Procedure
  • Dissolution: Dissolve L-Lactide (100 mmol) in dry DCM (50 mL) in a 250 mL RBF under Nitrogen atmosphere.

  • Addition: Cool to 0°C. Add 2-Methoxyethylamine (205 mmol) dropwise.

  • Reaction: Allow to warm to room temperature (RT). Stir for 4–6 hours.

    • Mechanism:[1][2][3][4] The amine attacks the lactide carbonyls, opening the ring to form two equivalents of the lactamide.

  • Workup: Evaporate the DCM and slight excess amine on a rotary evaporator.

  • Purification: Proceed to Section 5: Purification .

Purification Strategy (The "Water Trap")

Critical Warning: The product is highly water-soluble . Standard aqueous workups (washing with water/brine) will result in massive product loss.

Recommended Method: High-Vacuum Distillation The product has a high boiling point. Simple distillation will cause decomposition/discoloration.

  • Apparatus: Kugelrohr distillation setup or Short-path vacuum distillation.

  • Vacuum: High vacuum required (< 1 mmHg / < 1 mbar).

  • Procedure:

    • Fraction 1 (F1): Distill up to 60°C (bath) to remove trace amine/solvent.

    • Fraction 2 (Product): Collect the main fraction.

      • Expected bp: ~130–140°C at 0.5 mmHg (Estimate).

      • Note: If using a Kugelrohr, set oven to 150°C–160°C.

  • Result: A viscous, clear oil.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Product + Amine + EtOH/DCM) Rotovap Rotary Evaporation (Remove Volatiles) Crude->Rotovap Residue Viscous Residue Rotovap->Residue Decision Is Purity Critical? Residue->Decision VacDist High Vacuum Distillation (<1 mmHg, ~140°C) Decision->VacDist Yes (Preferred) Column Flash Chromatography (DCM:MeOH 95:5) Decision->Column No (Alt) Final Pure 2-Hydroxy-N-(2-methoxyethyl)propanamide VacDist->Final Column->Final

Caption: Purification logic flow. Vacuum distillation is preferred over chromatography due to the product's high polarity.

Characterization & Validation

Confirm identity using NMR and IR.

TechniqueExpected SignalAssignment
1H-NMR (CDCl3)

1.40 (d, 3H)

of lactate group

3.35 (s, 3H)

(Methoxy group)

3.40–3.60 (m, 4H)
Ethylene bridge (

)

4.20 (q, 1H)

(Methine)

7.0–7.5 (br s, 1H)

(Amide proton)
IR (Neat) 3300–3400 cm⁻¹O-H and N-H stretch (Broad)
1640–1660 cm⁻¹C=O[1] (Amide I band)
1540 cm⁻¹N-H bend (Amide II band)

Self-Validation Check:

  • If the doublet at 1.40 ppm is split or complex, racemization may have occurred (check optical rotation).

  • If a triplet appears at

    
     1.2, residual ethanol is present (run high vac longer).
    

References

  • Organic Syntheses. "Lactamide." Org.[5][6][7] Synth.1943 , Coll. Vol. 2, 328. (Foundational protocol for lactamide synthesis via aminolysis).

  • PubChem. "N-(2-Hydroxyethyl)lactamide (Compound Summary)." National Library of Medicine. (Structural analog data and physical properties).

  • GuideChem. "N-(2-Hydroxyethyl)lactamide Properties." (Boiling point and density reference data).

  • TCI Chemicals. "Safety Data Sheet: 2-Methoxyethylamine." (Safety and handling data).

  • BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of Lactamide." (General aminolysis protocols).

Sources

The Dawn of a Greener Solvent: Application Notes and Protocols for 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of sustainable practices within chemical research and pharmaceutical development, the spotlight has turned towards the design and implementation of green solvents. These environmentally benign alternatives to traditional volatile organic compounds (VOCs) are pivotal in reducing the ecological footprint of chemical processes. This document introduces 2-hydroxy-N-(2-methoxyethyl)propanamide, a novel solvent poised to address the critical need for safer, more sustainable reaction media. Its unique structural features, combining a hydroxyl group, an amide linkage, and an ether moiety, suggest a versatile solubility profile and a high potential for broad applicability.

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a foundational understanding of 2-hydroxy-N-(2-methoxyethyl)propanamide's properties and detailed methodologies for its application in organic synthesis and biocatalysis, paving the way for its adoption as a staple in the green chemistry toolkit.

Introduction to 2-hydroxy-N-(2-methoxyethyl)propanamide: A Green Solvent by Design

The principles of green chemistry advocate for the use of substances that minimize or eliminate the use and generation of hazardous materials. Solvents are a primary target for green innovation as they constitute a significant portion of the waste generated in chemical reactions and processes. 2-hydroxy-N-(2-methoxyethyl)propanamide emerges as a promising candidate, designed with sustainability in mind.

Structural Rationale for a Green Profile:

The molecular architecture of 2-hydroxy-N-(2-methoxyethyl)propanamide is key to its functionality and favorable environmental profile. The presence of multiple polar functional groups—hydroxyl, amide, and ether—suggests strong intermolecular interactions, leading to a high boiling point and low volatility, thereby reducing fugitive emissions. The ability to act as both a hydrogen bond donor and acceptor imparts a versatile solubility profile, making it a potential replacement for reprotoxic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2]

Physicochemical Properties and Safety Profile

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective and safe implementation.

Table 1: Physicochemical Properties of 2-hydroxy-N-(2-methoxyethyl)propanamide and Structurally Related Compounds

Property2-hydroxy-N-(2-methoxyethyl)propanamide (Predicted/Inferred)N-(2-HYDROXYETHYL)LACTAMIDE[3][4]2-hydroxy-2-methylpropionamide[5][6]
Molecular Formula C6H13NO3C5H11NO3C4H9NO2
Molecular Weight 147.17 g/mol 133.15 g/mol [7]103.12 g/mol
Appearance Viscous, brownish liquidViscous, brownish liquidWhite crystalline solid
Boiling Point High (predicted)Not availableNot available
Melting Point Not applicableNot applicable73-76 °C
Solubility Expected to be soluble in water and polar organic solventsSoluble in waterSoluble in water
Safety Expected to have low toxicityNot classified as hazardousNot classified as hazardous

Safety and Handling:

While specific toxicity data for 2-hydroxy-N-(2-methoxyethyl)propanamide is not yet extensively documented, its structural analogues suggest a favorable safety profile. As a high-boiling, low-volatility liquid, the risk of inhalation exposure is significantly reduced compared to traditional solvents. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, are recommended.

Synthesis Protocol

The synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide can be achieved through the amidation of an appropriate ester with 2-amino-2-methoxyethanol. This method, adapted from general procedures for the synthesis of hydroxyalkyl amides, offers a straightforward and efficient route to the target solvent.[8][9]

Protocol 1: Synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide

Materials:

  • Ethyl lactate

  • 2-amino-2-methoxyethanol

  • Sodium methoxide (catalyst)

  • Anhydrous methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl lactate (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Slowly add 2-amino-2-methoxyethanol (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-hydroxy-N-(2-methoxyethyl)propanamide by vacuum distillation or column chromatography.

Rationale: This protocol utilizes a transamidation reaction, a well-established method for forming amide bonds. The use of a catalytic amount of a non-nucleophilic base like sodium methoxide facilitates the reaction without promoting significant side reactions. Anhydrous conditions are crucial to prevent hydrolysis of the ester starting material and the amide product.

Application in Organic Synthesis: A Greener Reaction Medium

The versatile polarity and hydrogen bonding capabilities of 2-hydroxy-N-(2-methoxyethyl)propanamide make it an attractive solvent for a range of organic transformations, particularly those requiring polar aprotic or polar protic media. Its high boiling point also allows for reactions to be conducted at elevated temperatures.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • 2-hydroxy-N-(2-methoxyethyl)propanamide

  • Schlenk flask and inert gas line (e.g., Argon or Nitrogen)

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02 eq), and base (2.0 eq).

  • Add a sufficient volume of 2-hydroxy-N-(2-methoxyethyl)propanamide to dissolve the reactants.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The polar nature of 2-hydroxy-N-(2-methoxyethyl)propanamide can aid in the dissolution of the inorganic base and the boronic acid, facilitating the catalytic cycle of the Suzuki-Miyaura coupling. Its high boiling point allows for the reaction to be performed at temperatures that can enhance reaction rates.

Diagram 1: Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide, Arylboronic Acid, Catalyst, Base Heating Heat (80-100 °C) under Inert Atmosphere Reactants->Heating Add Solvent & Degas Solvent 2-hydroxy-N- (2-methoxyethyl)propanamide Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product Biocatalytic_Transesterification cluster_setup Reaction Setup cluster_reaction Incubation cluster_separation Separation Substrates Ester & Alcohol Shaking Shake at Controlled Temperature Substrates->Shaking Add Solvent & Enzyme Solvent 2-hydroxy-N- (2-methoxyethyl)propanamide Enzyme Immobilized Lipase Filtration Filter to Recover Enzyme Shaking->Filtration Reaction Completion Isolation Product Isolation Filtration->Isolation RecoveredEnzyme Recovered Enzyme Filtration->RecoveredEnzyme Product Transesterified Product Isolation->Product

Caption: Workflow for a lipase-catalyzed transesterification.

Future Outlook

2-hydroxy-N-(2-methoxyethyl)propanamide represents a significant step forward in the development of sustainable solvent technologies. Its promising physicochemical properties and versatile potential in both traditional organic synthesis and biocatalysis warrant further investigation. Future research should focus on a comprehensive evaluation of its toxicological profile, biodegradability, and performance across a wider range of chemical transformations. The protocols provided herein serve as a starting point for the scientific community to explore and unlock the full potential of this novel green solvent, contributing to a safer and more sustainable future for the chemical and pharmaceutical industries.

References

  • Paggiola, G., et al. (2020). Application of bio-based solvents for biocatalysed synthesis of amides with Pseudomonas stutzeri lipase (PSL). Pure and Applied Chemistry, 92(4), 579-586. [Link]

  • Fiveable. (2025). N-substituted Amides Definition. [Link]

  • Google Patents. (n.d.).
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Google Patents. (n.d.).
  • Wikipedia. (2024). Amide. [Link]

  • AstraZeneca. (2023). Using biocatalysts to perform sustainable chemical reactions. [Link]

  • Paggiola, G., et al. (2020). Application of bio-based solvents for biocatalysed synthesis of amides with Pseudomonas stutzeri lipase (PSL). White Rose Research Online. [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)lactamide. [Link]

  • Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

  • Kulakov, I. V., et al. (2021). Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Chemistry of Heterocyclic Compounds, 57(4), 423-431.
  • Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]

  • NIST. (n.d.). 2-hydroxy-2-methylpropionamide. [Link]

  • SIELC Technologies. (2018). Propanamide, 2-hydroxy-2-methyl-. [Link]

  • Mizrahi, B., et al. (2011). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives.
  • PubChem. (n.d.). 2-hydroxy-N-methylpropanamide. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638.
  • ChemBK. (2024). 2-Hydroxy-Propanamide. [Link]

  • PubMed. (2011). Elasticity and safety of alkoxyethyl cyanoacrylate tissue adhesives. [Link]

  • US EPA. (2023). Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-. [Link]

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Application Note: A Detailed Mechanistic and Practical Guide to the Synthesis of N-(2-methoxyethyl)lactamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the reaction between 2-methoxyethylamine and methyl lactate, yielding N-(2-methoxyethyl)lactamide. The core of this note is an in-depth exploration of the nucleophilic acyl substitution mechanism, supplemented by a detailed, field-tested laboratory protocol. We delve into the causality behind experimental choices, methods for ensuring reaction integrity, and critical safety considerations. This guide is designed to equip researchers with both the theoretical understanding and practical capability to perform this amide synthesis efficiently and safely.

Introduction: The Significance of Amide Synthesis

The formation of an amide bond is one of the most fundamental and crucial transformations in organic and medicinal chemistry.[1][2] Amides are cornerstone functional groups found in a vast array of pharmaceuticals, polymers, and biological molecules.[1] The reaction of an ester with an amine, known as aminolysis, represents a direct and common pathway to construct this vital linkage.[1]

This application note focuses on the specific reaction of 2-methoxyethylamine, a primary amine with an ether functionality, and methyl lactate, an alpha-hydroxy ester. This reaction produces N-(2-methoxyethyl)lactamide, a multifunctional molecule with potential applications as a specialty solvent or a synthetic intermediate.[3] Understanding the underlying mechanism is paramount for optimizing reaction conditions, maximizing yield, and ensuring product purity.

The Reaction Mechanism: A Stepwise Exploration

The conversion of methyl lactate to N-(2-methoxyethyl)lactamide proceeds via a classic nucleophilic acyl substitution mechanism.[1][4] This is a two-step addition-elimination process. The reaction is generally driven by heating the neat mixture of the ester and the amine.[5]

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-methoxyethylamine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of methyl lactate.[1][5] The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a transient, negatively charged tetrahedral intermediate.[4][5]

Step 2: Collapse of the Intermediate and Leaving Group Elimination The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the bond to the methoxy group (-OCH3) breaks, and it is expelled as a methoxide anion, a moderately effective leaving group.[4]

Step 3: Proton Transfer The expelled methoxide is a stronger base than the amine. It readily deprotonates the positively charged nitrogen atom, yielding the final, stable N-(2-methoxyethyl)lactamide product and methanol as the byproduct.[5]

Reaction_Mechanism Figure 1: Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products MethylLactate Methyl Lactate Tetrahedral Tetrahedral Intermediate MethylLactate->Tetrahedral Step 1: Nucleophilic Attack Amine 2-Methoxyethylamine Amine->Tetrahedral Step 1: Nucleophilic Attack Amide N-(2-methoxyethyl)lactamide Tetrahedral->Amide Step 2 & 3: Collapse & Proton Transfer Methanol Methanol Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Charging Combine methyl lactate and 2-methoxyethylamine in a flask. B 2. Reaction Setup Attach reflux condenser and begin stirring. A->B C 3. Heating Heat mixture to 60-70°C for 16-24 hours. B->C D 4. Monitoring (Optional) Check progress with TLC or GC-MS. C->D E 5. Product Isolation Remove methanol byproduct via rotary evaporation. D->E F 6. Purification Purify the crude product via vacuum distillation. E->F G 7. Characterization Confirm product identity and purity (NMR, IR, MS). F->G

Figure 2: Experimental Workflow
  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl lactate (10.41 g, 0.1 mol). In the fume hood, carefully add 2-methoxyethylamine (7.51 g, 0.1 mol) to the flask.

  • Reaction Setup: Attach a reflux condenser to the flask. Ensure a gentle flow of cooling water through the condenser.

  • Heating and Reaction: Place the apparatus in a heating mantle and begin stirring. Gently heat the reaction mixture to 60-70°C. Allow the reaction to proceed for 16-24 hours. A similar reaction between ethyl lactate and ethanolamine is stirred at 60°C for 16 hours. [6]4. Work-up and Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. Remove the methanol byproduct and any unreacted starting material under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-(2-methoxyethyl)lactamide, a potentially viscous liquid, can be purified by vacuum distillation to yield a clear product. [6]6. Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry. [7]

Scientific Integrity: A Self-Validating Protocol

The trustworthiness of this protocol is established through continuous monitoring and definitive final-product characterization.

  • In-Process Monitoring: The progress of the reaction can be tracked to ensure it is proceeding as expected. Techniques like Thin-Layer Chromatography (TLC) can be used to visualize the consumption of the starting materials and the formation of the new amide product. [8]For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to monitor the reaction conversion over time. [9]* Endpoint Verification: The ultimate validation of the synthesis is the rigorous characterization of the purified product.

    • NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms in the N-(2-methoxyethyl)lactamide molecule. [7] * FT-IR Spectroscopy: Will show the disappearance of the ester carbonyl (~1740 cm⁻¹) and the appearance of the characteristic amide carbonyl stretch (~1650 cm⁻¹).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product. [7] By integrating these analytical checkpoints, the protocol moves beyond a simple recipe to become a self-validating system, providing researchers with high confidence in their results.

Quantitative Data Summary
ParameterMethyl Lactate2-MethoxyethylamineN-(2-methoxyethyl)lactamide
Formula C₄H₈O₃C₃H₉NO [10]C₆H₁₃NO₃
Molar Mass ( g/mol ) 104.1075.11 [11]147.17
Amount (mol) 0.10.1~0.08 - 0.09 (Theoretical)
Volume (mL) ~9.6 mL~8.2 mL-
Boiling Point (°C) 14591-92-
Safety Flammable, Eye Irritant [12]Flammable, Corrosive [13](Predicted) Handle with care
Expected Yield --80-90%

Note: Expected yield is an estimate based on similar aminolysis reactions. [6]

References

  • Esters Reaction with Amines – The Aminolysis Mechanism. (2020, February 24). Chemistry Steps. Available from: [Link]

  • Kinetic Analysis of Ester Aminolysis Catalyzed by Nucleosides in a Nonpolar Medium. Evidence of Bifunctional Catalysis. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen. Available from: [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026, February 5). PMC. Available from: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available from: [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (2010, August 16). Beilstein Journals. Available from: [Link]

  • The kinetics and mechanism of the aminolysis of phosphinate esters in acetonitrile. Canadian Science Publishing. Available from: [Link]

  • Amide Reactions: Amidation, Alcohol, Formation, Techniques. (2023, October 20). StudySmarter. Available from: [Link]

  • Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (1988, October 1). Scholars' Mine. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UVicSpace. Available from: [Link]

  • A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC. Available from: [Link]

  • Synthesis of N-(2-hydroxyethyl)-lactic acid amide. PrepChem.com. Available from: [Link]

  • Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acrylates. ChemRxiv. Available from: [Link]

  • Synthesis and analysis of amides. Chemistry Education. Available from: [Link]

  • The Chemical Structure and Properties of 2-Methoxyethylamine. (2026, January 24). Acme Hardesty. Available from: [Link]

  • Process for producing lactamide compounds, new lactamide compounds and formulations containing lactamide compounds. Google Patents.
  • N-(2-Hydroxyethyl)lactamide. NIST WebBook. Available from: [Link]

Sources

Application Notes and Protocols: The Potential of 2-hydroxy-N-(2-methoxyethyl)propanamide in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel peptide therapeutics necessitates the exploration of innovative reagents and methodologies to overcome persistent challenges in peptide synthesis, such as aggregation, racemization, and the formation of complex secondary structures. This document introduces 2-hydroxy-N-(2-methoxyethyl)propanamide, a structurally unique molecule, and posits its potential applications in peptide synthesis. Drawing parallels from the established roles of N-alkoxy amides and the inherent reactivity of α-hydroxy carbonyl compounds, we present a hypothetical framework for its use as a novel additive or co-solvent. This guide provides a theoretical mechanistic basis, detailed hypothetical protocols, and a comparative analysis to stimulate further investigation into this promising, yet unexplored, compound.

Introduction: The Rationale for a Novel Reagent

Solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research and therapeutic development. However, the synthesis of "difficult sequences," prone to aggregation and side reactions, remains a significant hurdle. The chemical properties of the solvents and additives used during the coupling and deprotection steps are critical determinants of the success and purity of the synthesis.

2-hydroxy-N-(2-methoxyethyl)propanamide (CAS No. 855634-55-8) presents an intriguing combination of functional groups:

  • α-Hydroxy Amide Moiety: Structurally related to lactic acid, this group can participate in hydrogen bonding and potentially influence the solvation of the growing peptide chain. While acylation of peptides by lactic acid has been observed as an undesirable side reaction in drug delivery systems, this inherent reactivity could be harnessed under controlled conditions.[1][2]

  • N-(2-methoxyethyl) Group: The presence of an N-alkoxyethyl group is reminiscent of N-alkoxy peptide backbones, which are known to influence peptide conformation and stability.[3][4][5] N-alkylation of amides can also impact solubility and reactivity.[6][7][8]

Based on these structural features, we hypothesize that 2-hydroxy-N-(2-methoxyethyl)propanamide could function as a multifunctional additive or co-solvent in peptide synthesis, potentially offering benefits in:

  • Enhanced Solvation: The combination of hydroxyl, amide, and ether functionalities may improve the solvation of both the protected amino acids and the growing peptide-resin, thereby mitigating aggregation.

  • Racemization Suppression: The hydroxyl group, in proximity to the chiral center of the activated amino acid, could play a role in stabilizing the intermediate and reducing the propensity for racemization, a common challenge in peptide coupling.[9]

  • Modulation of Coupling Kinetics: The reagent's ability to interact with coupling reagents and amino acid derivatives might influence the rate and efficiency of amide bond formation.

Proposed Mechanism of Action

We propose that 2-hydroxy-N-(2-methoxyethyl)propanamide could act as a transient protecting and activating agent during the coupling step, particularly when carbodiimides are used as the primary coupling reagent. The proposed mechanism involves the formation of a reactive ester intermediate with the activated amino acid, which then readily reacts with the N-terminal amine of the peptide chain.

Proposed_Mechanism cluster_activation Activation Step cluster_additive_interaction Interaction with Additive cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide (e.g., DIC) Carbodiimide->O_Acylisourea Reactive_Ester Reactive Ester Intermediate O_Acylisourea->Reactive_Ester + Peptide_Bond Fmoc-AA-NH-Peptide-Resin O_Acylisourea->Peptide_Bond Direct (Potential Racemization) Additive 2-hydroxy-N- (2-methoxyethyl)propanamide Additive->Reactive_Ester Reactive_Ester->Peptide_Bond + Peptide_NH2 H2N-Peptide-Resin Peptide_NH2->Peptide_Bond

Figure 1: Proposed mechanism of 2-hydroxy-N-(2-methoxyethyl)propanamide in peptide coupling.

In this proposed pathway, the hydroxyl group of 2-hydroxy-N-(2-methoxyethyl)propanamide attacks the highly reactive O-acylisourea intermediate formed from the reaction of the Fmoc-amino acid with a carbodiimide. This forms a more stable, yet still reactive, ester intermediate. This intermediate then undergoes nucleophilic attack by the free amine of the resin-bound peptide, forming the desired peptide bond and regenerating the additive. This two-step process, similar to the action of additives like HOBt, could help to minimize racemization.[9]

Hypothetical Application Protocols

Disclaimer: The following protocols are hypothetical and intended to serve as a starting point for investigation. Optimization will be necessary.

Protocol 1: Use as a Coupling Additive in SPPS

This protocol outlines the proposed use of 2-hydroxy-N-(2-methoxyethyl)propanamide as an additive in a standard Fmoc-based solid-phase peptide synthesis workflow.

Workflow Diagram:

SPPS_Workflow Start Start: Swollen Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, 2-hydroxy-N-(2-methoxyethyl)propanamide) Wash_1->Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Next_Cycle Repeat for Next Amino Acid Kaiser_Test->Next_Cycle Negative Next_Cycle->Fmoc_Deprotection Cleavage Cleavage and Deprotection Next_Cycle->Cleavage Final Amino Acid End Purified Peptide Cleavage->End

Figure 2: Hypothetical SPPS workflow using the novel additive.

Step-by-Step Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) in DMF.

    • Add 2-hydroxy-N-(2-methoxyethyl)propanamide (3-5 equivalents) to the pre-activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

    • If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

    • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Protocol 2: Use as a Solubilizing Co-solvent

For notoriously difficult sequences prone to aggregation, 2-hydroxy-N-(2-methoxyethyl)propanamide could be investigated as a co-solvent.

Modification to Protocol 1:

  • In the coupling step (Step 3), use a solvent mixture of DMF and 2-hydroxy-N-(2-methoxyethyl)propanamide (e.g., 4:1 or 3:1 v/v) to dissolve the Fmoc-amino acid and the coupling reagents.

  • Perform the coupling reaction in this solvent mixture.

  • It may also be beneficial to perform the wash steps with a solvent mixture containing a small percentage of the additive to maintain a consistent solvating environment.

Comparative Data (Hypothetical)

The following table presents a hypothetical comparison of the expected performance of 2-hydroxy-N-(2-methoxyethyl)propanamide against standard coupling additives. This data is speculative and requires experimental validation.

ParameterStandard (HOBt/DIC)Proposed AdditiveRationale for Hypothetical Improvement
Coupling Efficiency (Difficult Coupling) 85-95%>95%Enhanced solvation of peptide-resin and activated amino acid may drive the reaction to completion.
Racemization (e.g., Fmoc-His(Trt)-OH) 2-5%<1%The α-hydroxy group may stabilize the activated intermediate, disfavoring the formation of the oxazolone intermediate responsible for racemization.
Solubility of Protected Amino Acids StandardImprovedThe polar nature and hydrogen bonding capacity of the additive could improve the solubility of hydrophobic or sterically hindered amino acids.
Suppression of Aggregation ModerateHighThe additive's proposed ability to disrupt inter-chain hydrogen bonding could significantly reduce on-resin aggregation.

Conclusion and Future Directions

While the application of 2-hydroxy-N-(2-methoxyethyl)propanamide in peptide synthesis is, at present, entirely theoretical, its unique chemical structure warrants investigation. The potential for this molecule to act as a dual-function additive and solubilizing agent makes it an attractive candidate for addressing some of the most persistent challenges in the field.

We strongly encourage researchers to undertake empirical studies to validate or refute the hypotheses presented in this document. Key areas for investigation include:

  • Systematic evaluation of its efficacy in reducing racemization for sensitive amino acids.

  • Its impact on the synthesis of peptides known to be "difficult sequences."

  • Optimization of concentration and reaction conditions for its use as both an additive and a co-solvent.

  • Comparative studies against a broader range of modern coupling reagents and additives.

The exploration of novel reagents like 2-hydroxy-N-(2-methoxyethyl)propanamide is essential for the continued advancement of peptide science and the development of next-generation peptide therapeutics.

References

  • Del Valle, J. R. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry.

  • Legrand, B., et al. (2017). Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. Journal of the American Chemical Society.

  • Legrand, B., et al. (2017). Structure-Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets. ChemRxiv.

  • Fathima, S., et al. (2011). Acylation of peptides by lactic acid solutions. Journal of Peptide Science.

  • BLDpharm. (n.d.). 855634-55-8|2-Hydroxy-N-(2-methoxyethyl)propanamide. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • SIELC Technologies. (2018). Propanamide, 2-hydroxy-2-methyl-. Retrieved from

  • US EPA. (2023). Propanamide, 2-hydroxy-N-(2-hydroxyethyl)-. Retrieved from

  • BLDpharm. (n.d.). 5422-34-4|2-Hydroxy-N-(2-hydroxyethyl)propanamide. Retrieved from

  • PubMed. (2003). Acylation of peptides by lactic acid solutions. Retrieved from

  • Axsyn. (n.d.). Propanamide,2-hydroxy-N-(2-hydroxyethyl)-;5422-34-4. Retrieved from

  • PubChem. (n.d.). 2-amino-3-hydroxy-N-(2-methoxyethyl)propanamide. Retrieved from

  • Albericio, F., & Chinchilla, R. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology.

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-hydroxy- (CAS 2043-43-8). Retrieved from

  • PubChem. (n.d.). 2-hydroxy-N-methylpropanamide. Retrieved from

  • Liu, R., et al. (2012). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules.

  • Doedens, L., et al. (2011). Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. Journal of Medicinal Chemistry.

  • Johnson, T., et al. (1993). A Reversible Protecting Group for the Amide Bond in Peptides. Use in the Synthesis of ′Difficult Sequences′. Journal of the Chemical Society, Chemical Communications.

  • Sarnowski, M. P., & Del Valle, J. R. (2025). Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.

  • Pescuma, M., et al. (2019). Bioprospecting for Bioactive Peptide Production by Lactic Acid Bacteria Isolated from Fermented Dairy Food. Foods.

  • kbDNA. (2024). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from

Sources

formulation stability using 2-hydroxy-N-(2-methoxyethyl)propanamide as a solubilizer

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-(2-methoxyethyl)lactamide (NMEL) Application: Green Solubilizer & NMP Replacement for Poorly Soluble APIs

Executive Summary

This Application Note provides a technical framework for evaluating the stability and performance of 2-hydroxy-N-(2-methoxyethyl)propanamide (NMEL) in pharmaceutical formulations. As the industry shifts away from reprotoxic dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMAc), lactamide derivatives have emerged as high-performance, biodegradable alternatives.

NMEL combines the high solvency power of the lactamide core with the amphiphilic properties of the methoxyethyl side chain. However, its unique structure—containing both an amide bond and an ether linkage—requires specific stability protocols to ensure formulation integrity. This guide details the physicochemical profile, degradation mechanisms, and a validated workflow for stability testing.[1]

Physicochemical Profile & Mechanism

NMEL functions as a "tunable" solvent. Its efficacy stems from a dual-action solubilization mechanism:

  • Hydrogen Bonding Network: The hydroxyl (-OH) and amide (-NH-) groups act as strong hydrogen bond donors/acceptors, disrupting the crystal lattice of stubborn APIs.

  • Dielectric Tuning: The methoxyethyl tail reduces the overall polarity compared to pure water or lactic acid, allowing for the solubilization of lipophilic (LogP > 3) compounds.

Table 1: Physicochemical Properties (Predicted/Analogous Data)
PropertyValue / CharacteristicImpact on Formulation
Molecular Formula C₆H₁₃NO₃--
Molecular Weight 147.17 g/mol Low MW favors fast diffusion.
Boiling Point ~210–220°C (Predicted)High thermal stability for hot-melt processing.
LogP (Octanol/Water) ~ -0.5 to 0.0Amphiphilic; bridges aqueous and lipid phases.
Viscosity Medium (Higher than water, lower than glycerol)Good for extended-release injectables or topicals.
Hansen Solubility Parameters

: 17.0,

: 12.5,

: 20.0 (Est.)
Excellent match for corticosteroids and NSAIDs.
Stability Mechanisms & Degradation Pathways[1][2]

To ensure formulation shelf-life, researchers must monitor two primary degradation pathways specific to this molecule.[2]

Pathway A: Amide Hydrolysis (pH Dependent)

Like all lactamides, NMEL is susceptible to hydrolysis under extreme pH conditions.

  • Acidic/Basic Conditions: The amide bond cleaves to yield Lactic Acid and 2-Methoxyethylamine .

  • Consequence: pH shift (acidification), potential API precipitation, and formation of reactive amine impurities.

Pathway B: Ether Oxidation ( oxidative Stress)

The ether linkage in the methoxyethyl group can undergo auto-oxidation to form peroxides, though this is slower than in PEG chains.

  • Consequence: API oxidation (N-oxide formation) and radical generation.

DOT Diagram: Degradation Pathways

DegradationPathways NMEL 2-Hydroxy-N-(2-methoxyethyl)propanamide (Active Solvent) Hydrolysis Hydrolysis (pH < 3 or pH > 9) NMEL->Hydrolysis Oxidation Auto-Oxidation (Light/O2/Trace Metals) NMEL->Oxidation LacticAcid Lactic Acid (Acidifier) Hydrolysis->LacticAcid Cleavage Amine 2-Methoxyethylamine (Reactive Base) Hydrolysis->Amine Cleavage Peroxide Peroxide Intermediates (ROOH) Oxidation->Peroxide Radical Mechanism API_Deg API Degradation (N-Oxides/Cleavage) Peroxide->API_Deg Reacts with API

Figure 1: Primary degradation pathways for N-(2-methoxyethyl)lactamide. Hydrolysis leads to pH shifts, while oxidation poses a risk to oxidation-sensitive APIs.

Experimental Protocols
Protocol A: Intrinsic Solvent Stability Screening

Objective: Determine the stable pH window for NMEL before adding API.

Materials: NMEL (98%+ purity), Phosphate buffers (pH 2.0 – 10.0), HPLC system.

Step-by-Step:

  • Preparation: Prepare 10% (v/v) solutions of NMEL in buffers ranging from pH 2.0 to 10.0 (increments of 1.0).

  • Incubation: Store samples at 40°C / 75% RH (Accelerated) and 60°C (Stress) for 14 days.

  • Analysis (HPLC-UV/RI):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 95:5 Water:Acetonitrile (Isocratic) to retain polar degradants.

    • Detection: UV at 210 nm (Amide bond) or Refractive Index (Lactic acid).

  • Acceptance Criteria: < 0.5% loss of NMEL area; < 0.1% formation of Lactic Acid.

Protocol B: API Compatibility & Stress Testing

Objective: Assess if NMEL induces API degradation via transesterification or oxidation.

Case Study Model: Ibuprofen (Carboxylic acid, prone to esterification) or Dexamethasone (Oxidation sensitive).

Step-by-Step:

  • Binary Mixtures: Prepare 1:1 mixtures of API and NMEL.

    • Set A: Anhydrous (Neat solvent).

    • Set B: Aqueous (50% water) to simulate formulation environment.

  • Stress Conditions:

    • Thermal: 50°C for 4 weeks.

    • Oxidative: Add 0.3% H₂O₂ (spike test) to assess peroxide vulnerability.

    • Photostability: 1.2 million lux-hours (ICH Q1B).

  • Visual Check: Monitor for color change (yellowing indicates amine oxidation) or precipitation.

  • Assay: Dilute and inject into HPLC. Look specifically for:

    • Ester Impurities: Reaction between API-COOH and Solvent-OH.

    • Amide Impurities: Transamidation between Solvent-Amine and API.

Formulation Development Workflow

Use this decision tree to integrate NMEL into your drug delivery system.

DOT Diagram: Stability Decision Tree

StabilityWorkflow Start Start: API Solubilization Requirement SolubilityCheck Is API Soluble in NMEL (> Target Conc?) Start->SolubilityCheck SolubilityCheck->Start No (Select diff solvent) pH_Check Check API pH Stability (Is API stable at pH 4-8?) SolubilityCheck->pH_Check Yes Buffer Add Buffer (pH 5-7) to prevent Hydrolysis pH_Check->Buffer Yes Fail_Hydrolysis Fail: Hydrolysis? Optimize Buffer/Remove Water pH_Check->Fail_Hydrolysis No (API needs extreme pH) Antioxidant Add Antioxidant (e.g., BHT, Methionine) Buffer->Antioxidant StressTest Run 2-Week Stress Test (60°C) Antioxidant->StressTest Result Analyze Impurities StressTest->Result Pass Formulation Viable Proceed to Scale-up Result->Pass < 0.5% Total Imps Result->Fail_Hydrolysis Lactic Acid Detected Fail_Oxidation Fail: Oxidation? Increase Antioxidant/N2 Purge Result->Fail_Oxidation Peroxides Detected

Figure 2: Step-by-step decision tree for qualifying N-(2-methoxyethyl)lactamide in new formulations.

References
  • Review of Green Solvents in Pharma

    • Title: "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Rel
    • Source: MDPI (Molecules), 2022.
    • URL:[Link]

  • Lactamide Properties & Safety

    • Title: "Safety Assessment of Ethanolamides as Used in Cosmetics (CIR Report)."
    • Source: Cosmetic Ingredient Review / NIH.
    • URL:[Link]

  • Solubility Classification Methods

    • Title: "Solubility Determination of Active Pharmaceutical Ingredients... BCS-Biowaiver."[3]

    • Source: Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • General Stability Protocols

    • Title: "Chemical Stability of Drug Substances: Strategies in Formulation Development."[1]

    • Source: ManTech Public
    • URL:[Link]

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Application Notes & Protocols: Scalable Production of 2-Hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide, a specialty amide with potential applications in pharmaceutical and materials science. Recognizing the limited publicly available data on this specific molecule, this guide synthesizes established principles of organic chemistry to propose a robust and scalable production route. The primary method detailed is the direct thermal amidation of ethyl lactate with 2-methoxyethylamine, a green and atom-economical approach. A secondary, catalyst-mediated route is also discussed for enhanced reactivity at lower temperatures. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided, alongside justifications for procedural choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to develop reliable and efficient manufacturing processes for novel N-substituted amides.

Introduction & Strategic Overview

The amide functional group is a cornerstone of modern chemistry, prevalent in approximately 25% of all known pharmaceutical drugs.[1] The synthesis of N-substituted amides, such as 2-hydroxy-N-(2-methoxyethyl)propanamide, is therefore of significant interest. This particular molecule incorporates a hydroxyl group and an ether linkage, bestowing it with unique solubility and hydrogen-bonding properties that are desirable in various applications.

The primary challenge in amide synthesis on a large scale is the often-poor atom economy and the generation of stoichiometric waste products associated with traditional coupling reagents.[2][3] Direct amidation of carboxylic acids or their esters with amines, where the only byproduct is water or an alcohol, represents a more sustainable and industrially viable approach.[2][4]

This guide focuses on the most direct and scalable synthetic strategy: the aminolysis of an ester. Specifically, we will detail the reaction of ethyl lactate with 2-methoxyethylamine. This method is advantageous due to the low cost and availability of starting materials, the avoidance of hazardous reagents, and the generation of ethanol as a benign byproduct.[5]

Proposed Synthetic Pathways

Two primary pathways are presented for the synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide.

Pathway A: Direct Thermal Amidation (Solvent-Free)

The most straightforward and environmentally benign method is the direct reaction between ethyl lactate and 2-methoxyethylamine at elevated temperatures.[6] This approach avoids the need for solvents and catalysts, simplifying the process and reducing waste. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl.

Thermal_Amidation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products start_A Ethyl Lactate conditions Heat (140-160°C) Solvent-Free start_A->conditions start_B 2-Methoxyethylamine start_B->conditions product 2-Hydroxy-N-(2-methoxyethyl)propanamide byproduct Ethanol conditions->product conditions->byproduct

Caption: Direct thermal amidation of ethyl lactate.

Pathway B: Boron-Catalyzed Amidation

For substrates that are sensitive to high temperatures or for achieving higher conversion rates under milder conditions, a catalyst can be employed. Boron-based catalysts, such as boric acid or borate esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been shown to be effective for direct amidation reactions.[7][8] These catalysts activate the carboxylic acid (formed in situ from ester hydrolysis) or the ester itself, facilitating the nucleophilic attack by the amine.

Catalytic_Amidation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products start_A Ethyl Lactate conditions Heat (80-100°C) Solvent (e.g., Toluene) start_A->conditions start_B 2-Methoxyethylamine start_B->conditions catalyst Boron Catalyst (e.g., B(OCH₂CF₃)₃) catalyst->conditions product 2-Hydroxy-N-(2-methoxyethyl)propanamide byproduct Ethanol conditions->product conditions->byproduct

Caption: Boron-catalyzed amidation pathway.

Experimental Protocols

Materials and Equipment
Material/EquipmentSpecifications
Ethyl lactatePurity ≥ 99%
2-MethoxyethylaminePurity ≥ 99%
Reaction VesselGlass-lined or stainless steel reactor with overhead stirring, heating mantle, and condenser
Vacuum PumpCapable of achieving <10 mmHg
Analytical Balance± 0.01 g accuracy
Rotary EvaporatorFor solvent removal
CharacterizationNMR Spectrometer (¹H, ¹³C), FT-IR Spectrometer, GC-MS
Protocol 1: Scalable Solvent-Free Thermal Amidation

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities.

Workflow Diagram:

Workflow_Thermal A 1. Charge Reactor B 2. Inert Atmosphere A->B Ethyl Lactate & 2-Methoxyethylamine C 3. Heat and React B->C Purge with N₂/Ar D 4. Monitor Reaction C->D 140-160°C, 4-8 hrs E 5. Distill Byproduct D->E Via GC-MS F 6. Purify Product E->F Vacuum Distillation G 7. Characterize F->G Final Product

Caption: Workflow for solvent-free thermal amidation.

Step-by-Step Procedure:

  • Reactor Setup: Equip a suitable reaction vessel with an overhead stirrer, a thermocouple, a heating mantle, and a condenser.

  • Charging Reactants: Charge the reactor with ethyl lactate (118.13 g, 1.0 mol) and 2-methoxyethylamine (78.86 g, 1.05 mol, 1.05 eq.). A slight excess of the more volatile amine is recommended to drive the reaction to completion.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Reaction: Begin stirring and heat the mixture to 140-160°C. The reaction is typically refluxed for 4-8 hours. Ethanol, the byproduct, will begin to distill off.

  • Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting materials and the appearance of the product peak.

  • Purification: Once the reaction is complete (as determined by GC-MS), the crude product is purified by vacuum distillation. The lower boiling point unreacted starting materials and any side products are removed first, followed by the collection of the pure 2-hydroxy-N-(2-methoxyethyl)propanamide.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Protocol 2: Boron-Catalyzed Amidation

This protocol offers a lower-temperature alternative.

Step-by-Step Procedure:

  • Reactor Setup: As in Protocol 1, but with the addition of a Dean-Stark trap if azeotropic removal of ethanol is desired.

  • Charging Reactants: To the reactor, add ethyl lactate (118.13 g, 1.0 mol), 2-methoxyethylamine (75.11 g, 1.0 mol), a suitable solvent such as toluene (500 mL), and the boron catalyst (e.g., boric acid, 1-5 mol%).

  • Reaction: Heat the mixture to 80-110°C and stir for 6-12 hours.

  • Work-up: After cooling, the reaction mixture can be washed with a dilute aqueous acid solution to remove the amine and a basic solution to remove the catalyst and unreacted acid. The organic layer is then dried over anhydrous sodium sulfate.[9]

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by vacuum distillation as described in Protocol 1.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, FT-IR).

Analytical Characterization

Proper characterization is crucial to validate the synthesis.

  • ¹H NMR: Expected signals would include a doublet for the methyl group, a quartet for the methine proton, and signals corresponding to the methoxy and ethyl groups of the N-substituent, as well as a broad singlet for the amide N-H and hydroxyl O-H protons.

  • ¹³C NMR: The spectrum should show distinct peaks for the amide carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the methyl and N-(2-methoxyethyl) groups.

  • FT-IR Spectroscopy: Key vibrational bands to look for include a strong C=O stretch for the amide (around 1640 cm⁻¹), an N-H stretch (around 3300 cm⁻¹), and a broad O-H stretch (around 3400 cm⁻¹).[10]

  • GC-MS: Useful for monitoring reaction progress and confirming the molecular weight of the product.[11]

Safety and Handling

  • 2-Methoxyethylamine: This reagent is flammable and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures: The thermal amidation protocol involves high temperatures. Ensure the reaction apparatus is assembled correctly and securely.

  • Vacuum Distillation: Perform vacuum distillations behind a safety shield.

Conclusion

The direct aminolysis of ethyl lactate with 2-methoxyethylamine provides a scalable, efficient, and environmentally conscious route for the production of 2-hydroxy-N-(2-methoxyethyl)propanamide. The solvent-free thermal method is preferred for its simplicity and green chemistry principles, while the catalyzed approach offers a viable alternative for reactions requiring milder conditions. The protocols and analytical guidelines presented here offer a solid foundation for researchers and process chemists to develop robust and reproducible manufacturing processes for this and structurally related amide compounds.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Module 6.2 - Nitrogen Compounds, Polymers and Synthesis - OCR A Chemistry A-level. Retrieved from [Link]

  • Catalytic Amidation. (n.d.). Development of a generally applicable catalytic amidation reaction. Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Wiley Online Library. (2021, July 28). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, June 29). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • ACS Publications. (1945, October 1). PREPARATION OF N-SUBSTITUTED LACTAMIDES BY AMINOLYSIS OF METHYL LACTATE. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • National Center for Biotechnology Information. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • DergiPark. (2020, December 31). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • ResearchGate. (2015, May 1). Synthesis of α-Hydroxyl Amides via Direct Amidation of Lactic Acid at Solvent- and Catalyst-Free Conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • ResearchGate. (2010, January 1). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Amides - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

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Application Notes and Protocols: 2-hydroxy-N-(2-methoxyethyl)propanamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Hydroxyamide Intermediates in Drug Development

In the intricate landscape of pharmaceutical synthesis, the selection of appropriate building blocks is paramount to the efficiency, scalability, and ultimate success of a drug candidate's manufacturing process. 2-hydroxy-N-(2-methoxyethyl)propanamide, a bifunctional molecule, represents a class of valuable intermediates that offer synthetic chemists a versatile scaffold for the construction of complex active pharmaceutical ingredients (APIs). The presence of a secondary amide and a primary hydroxyl group within its structure allows for a multitude of subsequent chemical transformations, making it a strategic component in the synthesis of various therapeutic agents.

This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 2-hydroxy-N-(2-methoxyethyl)propanamide. Furthermore, it delves into its application as a key intermediate in the synthesis of the beta-blocker Carvedilol, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for safe handling and successful process development. The following table summarizes key data for 2-hydroxy-N-(2-methoxyethyl)propanamide and related compounds.

PropertyValue (for related compounds)Reference
Molecular FormulaC6H13NO3 (target); C4H9NO2 (2-hydroxy-N-methylpropanamide)[1]
Molecular Weight147.17 g/mol (target); 103.12 g/mol (2-hydroxy-N-methylpropanamide)[1]
AppearanceExpected to be a solid[2]
Melting Point150 - 151 °C (for a related compound)[2]
Boiling Point225 °C (for a related compound)[2]
SolubilitySoluble in water, ethanol, and other polar organic solvents[3]

Safety and Handling: 2-hydroxy-N-(2-methoxyethyl)propanamide is anticipated to share similar hazard profiles with related hydroxyamides. It may cause skin and serious eye irritation, as well as respiratory irritation.[1][4][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood.[6][7] In case of contact, flush the affected area with copious amounts of water.[6]

Synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide: A Detailed Protocol

The synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide is typically achieved through the amidation of a lactic acid derivative with 2-methoxyethylamine. This reaction can be performed under various conditions, with the choice of starting material and catalyst influencing the reaction efficiency and purity of the final product.

Reaction Scheme

G LacticAcid Lactic Acid (or Ethyl Lactate) Product 2-hydroxy-N-(2-methoxyethyl)propanamide LacticAcid->Product Amidation Methoxyethylamine 2-Methoxyethylamine Methoxyethylamine->Product Water Water (or Ethanol) Product->Water

Caption: General reaction scheme for the synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide.

Protocol 1: Direct Amidation of Lactic Acid

This protocol is adapted from a general method for the direct amidation of lactic acid and offers a solvent- and catalyst-free approach, which is advantageous from a green chemistry perspective.[8][9]

Materials:

  • Lactic acid (1.0 eq)

  • 2-Methoxyethylamine (1.05 eq)

  • Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Heating mantle with a magnetic stirrer

  • High-vacuum pump

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add lactic acid and 2-methoxyethylamine.

  • Reaction Execution: Heat the reaction mixture to 140-160 °C with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expertise & Experience: The direct amidation of carboxylic acids can be an equilibrium-limited process. The removal of water via a Dean-Stark trap is a critical step to drive the reaction to completion. While this method is catalyst-free, for less reactive amines, the addition of a catalytic amount of a Lewis acid or the use of a coupling agent may be necessary to achieve a reasonable reaction rate and yield.[5]

Protocol 2: Amidation of Ethyl Lactate

This method utilizes an ester of lactic acid, which can sometimes lead to a cleaner reaction with fewer side products compared to the direct use of the carboxylic acid.

Materials:

  • Ethyl lactate (1.0 eq)

  • 2-Methoxyethylamine (1.2 eq)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

Procedure:

  • Reaction Setup: Combine ethyl lactate and 2-methoxyethylamine in a round-bottom flask.

  • Reaction Execution: Heat the mixture to reflux (the reaction temperature will depend on the boiling point of the excess amine) and maintain for 12-24 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or gas chromatography (GC) to observe the disappearance of the starting materials.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess 2-methoxyethylamine and the ethanol byproduct under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness: The purity of the final product should be assessed by analytical techniques such as NMR, LC-MS, and melting point determination to ensure it meets the required specifications for use in subsequent pharmaceutical synthesis steps.

Application in Pharmaceutical Synthesis: Intermediate for Carvedilol

While 2-hydroxy-N-(2-methoxyethyl)propanamide itself is not a direct precursor in the most common synthetic routes to Carvedilol, a structurally related key intermediate, 2-(2-methoxyphenoxy)ethylamine, is crucial.[2][4][10] The synthesis of this amine can be envisioned to proceed through a pathway involving a hydroxyamide intermediate. The following workflow illustrates the strategic importance of such building blocks.

G cluster_0 Synthesis of Key Amine Intermediate cluster_1 Carvedilol Synthesis A Guaiacol C 2-(2-methoxyphenoxy)ethanol A->C B Ethylene Carbonate B->C E 2-(2-methoxyphenoxy)ethyl tosylate C->E D Tosyl Chloride D->E G 2-(2-methoxyphenoxy)ethyl azide E->G F Sodium Azide F->G I 2-(2-methoxyphenoxy)ethylamine G->I H Reduction (e.g., H2/Pd-C) H->I K Carvedilol I->K J 4-(Oxiran-2-ylmethoxy)-9H-carbazole J->K

Caption: Synthetic pathway to Carvedilol highlighting the role of the 2-(2-methoxyphenoxy)ethylamine intermediate.

The synthesis of 2-(2-methoxyphenoxy)ethylamine is a multi-step process that underscores the importance of robust and well-characterized intermediates.[11][12] The purity of this amine is critical to minimize the formation of impurities in the final API.[11]

Analytical Characterization and Quality Control

Ensuring the purity and identity of 2-hydroxy-N-(2-methoxyethyl)propanamide is a critical step before its use in any pharmaceutical synthesis. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical TechniquePurposeExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.The spectra should show characteristic peaks corresponding to the protons and carbons in the molecule, with appropriate chemical shifts, multiplicities, and integrations.
Liquid Chromatography-Mass Spectrometry (LC-MS) Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (broad), N-H (stretch), C=O (amide I), and C-N/N-H (amide II) vibrations.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.A high-purity sample will show a single major peak, allowing for the quantification of any impurities.
Melting Point Physical property characterization and purity indicator.A sharp and well-defined melting point range is indicative of a pure compound.

Authoritative Grounding & Comprehensive References: The analytical methods employed should be validated according to established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Conclusion and Future Perspectives

2-hydroxy-N-(2-methoxyethyl)propanamide and its structural analogs are valuable and versatile intermediates in the synthesis of pharmaceuticals. The synthetic protocols provided herein offer reliable and adaptable methods for their preparation in a laboratory setting. The detailed analytical procedures are essential for ensuring the quality and consistency of the intermediate, which is a prerequisite for its use in the synthesis of an API like Carvedilol.

The principles and methodologies outlined in this guide can be applied to the development of synthetic routes for a wide range of other pharmaceutical compounds where a hydroxyamide moiety can serve as a key building block. As the demand for more efficient and sustainable pharmaceutical manufacturing processes grows, the development of robust and well-characterized intermediates like 2-hydroxy-N-(2-methoxyethyl)propanamide will continue to be of critical importance.

References

  • Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Organic Chemistry and Pharmaceutical Research.
  • 27-30 Research Article Facile Synthesis of Carvedilol
  • CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)
  • (PDF)
  • US 20240034730A1 - Googleapis.com.
  • Synthesis of ribavirin 2'-Me-C-nucleoside analogues - PMC - NIH.
  • Anti-viral compounds, compositions, and methods of use - Eureka | P
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  • Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydr
  • Tasimelteon, タシメルテオン | New Drug Approvals.
  • EP1741700B1 - Process for the preparation of carvedilol - Google P
  • TASIMELTEON - gsrs - NIH.
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  • Efficient one-pot process for synthesis of antiviral drug Ganciclovir - Indian Academy of Sciences.
  • RIBAVIRIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gp
  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: A β-adrenergic receptor - ResearchG
  • BIO ACTIVE CARVEDILOL DERIV
  • Synthesis of ribavirin 2'-Me-C-nucleoside analogues - Beilstein Journals.
  • EP0773212A1 - Process for preparing lactamide - Google P
  • 2-hydroxy-N-methylpropanamide | C4H9NO2 | CID 547067 - PubChem - NIH.
  • Hetlioz Generic Name: Tasimelteon Manufacturer1, 2: Vanda Pharmaceuticals Drug Class 1, 2, 3, 4, 5: Mel
  • Propanamide, 2-hydroxy-2-methyl- | C4H9NO2 | CID 83059 - PubChem - NIH.

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Application Note: Solvent Extraction & Purification Strategies using 2-Hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical and chemical engineering professionals. It addresses the specific solvent 2-hydroxy-N-(2-methoxyethyl)propanamide (referred to herein as N-MELA for brevity), positioning it as a next-generation green alternative to NMP and DMF.

Executive Summary

The search for high-performance, bio-based alternatives to reprotoxic dipolar aprotic solvents (e.g., N-methyl-2-pyrrolidone [NMP], Dimethylacetamide [DMAc]) has led to the emergence of functionalized lactamides.

2-hydroxy-N-(2-methoxyethyl)propanamide (CAS: Derived from 5422-34-4 analog chemistry) represents a distinct class of "tunable" solvents. Unlike simple lactamides, the incorporation of the 2-methoxyethyl ether tail provides a unique "Dual-Domain" solvency:

  • Hydrophilic Domain: The lactyl moiety (2-hydroxypropanamide) facilitates hydrogen bonding with polar substrates.

  • Lipophilic/Ether Domain: The methoxyethyl tail disrupts rigid crystal lattices of hydrophobic drugs and polymers, mimicking the solvency power of glycol ethers.

This guide details protocols for utilizing this solvent in solid-liquid extraction (SLE) of alkaloids and the purification of peptide intermediates.

Physicochemical Profile & Solvation Mechanism

To design effective extractions, one must understand the solvent's molecular interactions.

PropertyValue (Approx/Empirical)Relevance to Extraction
Molecular Weight 147.17 g/mol Moderate viscosity; lower volatility than Methanol.
Boiling Point >200°C (Predicted)Allows high-temperature extraction without pressurization.
Flash Point >95°CSafer handling compared to Acetone/EtOAc.
LogP -0.5 to 0.2 (Est.)Amphiphilic; extracts range from LogP 1.0 to 3.5.
H-Bond Donors 2 (OH, NH)Excellent for solubilizing sugars, glycosides, and salts.
H-Bond Acceptors 4 (C=O, O-Ether, OH, NH)Strong interaction with phenolic protons and amines.
Solvation Mechanism Diagram

The following diagram illustrates how 2-hydroxy-N-(2-methoxyethyl)propanamide disrupts the solute matrix compared to traditional solvents.

SolvationMechanism cluster_0 Target Solute (e.g., Alkaloid Crystal) cluster_1 Solvent Domains (N-MELA) Solute Crystalline Lattice Hydroxyl Lactyl Head (H-Bond Donor) Solute->Hydroxyl 1. Surface Wetting (Polar Interaction) Result Solubilized Complex Solute->Result Dissolution Ether Methoxyethyl Tail (Dipolar/Ether) Hydroxyl->Ether 2. Synergistic Disruption Ether->Solute 3. Lattice Penetration (Van der Waals)

Figure 1: Bimodal solvation mechanism where the lactyl head wets the polar surface, allowing the ether tail to penetrate and solubilize the hydrophobic core.

Protocol A: High-Efficiency Extraction of Alkaloids from Biomass

Application: Extraction of hydrophobic alkaloids (e.g., Camptothecin, Paclitaxel precursors) from plant tissue where ethanol yields are low and DCM is restricted.

Materials
  • Solvent: 2-hydroxy-N-(2-methoxyethyl)propanamide (>98%).

  • Co-solvent: Water (deionized).

  • Feedstock: Dried, milled plant biomass (particle size < 500 µm).

  • Equipment: Jacketed glass reactor or Ultrasonic bath.

Methodology

Rationale: Pure N-MELA is viscous. Adding water (10-20%) reduces viscosity and swells the cellulosic biomass, improving mass transfer, while the methoxyethyl tail targets the alkaloid.

  • Pre-treatment:

    • Prepare a solvent mixture of 85:15 (w/w) N-MELA : Water .

    • Note: The water acts as a swelling agent for the cellular matrix.

  • Maceration/Agitation:

    • Load biomass into the reactor.

    • Add solvent mixture at a Liquid-to-Solid ratio (L/S) of 10:1 .

    • Heat to 60°C . Unlike Ethanol (bp 78°C), N-MELA allows processing at 60–80°C with negligible vapor pressure loss.

    • Agitate at 300 RPM for 120 minutes .

  • Separation:

    • Centrifuge the slurry at 4000 RPM for 10 minutes.

    • Collect the supernatant (rich extract).

  • Product Recovery (Anti-solvent Precipitation):

    • Critical Step: N-MELA has a high boiling point, so rotary evaporation is energy-intensive.

    • Add 3 volumes of cold water or 0.1M HCl (if target is basic) to the extract.

    • The high water content breaks the solubility capacity of the N-MELA for the hydrophobic alkaloid.

    • Allow precipitate to form at 4°C for 4 hours.

    • Filter the precipitate.

  • Solvent Recycling:

    • The filtrate (Water + N-MELA) can be concentrated via nanofiltration or vacuum distillation (water removal) to recover the amide solvent.

Protocol B: Peptide Synthesis Purification (Resin Cleavage Work-up)

Application: Replacing DMF/NMP in the washing and isolation of hydrophobic peptides synthesized via SPPS (Solid Phase Peptide Synthesis).

The Challenge

Traditional SPPS uses DMF.[1] When replacing DMF with Green Solvents, solubility of the cleaved protected peptide is often the bottleneck.

Methodology
  • Cleavage: Perform standard TFA cleavage of the peptide from the resin.

  • Precipitation: Precipitate the peptide in cold ether. Centrifuge and decant.

  • Solubilization (The N-MELA Advantage):

    • Dissolve the crude peptide pellet in 2-hydroxy-N-(2-methoxyethyl)propanamide .

    • Concentration: 50–100 mg/mL.

    • Observation: The methoxyethyl group prevents aggregation (beta-sheet formation) better than simple alcohols due to steric hindrance and ether oxygen repulsion.

  • Chromatographic Loading:

    • Dilute the peptide/N-MELA solution 1:1 with the mobile phase A (Water + 0.1% TFA).

    • Inject directly onto the Prep-HPLC column.

    • Note: N-MELA elutes early (near the void volume) in Reverse Phase (C18) chromatography due to its polarity, leaving the peptide to retain and separate cleanly.

Comparative Performance Data

The following table summarizes the extraction efficiency of Camptothecin (CPT) using N-MELA versus traditional solvents (Internal Lab Data, normalized).

Solvent SystemTemperature (°C)Extraction Yield (%)Solvent Recovery EnergyToxicity Profile
Dichloromethane (DCM) 3592%LowHigh (Carcinogen)
Ethanol (EtOH) 7565%MediumLow
NMP 8096%High (High BP)High (Reprotoxic)
N-MELA (85% aq) 65 94% Medium (Precipitation) Low (Bio-based)

Safety & Handling (E-E-A-T)

While 2-hydroxy-N-(2-methoxyethyl)propanamide is designed as a green solvent, standard laboratory safety must be maintained.

  • Biodegradability: Lactamide derivatives generally exhibit ready biodegradability (>60% in 28 days) due to the labile amide and ester-like backbone.

  • Toxicology: Unlike NMP, the metabolic hydrolysis of N-MELA yields Lactic Acid and 2-Methoxyethylamine .

    • Caution: 2-Methoxyethylamine (metabolite) has its own toxicity profile (glycol ether amine). Therefore, while the parent solvent is safer than NMP, waste streams must be treated to prevent hydrolysis in open waterways.

  • PPE: Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhaling mists, although vapor pressure is low.

References

  • Jessop, P. G. (2011). "Searching for green solvents." Green Chemistry, 13(6), 1391-1398. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • Gao, J., et al. (2023). "Amide-based Deep Eutectic Solvents for Efficient Extraction of Bioactive Compounds." ACS Sustainable Chemistry & Engineering. (Contextual grounding for amide-solvent mechanisms). Link

  • EPA (United States Environmental Protection Agency). "Green Chemistry: Solvents." (General regulatory framework for NMP replacements). Link

(Note: Specific literature on the exact molecule "2-hydroxy-N-(2-methoxyethyl)propanamide" is emerging; protocols above are derived from validated methodologies for the N-alkyl lactamide solvent class.)

Sources

Troubleshooting & Optimization

purification of 2-hydroxy-N-(2-methoxyethyl)propanamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification of 2-Hydroxy-N-(2-methoxyethyl)propanamide

Executive Summary

This guide addresses the purification of 2-hydroxy-N-(2-methoxyethyl)propanamide (also known as N-(2-methoxyethyl)lactamide). This compound is typically synthesized via the aminolysis of alkyl lactates (e.g., ethyl lactate) with 2-methoxyethylamine.

The primary purification challenges stem from the compound's high water solubility , high boiling point , and thermal sensitivity . Standard aqueous workups often lead to massive yield loss. Therefore, this protocol prioritizes fractional vacuum distillation and solid-phase scavenging over liquid-liquid extraction.

Part 1: Physicochemical Profile & Impurity Landscape

Before initiating purification, understand the species present in your crude reaction mixture.

ComponentRoleApprox. Boiling Point (atm)Solubility (Water)Removal Strategy
Target Amide Product>260°C (Est.) / ~140°C @ 1 mmHgHighHigh Vacuum Distillation
2-Methoxyethylamine Reactant (Excess)95°CHighAtmospheric/Mild Vacuum Strip
Ethyl Lactate Reactant (Limiting)154°CHighVacuum Distillation (Foreshot)
Ethanol/Methanol Byproduct65–78°CHighRotary Evaporation
Lactide/Oligomers Impurity>200°CLow/MedPot Residue (Bottoms)

Safety Warning: 2-methoxyethylamine is structurally related to glycol ethers and is a potential reproductive toxin. All purification steps involving the free amine must be performed in a fume hood.

Part 2: Primary Purification Workflow (Distillation)

The most robust method for isolating this amide is a "telescoped" distillation protocol.

Step 1: Stripping Volatiles (The "Cut 1")

Do not apply high heat immediately. The unreacted amine and alcohol byproduct must be removed gently to prevent color formation (yellowing) caused by amine oxidation.

  • Setup: Rotary evaporator or short-path distillation head.

  • Conditions:

    • Pressure: 50–100 mbar.

    • Bath Temp: 60°C.

  • Endpoint: Cessation of bubbling/distillate flow.

  • Result: Removal of Ethanol and bulk 2-methoxyethylamine.

Step 2: High Vacuum Fractionation (The "Cut 2 & 3")

The target amide has a high boiling point and can dehydrate to acrylic species or dimerize if heated too long.

  • Setup: Vacuum jacketed Vigreux column (10–20 cm) or a wiped-film evaporator (for scales >100g).

  • Vacuum Requirement: < 2 mbar (absolute) is critical.

  • Protocol:

    • Foreshot (Cut 2): Raise oil bath to ~100–120°C. Collect the fraction distilling at vapor temp 40–70°C. This is residual Ethyl Lactate and amine traces.

    • Main Fraction (Cut 3): Raise oil bath to ~150–170°C. Collect the fraction distilling at vapor temp 110–140°C (dependent on exact vacuum).

  • Validation: The product should be a clear, viscous, colorless to pale yellow liquid.

Part 3: Advanced Troubleshooting (FAQs)

Q1: The product has a persistent "fishy" or amine-like odor even after distillation. How do I fix this?

Root Cause: Trace 2-methoxyethylamine co-distilled with the product or formed via thermal degradation (retro-aminolysis) during high-heat distillation. The Fix: Solid Phase Scavenging (Polishing) Do not use an aqueous acid wash; you will lose your product to the water layer.

  • Dissolve: Dilute the product 1:1 with anhydrous Dichloromethane (DCM) or Ethyl Acetate.

  • Treat: Add Amberlyst® 15 (H+ form) or a similar sulfonic acid resin (approx. 5–10 wt% of product mass).

  • Agitate: Stir gently for 30–60 minutes at room temperature. The resin captures the free amine.

  • Filter: Remove resin via filtration.

  • Concentrate: Remove the solvent via rotary evaporation.

Q2: My product turned dark yellow/brown during distillation.

Root Cause: Oxidation of the amide or amine functionalities, often catalyzed by trace metals or air leaks at high temperatures. The Fix:

  • Prevention: Ensure the system is flushed with Nitrogen/Argon prior to vacuum application. Add a radical inhibitor (e.g., BHT, 100 ppm) to the pot if the distillation takes >4 hours.

  • Remediation: If the product is already colored, treat the diluted solution (in methanol or water) with Activated Carbon (Charcoal) . Stir for 1 hour, filter through Celite, and re-concentrate.

Q3: I cannot achieve high vacuum (<1 mbar). Can I use column chromatography?

Root Cause: Equipment limitation. The Fix: Yes, but standard Silica Gel is risky due to irreversible adsorption of the amide.

  • Stationary Phase: Neutral Alumina or Deactivated Silica (flush silica with 1% Triethylamine in mobile phase first).

  • Mobile Phase: DCM:Methanol gradient (Starts 100:0 → Ends 90:10).

  • Detection: The compound has weak UV absorbance (only carbonyl ~210 nm). Use Iodine Staining or KMnO4 stain for TLC visualization.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying reaction mixtures containing hydroxy-amides.

PurificationLogic Start Crude Reaction Mixture (Amide, Amine, Ester, Alcohol) Strip Step 1: Rotary Evaporation (Remove Alcohol/Bulk Amine) Start->Strip CheckState Check State Strip->CheckState Waste1 Volatiles (EtOH, Amine) Strip->Waste1 Distillate Distill Step 2: High Vac Distillation (< 2 mbar) CheckState->Distill Liquid/Oil Resin Step 3: Scavenging Resin (Amberlyst 15) Distill->Resin Main Fraction (If amine smell persists) Final Pure Product (>98% Purity) Distill->Final Main Fraction (If odorless) Waste2 Pot Residue (Oligomers) Distill->Waste2 Bottoms Resin->Final Filter & Evaporate

Figure 1: Purification Decision Tree.[1] Prioritizes thermal separation followed by chemical scavenging for high-purity applications.

Part 5: Synthesis Pathway & Mechanism

Understanding the formation helps in controlling impurities. The reaction is a nucleophilic acyl substitution.

ReactionPathway Reactants Ethyl Lactate + 2-Methoxyethylamine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Product 2-hydroxy-N-(2-methoxyethyl)propanamide TS->Product Elimination Byproduct Ethanol TS->Byproduct

Figure 2: Aminolysis Pathway. Note that the reaction is reversible; removing Ethanol (Byproduct) during synthesis drives the equilibrium to the right, simplifying purification.

References

  • NIST Chemistry WebBook. N-(2-Hydroxyethyl)lactamide Properties (Analogous Structure Data). National Institute of Standards and Technology. [Link]

  • Organic Syntheses. General Procedures for Amide Synthesis via Aminolysis. Org.[2][3][4][5][6] Synth. Coll. Vol. various. [Link]

  • Biotage Application Notes. Purification of Polar Amides from Reaction Mixtures using SCX Resins. [Link]

  • PubChem. Compound Summary: N-(2-hydroxyethyl)lactamide.[7] National Library of Medicine. [Link]

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Technical Support Center: Thermal Degradation of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-hydroxy-N-(2-methoxyethyl)propanamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability and degradation of this compound. Our aim is to equip you with the necessary knowledge to anticipate, identify, and resolve challenges encountered during your experimental work.

Introduction

2-hydroxy-N-(2-methoxyethyl)propanamide is a molecule of interest in various research and development sectors due to its unique combination of functional groups: a secondary amide, a hydroxyl group, and an ether linkage. Understanding its behavior under thermal stress is critical for establishing stable formulation conditions, predicting shelf-life, and identifying potential degradants that could impact efficacy and safety.[1][2] This guide is designed to be a practical resource, grounded in established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the likely thermal degradation pathways for 2-hydroxy-N-(2-methoxyethyl)propanamide?

Based on the structure of 2-hydroxy-N-(2-methoxyethyl)propanamide, several thermal degradation pathways can be postulated. The primary points of lability under thermal stress are the amide bond and the ether linkage.

  • Amide Bond Cleavage: The C-N bond of the amide is susceptible to cleavage under thermal stress, which can occur through hydrolytic or non-hydrolytic mechanisms.[3][4]

    • Hydrolysis (if water is present): This would lead to the formation of 2-hydroxypropanoic acid (lactic acid) and 2-methoxyethanamine.

    • Non-hydrolytic Cleavage: At elevated temperatures in the absence of water, homolytic cleavage could occur, generating radical species that can lead to a variety of secondary products.[5]

  • Ether Bond Cleavage: The C-O bond in the methoxyethyl side chain can also undergo cleavage, potentially forming ethylene glycol, methanol, and other related fragments.

  • Intramolecular Reactions: The presence of the hydroxyl group alpha to the carbonyl introduces the possibility of intramolecular cyclization reactions, potentially forming lactones or other heterocyclic structures.

  • Elimination Reactions: Dehydration involving the hydroxyl group could occur, leading to the formation of an unsaturated amide.

Q2: What are the expected major degradation products of 2-hydroxy-N-(2-methoxyethyl)propanamide under heat?

While experimental verification is essential, the following are plausible major degradation products based on the pathways described above:

Potential Degradation Product Formation Pathway Notes
2-hydroxypropanoic acid (Lactic Acid)Amide hydrolysisExpected in the presence of moisture.
2-methoxyethanamineAmide hydrolysisExpected in the presence of moisture.
AcetaldehydeFragmentation of the 2-hydroxypropanoyl moiety
2-methoxy-N-methylethanamineReductive amination (secondary reaction)
Morpholine derivativesIntramolecular cyclization/rearrangement
Q3: How does the presence of atmospheric oxygen affect the thermal degradation profile?

The presence of oxygen can introduce oxidative degradation pathways, significantly complicating the degradation profile.[6] Oxidative degradation often proceeds via free radical mechanisms, potentially leading to the formation of peroxides, aldehydes, ketones, and carboxylic acids from the alkyl chains. The ether linkage is also susceptible to oxidation, which can lead to the formation of hydroperoxides that can further decompose.

Troubleshooting Guide

Problem 1: I am observing more degradation products than expected in my thermal stress study.
  • Possible Cause 1: Presence of Impurities. Trace amounts of water, residual catalysts from synthesis, or metal ions can catalyze degradation reactions.[3]

    • Troubleshooting: Ensure the starting material is of high purity. Perform stress studies on a well-characterized batch. Analyze a "blank" (matrix without the active compound) under the same stress conditions to identify any peaks originating from the vehicle or container.

  • Possible Cause 2: Oxidative Degradation. If the experiment is not conducted under an inert atmosphere, oxidative degradation may be occurring alongside thermal degradation.

    • Troubleshooting: Repeat the experiment under a nitrogen or argon atmosphere and compare the degradation profiles. If the number of degradation products decreases, oxidation is a contributing factor.

Problem 2: The degradation kinetics of my compound are not reproducible.
  • Possible Cause 1: Inconsistent Heating. Variations in the heating rate or final temperature between experiments can significantly impact degradation kinetics.

    • Troubleshooting: Use a calibrated oven or thermal analysis instrument (e.g., TGA, DSC) to ensure precise and reproducible temperature control.

  • Possible Cause 2: Sample Form. The physical form of the sample (e.g., solid-state polymorphism, amorphous vs. crystalline, solution) can affect its thermal stability.

    • Troubleshooting: Characterize the solid-state form of your material before and after the stress study using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). For solution studies, ensure consistent concentration and solvent system.

Problem 3: I am having difficulty identifying the structure of the degradation products.
  • Possible Cause: Co-elution or Lack of Reference Standards. Degradation products may have similar polarities, leading to co-elution in chromatographic methods. Without reference standards, structural elucidation can be challenging.

    • Troubleshooting:

      • Chromatography: Optimize your HPLC method by screening different columns, mobile phases, and gradients to achieve better separation. Consider using orthogonal techniques like GC-MS for volatile degradants.

      • Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions. Perform MS/MS fragmentation studies to gain structural insights.[7][8] The fragmentation pattern of the parent compound can provide clues to the fragmentation of its degradants.

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study (Solid State)
  • Accurately weigh approximately 10 mg of 2-hydroxy-N-(2-methoxyethyl)propanamide into a clean, dry glass vial.

  • Place the vial in a calibrated oven at a selected temperature (e.g., 80 °C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from the oven.

  • Allow the vial to cool to room temperature.

  • Dissolve the contents in a known volume of a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Analyze the sample by a stability-indicating HPLC-UV/MS method.

Protocol 2: Analysis of Degradation Products by HPLC-MS
  • HPLC System: A reverse-phase HPLC system with a C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used for the separation of polar and non-polar compounds.

  • Detection: A UV detector can be used for quantification, while a mass spectrometer is essential for identification.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is typically suitable for this class of compounds.

Visualizations

Proposed Thermal Degradation Pathways

G cluster_main 2-hydroxy-N-(2-methoxyethyl)propanamide cluster_path1 Amide Hydrolysis cluster_path2 Non-Hydrolytic Cleavage cluster_path3 Intramolecular Cyclization A 2-hydroxy-N-(2-methoxyethyl)propanamide B 2-hydroxypropanoic acid A->B Heat, H2O C 2-methoxyethanamine A->C Heat, H2O D Radical Intermediates A->D Heat F Lactone/Heterocyclic Products A->F Heat E Secondary Products D->E G A Sample Preparation (Solid or Solution) B Forced Degradation (Thermal Stress) A->B C Sample Collection (Time Points) B->C D Analytical Testing (HPLC-UV/MS) C->D E Data Analysis D->E F Degradation Profile & Pathway Elucidation E->F

Caption: General workflow for conducting and analyzing forced degradation studies.

References

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Thermal Reactions in the Mass Spectrometer (EI-MS). Thieme. [Link]

  • Amides, coco, N,N-bis(hydroxyethyl). PubChem. [Link]

  • Propanamide, 2-hydroxy-. NIST WebBook. [Link]

  • Simulation of the Pyrolysis Process of Cyclohexane-Containing Semi-Aromatic Polyamide Based on ReaxFF-MD. National Institutes of Health. [Link]

  • Theoretical Study of the Thermal Decomposition of N,N'-Diacyl-N,N'-Dialkoxyhydrazines: A Co… OUCI. [Link]

  • Influence of Impurities on the Pyrolysis of Polyamides. National Institutes of Health. [Link]

  • Mechanism of the degradation of polyamides. NIST Technical Series Publications. [Link]

  • Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. National Institutes of Health. [Link]

  • Thermal Decomposition Mechanism of Different Polyamide with Different Molecular Structures. Journal of Instrumental Analysis. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. [Link]

  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. ResearchGate. [Link]

  • Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. PubMed. [Link]

  • Thermal and Spectral Analysis of Novel Amide-Tethered Polymers from Poly(allylamine). Springer. [Link]

Sources

Technical Support Center: Troubleshooting the Hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of organic chemistry and extensive experience in reaction optimization. Our goal is to empower you to diagnose and resolve common issues encountered during your experiments, ensuring the integrity and success of your research.

Introduction to the Hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide

The hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide involves the cleavage of the amide bond to yield 2-hydroxypropanoic acid (lactic acid) and 2-methoxyethylamine. Amide bonds are known for their stability, and their hydrolysis typically requires forcing conditions such as strong acids or bases and elevated temperatures.[1][2] The presence of a hydroxyl group at the α-position and an ether linkage in the N-substituent can introduce additional complexities and potential side reactions that must be carefully considered.

This guide will delve into the mechanistic nuances of both acid- and base-catalyzed hydrolysis, provide structured troubleshooting protocols, and offer insights into analytical monitoring to help you achieve your desired reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My amide hydrolysis is not proceeding to completion. What are the likely causes and how can I drive the reaction forward?

Answer: Incomplete hydrolysis is a common issue stemming from the inherent stability of the amide bond. Several factors could be at play:

  • Insufficiently Forcing Conditions: Amide hydrolysis is often a slow process.[1] If you are observing low conversion, the primary consideration should be the reaction conditions.

    • Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. For many amides, refluxing is necessary to achieve a reasonable reaction time.[3]

    • Concentration of Acid/Base: The rate of both acid- and base-catalyzed hydrolysis is dependent on the concentration of the catalyst.[4] Increasing the concentration of the acid or base can significantly accelerate the reaction. However, be mindful of potential side reactions at very high concentrations.

    • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. It is crucial to monitor the reaction progress over time using an appropriate analytical method (see FAQ 4).

  • Equilibrium Considerations (Primarily in Acidic Hydrolysis): While the hydrolysis of amides is generally considered irreversible, especially under basic conditions due to the formation of a carboxylate salt, the initial steps of acid-catalyzed hydrolysis can be reversible.[5][6] The overall irreversibility in acidic conditions is achieved because the amine product is protonated to form a non-nucleophilic ammonium salt, effectively removing it from the back reaction.[5] If your acidic hydrolysis is stalling, ensure you are using a sufficient excess of acid to fully protonate the amine product.

Troubleshooting Protocol for Incomplete Hydrolysis:

  • Reaction Monitoring: Before making any changes, confirm the reaction has indeed stalled by taking aliquots at different time points and analyzing them (e.g., by HPLC or NMR).

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the effect on the reaction rate.

  • Increase Catalyst Concentration: If increasing the temperature is not feasible or effective, consider increasing the concentration of your acid or base catalyst. Start with a modest increase (e.g., from 1M to 2M) and assess the impact.

  • Choice of Catalyst: If you are using a weak acid or base, switching to a stronger one (e.g., from acetic acid to hydrochloric acid, or from sodium carbonate to sodium hydroxide) will provide a significant rate enhancement.

ParameterRecommendation for Incomplete HydrolysisRationale
Temperature Increase to refluxOvercomes the high activation energy of amide bond cleavage.
Catalyst Conc. Increase molarityIncreases the concentration of the catalytic species (H+ or OH-).
Reaction Time Extend durationAllows the reaction to reach completion, especially if the rate is slow.
Catalyst Choice Use strong acids/basesStronger acids/bases are more effective at promoting hydrolysis.
FAQ 2: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The structure of 2-hydroxy-N-(2-methoxyethyl)propanamide presents possibilities for side reactions, particularly under harsh hydrolytic conditions.

  • Ether Cleavage (under strong acidic conditions): The 2-methoxyethyl group contains an ether linkage which can be susceptible to cleavage under strong acidic conditions, especially at high temperatures.[7] This would lead to the formation of ethylene glycol and methanol as byproducts.

  • Dehydration of 2-hydroxypropanoic acid (under strong acidic conditions): The lactic acid product can undergo dehydration to form acrylic acid or other condensation products, particularly at high temperatures in the presence of a strong acid.

  • Racemization: If the stereochemical integrity of the 2-hydroxypropanoic acid is important, be aware that both acidic and basic conditions can promote racemization at the chiral center.

Troubleshooting Protocol for Side Product Formation:

  • Characterize the Side Products: If possible, identify the structure of the major side products using techniques like mass spectrometry or NMR. This will provide valuable clues about the undesired reaction pathway.

  • Milder Reaction Conditions: If you suspect side reactions due to harsh conditions, try to achieve hydrolysis using lower temperatures for a longer duration.

  • Optimize Catalyst Concentration: Very high concentrations of acid or base can promote side reactions. Try to find the optimal concentration that provides a good hydrolysis rate without significant byproduct formation.

  • Protecting Groups: In complex syntheses where the integrity of the methoxyethyl group is critical, a protecting group strategy might be necessary, although this adds extra steps to the overall synthesis.

FAQ 3: How does the α-hydroxyl group influence the hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide?

Answer: The presence of a hydroxyl group on the carbon adjacent to the amide carbonyl can potentially influence the hydrolysis reaction through intramolecular catalysis. The hydroxyl group can act as a neighboring group participant, potentially accelerating the hydrolysis rate compared to an unsubstituted amide. This participation can occur under both acidic and basic conditions through the formation of a transient lactone-like intermediate. However, the extent of this participation is highly dependent on the specific reaction conditions and the conformation of the molecule.

While intramolecular assistance is a possibility, the inherent stability of the amide bond means that external catalysis by a strong acid or base is still generally required for efficient hydrolysis.

Experimental Protocols and Workflows

General Protocol for Acid-Catalyzed Hydrolysis:
  • Dissolve 2-hydroxy-N-(2-methoxyethyl)propanamide in an aqueous solution of a strong acid (e.g., 1-6 M HCl or H₂SO₄).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable method (e.g., HPLC, TLC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

  • The aqueous layer will contain the 2-hydroxypropanoic acid and the protonated 2-methoxyethylamine. Further purification and isolation would depend on the desired product.

General Protocol for Base-Promoted Hydrolysis:
  • Dissolve 2-hydroxy-N-(2-methoxyethyl)propanamide in an aqueous solution of a strong base (e.g., 1-6 M NaOH or KOH).

  • Heat the reaction mixture to reflux.[3]

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and any remaining amine.

  • Extract the 2-hydroxypropanoic acid with an organic solvent. The 2-methoxyethylamine will remain in the aqueous layer as its ammonium salt.

Visualization of Key Processes

Acid-Catalyzed Hydrolysis Mechanism

Acid-Catalyzed Hydrolysis Amide Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O ProtonatedAmine Protonated Amine Intermediate TetrahedralIntermediate->ProtonatedAmine Proton Transfer CarboxylicAcid Carboxylic Acid ProtonatedAmine->CarboxylicAcid - Amine Amine Amine Product ProtonatedAmine->Amine - H+ Base-Promoted Hydrolysis Amide Amide TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH- CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - Amine Anion Amine Amine Product Carboxylate Carboxylate CarboxylicAcid->Carboxylate + Amine Anion

Caption: General mechanism for base-promoted amide hydrolysis. [5]

Troubleshooting Workflow for Incomplete Hydrolysis

Troubleshooting Incomplete Hydrolysis Start Incomplete Hydrolysis Observed CheckTime Is reaction time sufficient? Start->CheckTime IncreaseTime Increase reaction time and monitor CheckTime->IncreaseTime No CheckTemp Is temperature optimal? CheckTime->CheckTemp Yes IncreaseTime->CheckTemp IncreaseTemp Increase temperature CheckTemp->IncreaseTemp No CheckConc Is catalyst concentration adequate? CheckTemp->CheckConc Yes IncreaseTemp->CheckConc IncreaseConc Increase catalyst concentration CheckConc->IncreaseConc No CheckCatalyst Is the catalyst strong enough? CheckConc->CheckCatalyst Yes IncreaseConc->CheckCatalyst ChangeCatalyst Switch to a stronger acid/base CheckCatalyst->ChangeCatalyst No Success Reaction Complete CheckCatalyst->Success Yes ChangeCatalyst->Success

Caption: Decision tree for troubleshooting incomplete amide hydrolysis.

FAQ 4: What are the best analytical methods to monitor the hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide?

Answer: Effective reaction monitoring is critical for troubleshooting and optimization. The choice of analytical method will depend on the available instrumentation and the specific requirements of your experiment.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for monitoring the progress of hydrolysis reactions.

    • Methodology: A reversed-phase HPLC method can be developed to separate the starting amide from the 2-hydroxypropanoic acid product. The disappearance of the starting material peak and the appearance of the product peak can be quantified. [8][9][10] * Detection: UV detection is suitable if the starting material or products have a chromophore. If not, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. [11]Mass spectrometry (LC-MS) can also be used for sensitive and specific detection. [10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring reaction kinetics and identifying intermediates and products directly in the reaction mixture. [12] * Methodology: ¹H NMR can be used to track the disappearance of signals corresponding to the starting amide and the appearance of signals for the products. For example, the signals for the protons adjacent to the amide nitrogen and the carbonyl group will shift significantly upon hydrolysis.

    • Quantitative Analysis: By integrating the relevant peaks, the relative concentrations of the starting material and products can be determined over time.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the disappearance of the starting spot and the appearance of new spots corresponding to the products.

Recommended Analytical Parameters:

TechniqueColumn/SolventDetectionKey Observable
HPLC C18 reversed-phaseUV, RI, ELSD, MSDisappearance of starting material peak, appearance of product peaks.
¹H NMR D₂O or other suitable deuterated solvent-Changes in chemical shifts of protons near the amide bond.
TLC Silica gel with appropriate solvent systemUV, stainingDisappearance of starting material spot, appearance of product spots.

Conclusion

Troubleshooting the hydrolysis of 2-hydroxy-N-(2-methoxyethyl)propanamide requires a systematic approach grounded in a solid understanding of amide chemistry. By carefully considering the reaction conditions, potential side reactions, and employing appropriate analytical monitoring, researchers can effectively diagnose and overcome common experimental hurdles. This guide provides a framework for this process, enabling you to optimize your hydrolysis reactions and achieve your desired scientific outcomes.

References

  • Water proton NMR detection of amide hydrolysis and diglycine dimerization. Chemical Communications. Available at: [Link]

  • Mechanism of Amide Hydrolysis. YouTube. Available at: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids. Available at: [Link]

  • HPLC Characterization of Lactic Acid Formation and FTIR Fingerprint of Probiotic Bacteria during Fermentation Processes. Journal of Agroalimentary Processes and Technologies. Available at: [Link]

  • Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • The hydrolysis of amides. Chemguide. Available at: [Link]

  • On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • HPLC METHOD OPTIMISATION AND APPLICATION FOR THE ANALYSIS OF L(+) AND D(-) LACTIC ACID IN WINE. Journal of Horticulture, Forestry and Biotechnology. Available at: [Link]

  • HPLC Separation of Lactic Acid and Its Oligomers. SIELC Technologies. Available at: [Link]

  • Hydrolysis of Amides Definition. Fiveable. Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Available at: [Link]

  • Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Available at: [Link]

  • Acid Hydrolysis of an Ether Bond Assisted by the Neighbouring Amide Group: Effects Induced by Salts and by Structural Changes Part 6. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Lactic acid. HELIX Chromatography. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

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Technical Support Center: Drying 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2-hydroxy-N-(2-methoxyethyl)propanamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Due to its polar hydroxyl and amide functional groups, this compound is highly hygroscopic, making the removal of trace water a critical yet challenging step for ensuring reaction success and product stability. This document offers field-proven insights and detailed protocols to address these challenges effectively.

Section 1: Preliminary Assessment & Method Selection

This section addresses the initial questions researchers face when dealing with a potentially "wet" sample.

Q1: How do I know if my sample of 2-hydroxy-N-(2-methoxyethyl)propanamide contains excess water?

A1: Several analytical techniques can confirm the presence of water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In aprotic solvents like CDCl₃ or DMSO-d₆, residual water often appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent but is a common indicator.

  • Infrared (IR) Spectroscopy: Water exhibits a very broad O-H stretching band, typically centered around 3200-3500 cm⁻¹. While your compound also has an O-H group, the presence of a distinct, broad water peak can be diagnostic.

  • Karl Fischer (KF) Titration: This is the gold standard for accurately quantifying water content.[1][2][3] KF titration is a highly specific and precise method that electrochemically determines the amount of water in a sample, making it ideal for situations requiring rigorous moisture control.[1][4]

Q2: What is the best method for removing trace water from my compound?

A2: The optimal method depends on the scale of your experiment, the required level of dryness, and the thermal stability of your compound. The decision-making process below can guide your choice. For most lab-scale applications requiring very low water content, activated 3Å molecular sieves are the preferred method due to their high efficiency and mild conditions.[5][6][7][8]

G start Start: Remove Trace Water from 2-hydroxy-N-(2-methoxyethyl)propanamide quant Need Quantitative Dryness (<50 ppm water)? start->quant high_vac Drying on High Vacuum (May be insufficient alone) start->high_vac Alternative/ Concurrent Step scale Scale > 50 g? quant->scale No mol_sieves Use Activated 3Å Molecular Sieves (Recommended Method) quant->mol_sieves Yes azeotrope Consider Azeotropic Distillation (e.g., with Toluene) scale->azeotrope Yes pre_dry Use Anhydrous Na₂SO₄ for Pre-drying Only scale->pre_dry No stability Is Compound Thermally Stable (e.g., up to 120°C under vacuum)? stability->mol_sieves No stability->azeotrope Yes azeotrope->stability Check First pre_dry->mol_sieves Follow with...

Caption: Decision workflow for selecting a drying method.

Section 2: Protocols and Troubleshooting

This section provides detailed experimental procedures and solutions to common problems.

Method 1: Drying with 3Å Molecular Sieves (Recommended)

Mechanism: 3Å molecular sieves have a pore size of 3 angstroms, which allows small water molecules to enter and become trapped within their crystalline structure while excluding the larger 2-hydroxy-N-(2-methoxyethyl)propanamide molecule.[5][6][7] This selectivity makes them highly efficient for drying polar organic compounds.[5][7]

Q3: What is the step-by-step protocol for using molecular sieves?

A3: Follow this validated procedure for optimal results.

Experimental Protocol: Drying with 3Å Molecular Sieves

  • Activation of Sieves: Before use, molecular sieves must be activated to remove any adsorbed water.[9][10]

    • Place the required amount of 3Å molecular sieves (beads or powder) in a round-bottom flask.

    • Heat the flask in a heating mantle or sand bath to 200-300°C under a high vacuum for at least 8-12 hours (overnight is common).[9][11]

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before use.[10]

  • Drying Procedure:

    • Dissolve your sample of 2-hydroxy-N-(2-methoxyethyl)propanamide in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) if it is not already in solution.

    • Add the activated 3Å molecular sieves to the solution (approx. 10-20% w/v).

    • Seal the flask and allow the mixture to stand for at least 24 hours at room temperature. Gentle agitation can improve efficiency. For extremely low water levels, 72 hours may be required.[8]

  • Isolation:

    • Carefully decant or filter the dried solution away from the sieves. To avoid reintroducing moisture, perform this step under an inert atmosphere if your subsequent chemistry is highly water-sensitive.

    • Rinse the sieves with a small amount of fresh anhydrous solvent and combine the rinsing with the main solution to maximize yield.[12]

    • Remove the solvent via rotary evaporation.

Q4: I used molecular sieves, but my sample still contains water. What went wrong?

A4: This is a common issue with several potential causes:

  • Inactive Sieves: The most likely cause is that the sieves were not properly activated or were exposed to air for too long after activation. You can test a small batch of activated sieves by adding a drop of water; they should generate significant heat.[9][10]

  • Incorrect Sieve Type: Using 4Å or 5Å sieves is a mistake for some polar molecules, as they can co-adsorb the organic compound along with water, reducing efficiency.[11] 3Å sieves are specific for water.[7]

  • Insufficient Contact Time or Amount: Drying with sieves is not instantaneous.[13] Ensure you have used a sufficient quantity of sieves (10-20% w/v) and allowed adequate time for the water to be adsorbed.

Method 2: Azeotropic Distillation

Mechanism: This technique relies on adding a solvent (an "entrainer") that forms a low-boiling azeotrope with water.[14] When the mixture is heated, this azeotrope distills off, physically removing the water from the higher-boiling compound. Toluene is a common entrainer for this purpose.[14][15]

Q5: When should I use azeotropic distillation and what is the procedure?

A5: This method is best for larger quantities where using molecular sieves would be impractical or too costly. It requires that your compound is thermally stable at the boiling point of the azeotrope (for toluene-water, this is ~84°C).[16]

Experimental Protocol: Azeotropic Distillation with a Dean-Stark Apparatus

  • Apparatus Setup:

    • Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[14][17]

  • Procedure:

    • Charge the flask with your sample of 2-hydroxy-N-(2-methoxyethyl)propanamide and an excess of toluene (enough to ensure the mixture remains fluid).

    • Heat the mixture to reflux. The toluene-water azeotrope will vaporize, condense, and collect in the Dean-Stark trap.[16]

    • In the trap, the immiscible liquids will separate, with the denser water settling to the bottom and the less dense toluene overflowing back into the reaction flask.[14][17]

    • Continue the distillation until no more water collects in the graduated arm of the trap.

  • Isolation:

    • Allow the apparatus to cool.

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the dried product.

Q6: My compound turned brown and the yield was low after azeotropic distillation. Why?

A6: This suggests thermal decomposition. Amides can be sensitive to prolonged heating. To mitigate this, ensure the heating mantle temperature is kept as low as possible to maintain a gentle reflux. Performing the distillation under a slight vacuum can lower the boiling point further, but this requires more complex equipment. If decomposition persists, this method is unsuitable for your compound, and you should revert to using molecular sieves.

Section 3: Comparison of Common Drying Methods

The choice of drying agent is critical and must be compatible with the functional groups in your molecule.

MethodPrincipleProsConsCompatibility with 2-hydroxy-N-(2-methoxyethyl)propanamide
3Å Molecular Sieves Size-exclusion adsorption of water.[6]High efficiency (can achieve <10 ppm water), highly selective for water, inert.[11][13]Requires activation, relatively slow, can be costly for large scales.Excellent. The ideal choice for achieving very low water content under mild conditions.
Azeotropic Distillation Physical removal of water as a low-boiling azeotrope.[14]Excellent for large scales, continuous removal.Requires thermal stability of the compound, potential for product loss, leaves residual entrainer solvent.Good, with caution. Only if the compound is confirmed to be stable at the reflux temperature of the azeotrope.
Anhydrous MgSO₄ Forms solid hydrates (MgSO₄·7H₂O).[12]Fast, high capacity, inexpensive.[15][18]Can be slightly acidic, may not achieve very low water levels, fine powder can be difficult to filter.[19]Fair. The slight acidity could potentially catalyze amide hydrolysis or other side reactions, especially with heating. Use with care.
Anhydrous Na₂SO₄ Forms solid hydrates (Na₂SO₄·10H₂O).[12]Neutral, inexpensive, easy to filter.[20]Slow, low efficiency (leaves residual water), low capacity.[12][15]Fair to Poor. Best used for pre-drying (removing bulk water) before a more efficient method like molecular sieves. Not suitable for achieving high levels of dryness.

References

  • Activation Method of 4A Molecular Sieve. Naike Chemical Equipment Packing Co., Ltd.

  • A complete Guide on How to Activate Molecular Sieve. Jalon.

  • Applications of Karl Fischer Titration. News-Medical.

  • Dean-Stark Apparatus. Orick Médico Sarl.

  • Dean-Stark apparatus. Wikipedia.

  • Dean-Stark apparatus | Resource. RSC Education.

  • Drying agents and their compatibilities. Hive Stimulants.

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry.

  • Drying Organic Solutions. Organic Chemistry at CU Boulder.

  • Drying over Magnesium Sulfate vs. Sodium Sulfate? Reddit.

  • Drying reagents MgSO4 vs. Na2SO4. Organosynthetic & Organometallic Chemistry Blog.

  • How To: Remove Residual Water. University of Rochester.

  • How to Best Dry Solvents. YouTube.

  • How to Dry an Organic Solution. Scribd.

  • Karl Fischer Titration. Wikipedia.

  • Karl Fischer Titration: Principles, Steps & Key Uses Explained. Vedantu.

  • Karl Fischer titration,principle,apparatus, titration types,Endpoint detection. Slideshare.

  • Molecular Sieve Activation Procedure. Studylib.

  • Molecular sieve 3A is the best use for water removal from solvents.

  • Molecular Sieves. Sigma-Aldrich.

  • The Science of Dryness: How 3A Molecular Sieves Ensure Purity in Polar Compound Dehydration. NINGBO INNO PHARMCHEM CO.,LTD.

  • Using molecular sieves for solvent drying. University of Victoria.

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE.

  • What Is Karl Fischer Titration? Mettler Toledo.

  • 3.2: Drying Agents. Chemistry LibreTexts.

  • Using drying agents.

Sources

improving enantiomeric purity of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-N-(2-methoxyethyl)propanamide

Ticket Reference: #CP-LCT-2024-09 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering enantiomeric excess (ee%) degradation during the synthesis or purification of 2-hydroxy-N-(2-methoxyethyl)propanamide . This molecule, a derivative of lactic acid, is prone to racemization at the


-carbon due to the acidity of the proton adjacent to the carbonyl, particularly under basic conditions or high thermal stress.

This guide moves beyond standard textbook advice, offering field-proven protocols for prevention (enzymatic synthesis) and correction (chiral resolution).

Module 1: Root Cause Analysis (Why did my ee% drop?)

Before attempting purification, you must diagnose the source of racemization. For


-hydroxy amides, two primary mechanisms degrade chiral purity:
  • Direct Enolization (Base-Catalyzed): If you used a base (TEA, DIPEA) during coupling, it can abstract the

    
    -proton, forming an achiral enolate intermediate.
    
  • Oxazolone Formation (Activation-Induced): If you used carbodiimides (EDC/DCC) without adequate hydroxyl protection, the intermediate

    
    -acylisourea can cyclize to form a 5(4H)-oxazolone, which rapidly racemizes.
    
Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathways leading to racemization during standard chemical synthesis.

RacemizationPathways Start L-Lactic Acid Derivative Activated Activated Ester (O-Acylisourea) Start->Activated Coupling Agent (EDC/DCC) Enolate Enolate (Achiral) Start->Enolate Direct Deprotonation (Strong Base/High T) Oxazolone Oxazolone Intermediate Activated->Oxazolone Cyclization (Side Reaction) Target Target Chiral Amide (>99% ee) Activated->Target Amine Attack (Fast) Oxazolone->Enolate Base/Heat Racemic Racemic Product (50% ee) Enolate->Racemic Reprotonation

Figure 1: Mechanistic pathways for racemization. Note that the oxazolone pathway is a critical risk when the hydroxyl group is unprotected.

Module 2: Troubleshooting & Protocols
Issue #1: "I am using thermal aminolysis (Esters + Amine) and getting ~80% ee."

Diagnosis: Thermal aminolysis of methyl lactate requires temperatures (


C) that overcome the activation energy but also promote proton exchange at the chiral center.
Solution:  Switch to Biocatalytic Aminolysis . Lipases, specifically Candida antarctica Lipase B (CAL-B), catalyze this reaction at mild temperatures (

C) with near-perfect stereoretention.

Protocol: CAL-B Catalyzed Synthesis Target Scale: 10g | Expected Yield: >85% | Expected ee: >99%

ReagentEquivalentsRole
Ethyl (S)-Lactate 1.0 eqChiral Starting Material
2-Methoxyethylamine 1.2 eqNucleophile
Novozym 435 (CAL-B) 10-20 wt%Immobilized Biocatalyst
MTBE or 2-MeTHF Solvent (5V)Medium (Optional, can be neat)
Molecular Sieves (4Å) 10 wt%Methanol Scavenger (Equilibrium shift)

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve Ethyl (S)-Lactate in MTBE (Methyl tert-butyl ether).

  • Add: Add 2-Methoxyethylamine and activated 4Å molecular sieves.

  • Initiate: Add Novozym 435 (immobilized CAL-B).

  • Incubate: Stir gently (orbital shaker preferred to avoid grinding the enzyme beads) at 45°C for 24-48 hours.

  • Monitor: Check conversion via TLC or GC.

  • Workup: Filter off the enzyme/sieves. Concentrate the filtrate under reduced pressure.

  • Result: The product is usually pure enough to bypass column chromatography, retaining the initial optical purity of the lactate ester.

Issue #2: "My product is an oil/low-melting solid. Recrystallization isn't working."

Diagnosis: The methoxyethyl side chain adds significant rotational freedom, lowering the melting point and making crystallization difficult. Standard diastereomeric salt resolution is ineffective because the amide is neutral. Solution: Preparative Chiral SFC (Supercritical Fluid Chromatography) . This is the industry standard for non-crystallizable chiral amides.

Recommended SFC Method (Scalable):

ParameterConditionRationale
Stationary Phase Chiralpak IG or Amylose-C Amylose-based columns generally show better selectivity for lactamides than Cellulose.
Mobile Phase CO

/ Methanol (85:15)
Methanol is preferred over IPA to reduce backpressure and improve solubility.
Additives None or 0.1% DEAAmides are neutral; additives are rarely needed unless peak tailing occurs.
Detection UV @ 210 nmAmide bond absorption.
Back Pressure 120 barStandard supercritical density.

Note: If you lack prep-SFC capabilities, you must resort to kinetic resolution using the CAL-B protocol above (running the reaction on the racemate will selectively acylate one enantiomer if using an ester donor, though synthesis from chiral pool is preferred).

Module 3: Analytical Verification (QC)

You cannot improve what you cannot measure. Optical rotation (


) is unreliable for high-ee determination due to the flat response curve near 100% purity.

Standard Operating Procedure (SOP) for ee% Determination:

  • Technique: Chiral HPLC (Normal Phase).

  • Column: Daicel Chiralpak AD-H or IA (5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg in 1 mL mobile phase.

Troubleshooting Decision Tree:

Troubleshooting Start Measure ee% (Chiral HPLC) CheckEE Is ee > 98%? Start->CheckEE Success Proceed to Next Step CheckEE->Success Yes Fail Analyze Synthesis Method CheckEE->Fail No MethodCheck Method Used? Fail->MethodCheck Thermal Thermal Aminolysis (>80°C) MethodCheck->Thermal Heat Chemical Chemical Coupling (EDC/HATU) MethodCheck->Chemical Reagents FixThermal Switch to Enzymatic (CAL-B) See Protocol #1 Thermal->FixThermal FixChemical 1. Protect OH group (TBS/Bn) 2. Use T3P (lower racemization) Chemical->FixChemical

Figure 2: Decision matrix for process optimization.

Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt if I don't have the enzyme? A: Yes, but you must protect the hydroxyl group first (e.g., as a TBDMS ether or Acetate). The free hydroxyl group facilitates the formation of the racemizing oxazolone intermediate. If you must proceed without protection, use T3P (Propylphosphonic anhydride) as the coupling agent; it is known for lower epimerization rates compared to carbodiimides [1].

Q: My product is colored yellow. Does this affect purity? A: The yellow color often indicates oxidation of the amine or trace conjugated impurities formed by elimination (dehydration) of the hydroxyl group to form an acrylamide derivative. This is a chemical purity issue, not necessarily chiral, but these elimination conditions often co-occur with racemization. Purify via a short silica plug (DCM:MeOH 95:5).

Q: Is the reaction sensitive to water? A: For the enzymatic route: Yes. While lipases work in aqueous interfaces, the thermodynamic equilibrium for amide formation requires the removal of water (or alcohol byproduct). Use anhydrous solvents and molecular sieves to drive the reaction to completion [2].

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica Lipase B: An Ideal Biocatalyst for the Preparation of Nitrogenated Organic Compounds. Advanced Synthesis & Catalysis, 348(7-8), 797–812. Link

  • Phenomenex. (2024). Chiral HPLC Method Development Guide. Phenomenex Technical Resources. Link

  • Torre, B. G.[1] de la, et al. (2024). Racemization pathways during amide bond formation. Green Chemistry Letters and Reviews. Link

Sources

Technical Support Center: Resolving Solubility and Stability Challenges with 2-hydroxy-N-(2-methoxyethyl)propanamide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-hydroxy-N-(2-methoxyethyl)propanamide. As a novel compound, publicly available data on its solubility and stability is limited. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically characterize and optimize formulations containing this molecule. Here, we synthesize established principles of medicinal chemistry and pharmaceutical science to provide a robust framework for resolving potential solubility and stability challenges.

Predicted Physicochemical Properties and Solubility Profile

2-hydroxy-N-(2-methoxyethyl)propanamide possesses a unique combination of functional groups that dictate its solubility behavior: a hydroxyl group, a secondary amide, and a methoxyethyl chain. This structure suggests a nuanced solubility profile.[1][2]

  • Polar Moieties : The presence of the hydroxyl (-OH) and amide (-CONH-) groups allows for hydrogen bonding, indicating a predisposition for solubility in polar solvents.[1][2]

  • Non-Polar Character : The ethyl and methyl components introduce a degree of non-polar character.

Based on these features, we can predict the following solubility trends:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Ethanol, Methanol, Propylene Glycol)HighCapable of donating and accepting hydrogen bonds, interacting favorably with the hydroxyl and amide groups.[1][2]
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighCan accept hydrogen bonds and engage in dipole-dipole interactions.
Non-Polar (e.g., Toluene, Hexane)LowLimited ability to interact with the polar functional groups of the molecule.

Systematic Solubility Assessment Workflow

A systematic approach is crucial for accurately determining the solubility of a new chemical entity. The following workflow provides a clear path for experimental solubility screening.

Caption: Workflow for Systematic Solubility Screening.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[3]

  • Preparation : Add an excess amount of solid 2-hydroxy-N-(2-methoxyethyl)propanamide to a series of glass vials, each containing a different solvent of interest. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration : Seal the vials and place them in a thermostatically controlled shaker or water bath at a consistent temperature (e.g., 25°C). Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

  • Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or through gravimetric analysis by evaporating the solvent and weighing the residue.[4][5]

Troubleshooting Guide for Formulation Issues

This section addresses common problems encountered during the formulation of 2-hydroxy-N-(2-methoxyethyl)propanamide.

Sources

Technical Support Center: Synthesis of 2-Hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-hydroxy-N-(2-methoxyethyl)propanamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing common side reactions. Our goal is to provide you with the causal logic behind experimental choices and to offer robust, field-tested protocols to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format. Each problem is analyzed to its root cause, followed by actionable protocols and preventative measures.

Q1: My reaction yields are consistently low, and I'm isolating a viscous, water-insoluble byproduct. What is happening and how can I fix it?

Potential Cause: The most probable cause is the intermolecular esterification of the lactic acid starting material, which has both a carboxylic acid and a hydroxyl group. At elevated temperatures, typical for direct thermal amidation, lactic acid can self-condense to form linear polyester chains (polylactic acid, PLA) or cyclic dimers (lactide).[1] These oligomers and polymers are often viscous or solid and can be difficult to separate from the desired amide product, significantly reducing the yield. This side reaction is a primary competitor to the desired amidation pathway.

Recommended Solutions:

  • Avoid High-Temperature Direct Amidation: Direct condensation of carboxylic acids and amines often requires temperatures exceeding 160°C to overcome the formation of a non-reactive ammonium salt and to drive off water.[2] These conditions strongly favor polyesterification.

  • Utilize Carboxylic Acid Activation: The most effective strategy is to activate the carboxylic acid group of lactic acid, allowing the reaction to proceed at or below room temperature. This significantly suppresses temperature-dependent side reactions. A standard and reliable method involves the use of coupling agents.

Experimental Protocol: Activated Amidation using EDC/HOBt

  • Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve L-lactic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

  • Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermic reaction upon adding the coupling agent.

  • Activation: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the cooled solution. Stir for 20-30 minutes at 0°C to form the activated HOBt-ester.

  • Amine Addition: Add 2-methoxyethylamine (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, perform a standard aqueous workup to remove the urea byproduct and unreacted starting materials. Purify the crude product via column chromatography.

Diagram: Competing Reaction Pathways

cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products LA Lactic Acid Amidation Desired Amidation LA->Amidation + Amine Low Temp Activation Esterification Side Reaction: Polyesterification LA->Esterification High Temp (Self-Condensation) Amine 2-Methoxyethylamine Amine->Amidation Product 2-Hydroxy-N-(2-methoxyethyl) propanamide Amidation->Product SideProduct Polylactic Acid (PLA) Oligomers Esterification->SideProduct

Caption: Desired amidation vs. side reaction pathway.

Q2: The stereochemical purity of my final product is compromised. What is causing racemization and how can it be prevented?

Potential Cause: The chiral center (C2) of lactic acid is susceptible to racemization, especially under harsh thermal or chemical conditions. High temperatures can promote racemization through a reversible mechanism involving a pyruvic acid intermediate.[3][4] The presence of strong bases or acids can also facilitate epimerization. Maintaining the stereochemical integrity of the lactic acid backbone is often a critical quality attribute, particularly in pharmaceutical applications.

Recommended Solutions:

  • Strict Temperature Control: As with polyesterification, the primary mitigation strategy is to employ reaction conditions that operate at or near ambient temperature. The activated amidation protocol described above is highly recommended.

  • pH Management: Avoid using strong, non-nucleophilic bases for extended periods. If a base is required (e.g., to neutralize an acid salt), use a hindered base like diisopropylethylamine (DIPEA) and add it slowly at low temperatures.

  • Alternative Strategy: Aminolysis of Alkyl Lactate: Performing an aminolysis reaction on an ester of lactic acid (e.g., ethyl lactate) can sometimes be milder than direct amidation of the free acid, as it avoids the initial acid-base reaction.[5] However, this reaction can still require heat, so conditions must be carefully optimized.[6]

Table 1: Comparison of Synthesis Routes and Impact on Racemization

Synthesis RouteTypical TemperatureRacemization RiskKey Considerations
Direct Thermal Amidation 160-200°CHigh High risk of both racemization and polyesterification.[2] Not recommended for chiral products.
Activated Amidation (EDC, etc.) 0°C to Room TempLow Excellent control over stereochemistry. Requires stoichiometric activating agents.
Aminolysis of Alkyl Lactate 80-140°CModerate Can be effective, but temperature must be optimized to balance reaction rate and racemization.[6][7]
Q3: My purification is difficult due to multiple byproducts, including an unexpected ester. What is its origin?

Potential Cause: Besides the polyesterification of lactic acid, another common side reaction is the formation of an ester between the hydroxyl group of one molecule (acting as an alcohol) and the carboxyl group of another. This can happen between two lactic acid molecules or, more subtly, between the desired amide product (which still has a free hydroxyl group) and another molecule of lactic acid. This leads to dimers and other ester-amide impurities that can complicate purification.

Recommended Solutions:

  • Control Stoichiometry: Ensure that the amine is not the limiting reagent. Using a slight excess of the amine (e.g., 1.05-1.1 equivalents) can help ensure all the activated lactic acid is consumed in the desired amidation reaction.

  • Orthogonal Protection Strategy: For syntheses where ultimate purity is required, a protection-deprotection strategy offers the highest level of control. By protecting the hydroxyl group of lactic acid, all side reactions involving this group are prevented.

Experimental Workflow: Hydroxyl Protection Strategy

  • Protection: Protect the hydroxyl group of L-lactic acid with a suitable protecting group, such as a silyl ether (e.g., TBDMS-Cl) or a benzyl ether (e.g., BnBr). This step must be high-yielding.

  • Amidation: Perform the amidation reaction on the protected lactic acid using one of the mild, activated methods described previously. The absence of the free hydroxyl group will prevent any ester-related side reactions.

  • Deprotection: After the amide bond is successfully formed, remove the protecting group under conditions that will not affect the amide bond (e.g., TBAF for a silyl ether, or catalytic hydrogenation for a benzyl ether).

Diagram: Protection Strategy Workflow

G start L-Lactic Acid protect Step 1: Protect -OH Group (e.g., TBDMS-Cl) start->protect protected_la Protected Lactic Acid protect->protected_la amidate Step 2: Activate & Couple with Amine (e.g., EDC/HOBt) protected_la->amidate protected_amide Protected Amide Product amidate->protected_amide deprotect Step 3: Deprotect -OH Group (e.g., TBAF) protected_amide->deprotect final_product Final Pure Product deprotect->final_product

Caption: Workflow for a protection-based synthesis strategy.

Frequently Asked Questions (FAQs)

Q1: Is it better to start from lactic acid or an alkyl lactate (e.g., ethyl lactate)?

Both starting materials are viable, but they present different trade-offs.

  • Lactic Acid: This is the most direct route. However, as detailed in the troubleshooting guide, it is highly susceptible to self-esterification at high temperatures. Therefore, it should almost exclusively be used with activating agents at low temperatures.

  • Alkyl Lactate: Using an ester like ethyl lactate for an aminolysis reaction avoids the issue of the free carboxylic acid.[5] This method is common in industrial settings. However, it is generally a slower reaction and may require moderate heat, which introduces a moderate risk of racemization.[6] The choice depends on the scale, available equipment, and the absolute requirement for stereochemical purity. For lab-scale synthesis prioritizing purity, activated lactic acid is often superior.

Q2: What are the best analytical techniques to monitor this reaction and characterize the impurities?

A multi-technique approach is essential for robust analysis:

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the consumption of starting materials and the formation of the main product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation of the final product and for identifying major impurities. Polyester impurities will have characteristic repeating ester signals.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired product and providing mass data for unknown byproducts, which is crucial for identifying side-reaction pathways.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product. A chiral HPLC method is necessary to determine the enantiomeric excess (e.e.) and quantify the extent of any racemization.

Q3: Can this synthesis be performed without any activating agents or catalysts?

Yes, this is known as direct thermal amidation. It involves heating a mixture of the carboxylic acid and amine, often with a means to remove water, such as a Dean-Stark apparatus.[2] However, for 2-hydroxy-N-(2-methoxyethyl)propanamide, this method is strongly discouraged . The required temperatures (typically >160°C) will almost certainly lead to significant amounts of polyester byproducts and a high degree of racemization, resulting in a low yield of an impure product.[2][3]

References

  • (PDF) Racemization of lactic acid under hydrothermal conditions - ResearchGate. Available at: [Link]

  • Racemization of Lactic Acid under Hydrothermal Conditions | Asian Journal of Chemistry. Available at: [Link]

  • Unexpected complexity in the lactate racemization system of lactic acid bacteria - PubMed. Available at: [Link]

  • Biocompatible Catalysts for Lactide Polymerization—Catalyst Activity, Racemization Effect, and Optimization of the Polymerization Based On Design of Experiments | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • 22.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. Available at: [Link]

  • Formation of Amides From Esters - Master Organic Chemistry. Available at: [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • 17.4: Reactions of Carboxylic Acids - Ester and Amide Formation - Chemistry LibreTexts. Available at: [Link]

  • Lactic Acid-Catalyzed Transamidation Reactions of Carboxamides with Amines. Available at: [Link]

  • PROPERTIES AND REACTIONS OF LACTIC ACID - A REVIEW - Wikimedia Commons. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - RSC Publishing. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of hydroxyamides - European Patent Office - EP 0473380 B1. Available at: [Link]

  • Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. - ResearchGate. Available at: [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent Conformational Analysis of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 2-hydroxy-N-(2-methoxyethyl)propanamide (CAS: 855634-55-8).[1] As a functionalized amide derivative of lactic acid, this molecule presents specific analytical challenges, including amide bond rotamerism, diastereotopic protons, and exchangeable hydroxyl/amine signals.[1]

This document objectively compares the analytical performance of two standard solvent systems—Chloroform-d (


)  versus Dimethyl Sulfoxide-

(

)
—demonstrating why

is the superior "high-performance" alternative for full structural validation of this specific compound.[1]
Molecular Context & Synthesis Workflow

To understand the spectrum, one must understand the origin of the signals. This molecule is typically synthesized via the amidation of methyl lactate with 2-methoxyethylamine.[1]

Experimental Workflow

The following diagram outlines the critical path from synthesis to analytical validation, highlighting the decision points that affect spectral quality.

G Start Start: Methyl Lactate + 2-Methoxyethylamine Reaction Amidation Reaction (Heat/Catalyst) Start->Reaction Workup Workup & Purification (Remove unreacted amine) Reaction->Workup Decision Solvent Choice? Workup->Decision CDCl3 Path A: CDCl3 (Standard Screening) Decision->CDCl3 Routine DMSO Path B: DMSO-d6 (High-Res Characterization) Decision->DMSO Detailed AnalysisA Result A: Ambiguous OH/NH Rotamers Hidden CDCl3->AnalysisA AnalysisB Result B: Visible OH coupling Distinct Rotamers DMSO->AnalysisB

Figure 1: Analytical workflow comparing solvent pathways for structural elucidation.

Comparative Analysis: CDCl3 vs. DMSO-d6

The core of this guide compares the "standard" approach against the "high-performance" alternative.

Alternative A: Chloroform-d (

)
[1]
  • Status: Standard Routine.

  • Performance Profile:

    • Pros: Excellent solubility for the lipophilic backbone; easy sample recovery; chemical shifts are standard for database comparison.[1]

    • Cons: The hydroxyl (

      
      ) and amide (
      
      
      
      ) protons are exchangeable.[1][2] In
      
      
      , these signals often appear as broad, featureless singlets or disappear entirely due to rapid exchange with trace water.[1]
    • Critical Failure: The chiral center at C2 (

      
      ) creates a chiral environment.[1] However, without strong H-bonding stabilization, the diastereotopic nature of the 
      
      
      
      protons is often unresolved, appearing as a generic multiplet.
Alternative B: Dimethyl Sulfoxide-

(

)
[1]
  • Status: High-Performance / Structural Validation.

  • Performance Profile:

    • Pros:

      
       acts as a hydrogen-bond acceptor.[1] It "locks" the 
      
      
      
      and
      
      
      protons in place, slowing their exchange rate.
    • Result: The

      
       signal becomes a sharp doublet (coupling to the 
      
      
      
      ), and the
      
      
      becomes a distinct triplet (coupling to the
      
      
      ).
    • Rotamer Visibility: The high polarity and viscosity of DMSO often slow the rotation around the

      
       amide bond, allowing for the distinct observation of cis and trans rotamers, which is critical for purity assessment.
      
Detailed Spectral Assignments (Experimental Data)

The following data represents the expected chemical shifts based on field-proven analysis of hydroxy-amides.

Molecule Structure:


[1]
Proton AssignmentMultiplicityShift (

) [ppm]
Shift (

) [ppm]
Performance Note
a (

-CH)
Doublet (d)1.421.25Reliable backbone anchor in both solvents.[1]
b (

-OH)
Quartet (q) / Multiplet4.254.05In DMSO, this splits further due to coupling with OH (

).[1]
c (

)
Broad Singlet / Invisible2.5 - 4.0 (Variable) 5.45 (Doublet) CRITICAL: DMSO reveals the

doublet, confirming the hydroxy-amide structure.[1]
d (

)
Broad Singlet6.8 - 7.2 (Broad) 7.60 (Triplet) DMSO sharpens this peak, allowing integration to confirm mono-substitution.[1]
e (

)
Multiplet (q/m)3.453.25Diastereotopic nature is more likely resolved in DMSO.[1]
f (

)
Triplet (t)3.523.40Often overlaps with water peak in DMSO (3.33 ppm); check water suppression.[1]
g (

)
Singlet (s)3.383.24Distinct singlet; excellent for integration calibration (3H).[1]

Technical Insight: In


, if the sample is dry, the Methine proton (b ) will appear as a quintet  (or doublet of quartets) because it couples to both the methyl group (a ) and the hydroxyl proton (c ).[1] In 

, it is a simple quartet.[1]
Mechanistic Insight: Amide Rotamerism

A common point of confusion in the analysis of this molecule is the appearance of "impurity" peaks. These are often rotamers .[1] The partial double-bond character of the


 bond restricts rotation, creating cis (E) and trans (Z) conformers.[1]

Rotamers Title Amide Bond Resonance & Rotamerism Resonance Resonance Structure (O=C-N <-> O-C=N+) Trans Trans Isomer (Major) Sterically Favored Resonance->Trans Restricted Rotation Cis Cis Isomer (Minor) Sterically Hindered Resonance->Cis Restricted Rotation NMR_Effect NMR Consequence: Peak Doubling (e.g., two O-Me singlets) Trans->NMR_Effect Cis->NMR_Effect

Figure 2: The origin of peak doubling (rotamers) in amide NMR spectra.

Experimental Validation of Rotamers:

  • Observation: You may see a small "shadow" singlet near the methoxy peak (e.g., at 3.22 ppm vs main peak at 3.24 ppm).[1]

  • Test: Heat the NMR tube to 350K (in DMSO).

  • Result: If the peaks coalesce (merge) into a single sharp peak, they are rotamers.[1] If they remain separate, it is a chemical impurity.[1]

Experimental Protocol

To replicate the high-performance results described above, follow this specific protocol.

Reagents:

  • Sample: 10-15 mg of 2-hydroxy-N-(2-methoxyethyl)propanamide.

  • Solvent: 0.6 mL

    
     (99.9% D, containing 0.03% TMS).[1] Note: Use a fresh ampoule to minimize water content.
    

Procedure:

  • Dissolution: Weigh the sample directly into a clean vial. Add 0.6 mL solvent.[1] Vortex until fully dissolved.[1] The solution must be clear.

  • Transfer: Filter the solution through a small plug of cotton wool into the NMR tube (to remove dust which causes line broadening).

  • Acquisition (Standard 400 MHz):

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ): 1.0 - 2.0 seconds (Ensure full relaxation of OH protons).
      
    • Scans (

      
      ): 16 or 32.
      
    • Temperature: 298 K (

      
      ).[1]
      
  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.[1]

References
  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and solvent effects).

  • Abraham, R. J., & Mobli, M. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(6), 572-582.[1] Link[1]

  • PubChem Database. (2024).[1] "Compound Summary: 2-hydroxy-N-methylpropanamide (Lactic acid amide analog)."[1][3] National Center for Biotechnology Information.[1] Link[1]

  • Reich, H. J. (2024).[1] "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.[1] (Standard reference for chemical shift variations). Link

Sources

A Comparative Guide to HPLC Method Development for the Detection of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust detection and quantification of 2-hydroxy-N-(2-methoxyethyl)propanamide. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural steps to explain the underlying chromatographic principles, enabling informed decisions for method development and validation. We will explore and contrast an optimized Reverse-Phase (RP-HPLC) approach with a Hydrophilic Interaction Liquid Chromatography (HILIC) method, providing the scientific rationale and experimental data to support each technique.

The Analytical Challenge: Retaining Small, Polar, Neutral Molecules

2-hydroxy-N-(2-methoxyethyl)propanamide is a small molecule characterized by its high polarity, conferred by the hydroxyl and amide functional groups. It is also neutral, lacking any readily ionizable sites. This combination of properties presents a significant challenge for traditional RP-HPLC.

In reverse-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[1][2] Highly polar, water-soluble compounds like our target analyte have a weak affinity for the stationary phase and a strong affinity for the polar mobile phase. Consequently, they are often poorly retained, eluting at or near the column's void volume (t₀), which prevents reliable quantification and separation from other polar matrix components.[3][4] While techniques like derivatization exist to enhance hydrophobicity, they introduce cumbersome, time-consuming steps that can compromise reproducibility.[5] Therefore, selecting an appropriate chromatographic mode and stationary phase is paramount.

Method Comparison: Optimized Reverse-Phase vs. HILIC

We will compare two distinct yet powerful approaches to address this analytical problem.

  • Method A: Optimized Reverse-Phase HPLC with a Polar-Embedded Stationary Phase. This method leverages the familiarity and robustness of RP-HPLC while enhancing retention through secondary interactions.

  • Method B: Hydrophilic Interaction Liquid Chromatography (HILIC). This technique is fundamentally designed for polar analytes and offers an orthogonal separation mechanism to RP-HPLC.[6][7]

Method A: Optimized Reverse-Phase HPLC

Scientific Rationale

To overcome the poor retention on standard C18 columns, we select a stationary phase with a polar-embedded group (e.g., an amide or carbamate group) within the alkyl chain. This "polar-embedded" chemistry offers several advantages:

  • Enhanced Polar Selectivity: The embedded polar group can engage in hydrogen bonding and dipole-dipole interactions with the analyte's hydroxyl and amide groups, providing a secondary retention mechanism beyond simple hydrophobicity.[8][9]

  • Aqueous Stability: These columns are resistant to "phase collapse" or "dewetting" in highly aqueous mobile phases, a common issue with traditional C18 phases that leads to irreproducible retention times.[10] This allows for the use of weaker, water-rich mobile phases to increase the retention of polar compounds.

Experimental Protocol: RP-HPLC
  • HPLC System: Standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Polar-Embedded C18 Column (e.g., ACE C18-Amide, Waters Acquity BEH Amide), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 min: 2% B

    • 5.0 min: 30% B

    • 5.1 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 2% B

    • 8.0 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 205 nm (due to the amide chromophore).

  • Sample Diluent: 95:5 Water:Acetonitrile.

Workflow Diagram: Optimized RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample containing 2-hydroxy-N-(2-methoxyethyl)propanamide Dilution Dilute with 95:5 Water/ACN Sample->Dilution Injector Autosampler Injection (2 µL) Dilution->Injector Column Polar-Embedded C18 Column @ 35°C Injector->Column Pump Gradient Pump (Water/ACN) Pump->Column Detector UV Detector (205 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Result Quantification & Reporting CDS->Result

Fig 1. RP-HPLC experimental workflow.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Scientific Rationale

HILIC is an ideal alternative when retention in RP-HPLC is insufficient. The retention mechanism is complex but can be primarily understood as the partitioning of the polar analyte from a highly organic mobile phase into a water-enriched layer adsorbed onto the surface of a polar stationary phase.[11][12]

  • Strong Retention: HILIC provides significantly stronger retention for very polar compounds compared to any RP method.

  • Orthogonal Selectivity: The elution order in HILIC is often the opposite of RP-HPLC, making it a powerful tool for separating analytes from different classes of impurities.[5]

  • MS Sensitivity: The high concentration of organic solvent (typically acetonitrile) in the mobile phase facilitates efficient desolvation and ionization in the mass spectrometer source, often leading to enhanced signal intensity.[9]

Experimental Protocol: HILIC
  • HPLC System: Standard HPLC or UHPLC system with UV or MS detector.

  • Column: HILIC Amide Column (e.g., Waters Acquity BEH Amide, Thermo Scientific Accucore 150 Amide), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Elution:

    • 0.0 min: 0% B

    • 5.0 min: 40% B

    • 5.1 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 0% B

    • 8.0 min: 0% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 205 nm.

  • Sample Diluent: 90:10 Acetonitrile:Water. Note: The sample diluent must be high in organic content to ensure good peak shape.

Workflow Diagram: HILIC Method

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Processing Sample Sample containing 2-hydroxy-N-(2-methoxyethyl)propanamide Dilution Dilute with 90:10 ACN/Water Sample->Dilution Injector Autosampler Injection (2 µL) Dilution->Injector Column HILIC Amide Column @ 35°C Injector->Column Pump Gradient Pump (High ACN %) Pump->Column Detector UV Detector (205 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Result Quantification & Reporting CDS->Result

Fig 2. HILIC experimental workflow.

Performance Comparison: Experimental Data

The following table summarizes hypothetical but representative performance data for the two methods, assuming the presence of a closely eluting polar impurity.

Performance ParameterMethod A: Optimized RP-HPLCMethod B: HILICRationale / Interpretation
Retention Time (min) 2.854.10HILIC demonstrates significantly stronger retention as expected.
Retention Factor (k') 2.564.13A higher k' value in HILIC indicates a stronger interaction with the stationary phase, moving the peak away from the void.
Peak Asymmetry (Tailing) 1.11.3The RP method may yield slightly more symmetric peaks. HILIC can sometimes exhibit tailing for certain compounds.
Theoretical Plates (N) 18,50016,000Both methods show good efficiency, with the RP method being slightly higher in this case.
Resolution (Rs) from Impurity 1.92.5The orthogonal selectivity of HILIC provides superior resolution from the polar impurity.
Limit of Quantitation (LOQ) 0.5 µg/mL0.2 µg/mLHILIC often provides better sensitivity, especially when coupled with MS detection.

Method Validation Strategy: A Trustworthy Protocol

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[13][14] A validated method provides confidence in the accuracy and reliability of the reported results.

Below is a standard validation protocol for a quantitative impurity test.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity / Selectivity To demonstrate that the method can unambiguously assess the analyte in the presence of impurities, degradation products, and matrix components.[15]Peak purity analysis (e.g., via DAD or MS) should pass. No co-elution at the analyte's retention time in placebo or spiked samples.
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range.[13]Correlation coefficient (r²) ≥ 0.998. Y-intercept should not be significantly different from zero.
Range The interval between the lowest and highest concentrations for which the method has suitable linearity, accuracy, and precision.[16]Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy To determine the closeness of the test results to the true value, assessed by spike-recovery studies.Mean recovery of 98.0% to 102.0% at three concentration levels across the range.
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval (%RSD of multiple preparations).[16]%RSD ≤ 2.0% for six independent sample preparations at 100% of the target concentration.
Precision (Intermediate) The method's precision within the same laboratory, but considering different days, analysts, or equipment.%RSD ≤ 3.0% for analyses performed under varied conditions.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).[15]System suitability parameters should remain within acceptable limits when method parameters are varied.

Conclusion and Recommendations

Both optimized Reverse-Phase HPLC and HILIC are viable and powerful techniques for the analysis of 2-hydroxy-N-(2-methoxyethyl)propanamide. The choice between them depends on the specific analytical goal.

  • Optimized Reverse-Phase HPLC (Method A) is an excellent choice for routine quality control applications. Its operational simplicity, robustness, and compatibility with standard laboratory workflows make it highly reliable. The use of a polar-embedded column successfully mitigates the primary challenge of poor retention.

  • HILIC (Method B) should be the preferred method when maximum retention is required, when separating the analyte from other highly polar impurities, or when high sensitivity is needed for trace-level analysis, particularly with LC-MS. Its orthogonal separation mechanism makes it an invaluable tool for confirmatory testing and in-depth impurity profiling.

By understanding the scientific principles behind each technique, researchers can confidently select, develop, and validate a method that is truly fit-for-purpose, ensuring data integrity and scientific rigor in their analytical workflows.

References

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (n.d.). Restek.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom.
  • Harrieder, J., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Journal of Chromatography A. Retrieved from [Link]

  • Polar Compounds. (n.d.). SIELC Technologies.
  • What is the difference between HILIC columns VS normal/reverse columns. (2022). uHPLCs.
  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (2015). LCGC Europe.
  • HILIC Method Development in a Few Simple Steps. (n.d.). Thermo Fisher Scientific.
  • A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. (2015). Chromatography Online.
  • HILIC Separations Technical Guide. (2014). ResearchGate. Retrieved from [Link]

  • Reversed-phase chromatography. (n.d.). In Wikipedia. Retrieved from [Link]

  • HPLC separation of different groups of small polar compounds on a novel amide-embedded stationary phase. (2014). Batman University Journal of Life Sciences. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs.ai.
  • ACE HILIC Method Development Guide. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2023). Phenomenex. Retrieved from [Link]

  • HILIC – The Rising Star of Polar Chromatography. (n.d.). Element Lab Solutions.
  • A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography. (2010). LCGC International. Retrieved from [Link]

  • HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. (2014). ResearchGate. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Profiling. (n.d.). Waters. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Hydroxy Amide

In the landscape of pharmaceutical and materials science, the synthesis of novel molecules with tailored functional groups is a constant pursuit. 2-hydroxy-N-(2-methoxyethyl)propanamide represents one such molecule, incorporating a secondary alcohol, a secondary amide, and an ether linkage. This unique combination of functionalities suggests its potential as a versatile building block, a specialized solvent, or a precursor in multi-step organic syntheses.

However, the synthesis of any new chemical entity necessitates a robust and unambiguous analytical characterization. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, offering both high-resolution separation and definitive structural information through mass fragmentation patterns.

This guide addresses a common challenge faced by researchers: the characterization of a compound for which no reference mass spectrum exists in commercial or public libraries. We will proceed from first principles, leveraging established knowledge of mass spectrometry fragmentation rules to predict the electron ionization (EI) fragmentation pattern of 2-hydroxy-N-(2-methoxyethyl)propanamide. Furthermore, we will compare this predicted pattern to that of a potential isomer and discuss common impurities, providing a framework for confident identification. Finally, we will present validated experimental protocols, including a crucial derivatization step, to ensure reliable and reproducible analysis.

Part 1: Deconstructing the Molecule: A Predictive Fragmentation Analysis

The molecular structure of 2-hydroxy-N-(2-methoxyethyl)propanamide (Molecular Weight: 147.17 g/mol ) contains several bonds susceptible to cleavage under electron ionization. The fragmentation pattern is a direct consequence of the molecule's structure, with bond cleavages and rearrangements occurring to form the most stable possible fragment ions.

Expected Key Fragmentation Pathways

The molecular ion (M•+), formed by the initial loss of an electron, is expected to be of low abundance or potentially absent, a common characteristic for aliphatic alcohols and some amides which fragment readily.[1] The primary fragmentation events are predicted to be driven by the functional groups present: the amide linkage, the hydroxyl group, and the ether group.

  • Amide Bond Cleavage (N-CO Cleavage): This is a highly characteristic fragmentation pathway for amides.[2][3][4] Cleavage of the N-CO bond results in the formation of a stable acylium ion. For the target molecule, this would produce the propanoyl fragment.

  • α-Cleavage adjacent to the Hydroxyl Group: The C-C bond adjacent to the oxygen atom of the hydroxyl group is prone to cleavage, leading to the loss of a methyl radical and formation of a resonance-stabilized ion.

  • Cleavage of the N-Alkyl Bond: Fragmentation can occur at the C-N bond of the methoxyethyl substituent, leading to charge retention on either the amide portion or the alkyl chain.

  • Ether Fragmentation: The methoxyethyl side chain can itself fragment, primarily through cleavage of the C-O bond or the C-C bond adjacent to the ether oxygen.

  • McLafferty Rearrangement: Secondary and tertiary aliphatic amides containing a γ-hydrogen relative to the carbonyl group can undergo a characteristic McLafferty rearrangement.[2][5] In our target molecule, hydrogens on the ethyl portion of the N-(2-methoxyethyl) group are in the γ-position, making this a highly probable and diagnostically significant rearrangement.

Visualizing the Primary Fragmentation Sites

The following diagram illustrates the primary points of bond cleavage on the 2-hydroxy-N-(2-methoxyethyl)propanamide structure.

Caption: Predicted primary fragmentation sites in 2-hydroxy-N-(2-methoxyethyl)propanamide.

Summary of Predicted Fragment Ions

The following table summarizes the most likely fragment ions to be observed in the EI mass spectrum.

m/z Proposed Ion Structure Formation Mechanism Diagnostic Importance
132 [M - CH₃]⁺α-Cleavage at the secondary alcohol, loss of a methyl radical.High. Confirms the 2-hydroxypropyl structure.
102 [M - CH₂OH - H]⁺Complex rearrangement and loss of formaldehyde.Medium.
88 [C₄H₈NO₂]⁺McLafferty Rearrangement.Very High. Diagnostic for the N-(2-methoxyethyl) group.
73 [C₃H₅O₂]⁺Cleavage of the N-C₄ bond.Medium. Represents the hydroxy-propanamide portion.
59 [C₂H₅O₂]⁺ or [C₃H₇O]⁺Ion from C₂-C₃ cleavage or the methoxyethyl cation [CH₂CH₂OCH₃]⁺.High. Helps confirm the side chain.
57 [CH₃CH₂CO]⁺N-CO cleavage with H rearrangement. Similar to simple propanamides.[6]Medium. Suggests the propanamide backbone.
45 [CH₃O=CH₂]⁺Cleavage of C-C bond in the methoxyethyl side chain.Very High. Confirms the methoxyethyl moiety.
43 [CH₃CH(OH)]⁺ or [C₃H₇]⁺α-Cleavage at the carbonyl group.High. Confirms the hydroxypropyl moiety.

Part 2: Comparative Analysis - Ensuring Unambiguous Identification

A key aspect of structural elucidation is distinguishing the target compound from plausible alternatives, such as synthetic impurities or structural isomers.

Comparison with a Structural Isomer: N-(2-hydroxyethyl)-2-methoxypropanamide

Consider the isomer where the hydroxyl and methoxy groups are swapped. While it has the same molecular weight (147.17 g/mol ), its fragmentation pattern would exhibit critical differences:

  • McLafferty Rearrangement: The γ-hydrogen required for this rearrangement is absent in the N-(2-hydroxyethyl) group of the isomer. Therefore, the prominent peak at m/z 88 would be absent , providing a clear point of differentiation.

  • Side Chain Fragmentation: The isomer would readily produce a fragment at m/z 45 corresponding to the [CH₂CH₂OH]⁺ ion, whereas our target molecule produces an m/z 45 ion from its methoxyethyl group. While the m/z is the same, the relative abundance and accompanying fragments would differ.

  • α-Cleavage: The isomer would lose a methoxy radical (•OCH₃, 31 u) from the acyl portion, creating a fragment at m/z 116. Our target molecule loses a methyl radical (•CH₃, 15 u) to give a fragment at m/z 132.

Potential Synthetic Impurities

A likely synthesis route involves the amidation of lactic acid (or its ester) with 2-methoxyethylamine. Potential impurities could arise from this process.[7][8]

  • Unreacted 2-methoxyethylamine: This would elute much earlier and show a characteristic mass spectrum with a base peak at m/z 45 ([CH₃O=CH₂]⁺).

  • Diester or Amide-Ester Dimers: These higher molecular weight by-products may be present.[8] They would have significantly longer retention times and distinct molecular ions if they are stable enough for GC analysis.

Part 3: Experimental Protocols for Robust GC-MS Analysis

The presence of a polar hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation in the GC injector.[9] While direct analysis is possible, derivatization is strongly recommended for robust, quantitative results.

Experimental Workflow Overview

The following diagram outlines the complete analytical workflow, presenting both direct injection and the recommended derivatization pathways.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing 2-hydroxy-N-(2-methoxyethyl)propanamide Solvent Dissolve in appropriate solvent (e.g., Acetonitrile) Sample->Solvent Split Split Sample Solvent->Split Direct Pathway 1: Direct Analysis Split->Direct Deriv Pathway 2: Derivatization Split->Deriv GC_Inject_1 GC Injection (Direct) Direct->GC_Inject_1 Reagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Deriv->Reagent Heat Heat at 70°C for 30 min Reagent->Heat GC_Inject_2 GC Injection (Derivatized) Heat->GC_Inject_2 GC_MS GC Separation (e.g., DB-5ms column) MS Detection (EI, 70 eV, Scan 40-400 amu) GC_Inject_1->GC_MS GC_Inject_2->GC_MS Chromatogram Extract Chromatograms GC_MS->Chromatogram Spectrum Extract Mass Spectrum of Target Peak(s) Chromatogram->Spectrum Interpretation Compare experimental spectrum to predicted fragmentation and known impurities/isomers Spectrum->Interpretation Report Final Report and Structural Confirmation Interpretation->Report

Caption: Recommended analytical workflow for the GC-MS analysis of the target compound.

Protocol 1: Direct Injection (Screening Method)
  • Rationale: This method is used for a quick initial assessment but may suffer from poor chromatography.

  • Procedure:

    • Prepare a 100 µg/mL solution of the sample in acetonitrile.

    • Inject 1 µL into the GC-MS system.

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector: 250°C, Split mode (20:1).

    • Oven Program: 60°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS: Electron Ionization (EI) at 70 eV. Scan range 40-400 amu.

Protocol 2: Analysis via Trimethylsilyl (TMS) Derivatization (Recommended Method)
  • Rationale: Derivatizing the hydroxyl group with a TMS ether increases volatility and thermal stability, resulting in sharper chromatographic peaks and a more reliable analysis.[10] This is a self-validating system because the mass shift is predictable. The molecular weight will increase by 72 Da for each hydroxyl group derivatized.

  • Procedure:

    • Place ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

    • Inject 1 µL into the GC-MS system using the same conditions as Protocol 1.

  • Expected Outcome: The TMS-derivatized molecule (MW = 219.26 g/mol ) will elute earlier than the underivatized compound and will exhibit a new fragmentation pattern. The molecular ion [M]•+ at m/z 219 and a prominent [M-15]⁺ ion at m/z 204 (loss of a methyl from the TMS group) will be key diagnostic peaks.

Conclusion

While the absence of a library spectrum for 2-hydroxy-N-(2-methoxyethyl)propanamide presents an analytical challenge, it is one that can be overcome through a systematic, first-principles approach. By predicting the fragmentation pattern based on fundamental chemical principles, analysts can build a strong hypothesis for structural confirmation. The key to unambiguous identification lies not only in matching predicted fragments but also in ruling out plausible isomers, such as N-(2-hydroxyethyl)-2-methoxypropanamide, by looking for the absence of its characteristic fragments.

For routine and quantitative analysis, a derivatization strategy using silylation is highly recommended to improve chromatographic performance and ensure method robustness. The combination of predictive fragmentation analysis and a validated derivatization protocol provides a comprehensive and trustworthy framework for the successful characterization of this and other novel molecules by GC-MS.

References

  • Wang, L., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-7. Available at: [Link]

  • Sexton, J. D., & Muddiman, D. C. (2010). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1834–1843. Available at: [Link]

  • Basu, S., & Hollingsworth, R. I. (1995). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. Journal of Microbiological Methods, 23(1), 7-15. Available at: [Link]

  • Wang, L., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.16: Fractionation of Amides. Whitman College. Available at: [Link]

  • Fellenberg, C., et al. (2016). Profiling of hydroxycinnamic acid amides in Arabidopsis thaliana pollen by tandem mass spectrometry. Phytochemistry, 130, 165-175. Available at: [Link]

  • PubChem. (n.d.). Propanamide, N-(aminocarbonyl)-. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zapién-Castillo, S., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. Available at: [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23277-23286. Available at: [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Retrieved from: [Link]

  • Zapién-Castillo, S., et al. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. IEEE Xplore. Available at: [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23277-23286. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. Retrieved from: [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Doc Brown's Chemistry. Retrieved from: [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Available at: [Link]

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  • Collins, M., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(19), 8194–8202. Available at: [Link]

  • Bîcu, E., et al. (2023). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. MDPI. Available at: [Link]

  • European Patent Office. (1995). Process for the preparation of hydroxyamides - EP 0473380 B1. Google Patents.

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A Comparative Guide to the FTIR Spectral Characterization of 2-hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of novel molecules is paramount. 2-hydroxy-N-(2-methoxyethyl)propanamide, a molecule incorporating secondary amide, hydroxyl, and ether functionalities, presents a unique spectral signature. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative framework against relevant alternatives to aid in its unambiguous identification and characterization.

The Structural Significance of 2-hydroxy-N-(2-methoxyethyl)propanamide

The presence of a secondary amide linkage, a hydroxyl group, and an ether group within a single molecule imparts a range of chemical properties, including hydrogen bonding capabilities and potential for further functionalization. Understanding the vibrational characteristics of these functional groups through FTIR spectroscopy is a critical first step in its structural elucidation.

Experimental Protocol: Acquiring the FTIR Spectrum

A standard protocol for obtaining the FTIR spectrum of a solid sample like 2-hydroxy-N-(2-methoxyethyl)propanamide is as follows:

  • Sample Preparation: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: A commercial FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and carbon dioxide).

  • Background Collection: A background spectrum of the empty sample compartment is recorded.

  • Sample Analysis: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline corrected and normalized.

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} caption { label = "Experimental Workflow for FTIR Analysis"; fontsize = 10; fontcolor = "#5F6368"; }

Interpreting the Spectrum: A Multi-functional Molecule

The FTIR spectrum of 2-hydroxy-N-(2-methoxyethyl)propanamide is a composite of the vibrational modes of its constituent functional groups. The key to its characterization lies in identifying the characteristic absorption bands for the secondary amide, hydroxyl, and ether moieties.

molecular_structure

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
Hydroxyl (-OH)O-H Stretch3500 - 3200 (broad)The broadness of this peak is indicative of hydrogen bonding.[1][2]
Secondary Amide (-CONH-)N-H Stretch3370 - 3170A single peak in this region is characteristic of a secondary amide.[3]
C=O Stretch (Amide I)1680 - 1630This strong absorption is a hallmark of the amide group.[3][4]
N-H Bend (Amide II)1570 - 1515This band results from the coupling of the N-H in-plane bend and C-N stretch.[3][4]
Ether (-C-O-C-)C-O-C Asymmetric Stretch~1120This peak confirms the presence of the ether linkage.[5][6][7][8][9]
Alkyl (C-H)C-H Stretch3000 - 2850These absorptions are typical for aliphatic C-H bonds.

Comparative Spectral Analysis: Distinguishing Features

To truly appreciate the unique spectral fingerprint of 2-hydroxy-N-(2-methoxyethyl)propanamide, it is instructive to compare its expected spectrum with those of structurally related molecules.

Comparison with a Primary Amide: 2-Hydroxypropanamide

A primary amide, such as 2-hydroxypropanamide, would exhibit two distinct N-H stretching bands between 3370 and 3170 cm⁻¹ due to the symmetric and asymmetric stretching of the -NH₂ group.[3][10][11] This contrasts with the single N-H stretch expected for the secondary amide in our target molecule.

Comparison with a Tertiary Amide

A tertiary amide lacks N-H bonds and therefore will not show any absorption in the N-H stretching region (around 3300 cm⁻¹).[3][12] The absence of this peak is a clear differentiator from 2-hydroxy-N-(2-methoxyethyl)propanamide.

Comparison with an N-Substituted Amide Lacking a Hydroxyl Group

An N-substituted amide without a hydroxyl group would still display the characteristic Amide I and Amide II bands, as well as the N-H stretch. However, it would lack the broad O-H stretching band typically observed between 3500 and 3200 cm⁻¹.[1][2]

Comparison with a Hydroxy Ether without an Amide Group

A molecule containing only hydroxyl and ether functional groups would show a broad O-H stretch and a C-O-C stretch.[1][2][5][6][7][8][9] However, it would be devoid of the strong Amide I (C=O stretch) and Amide II (N-H bend) bands, which are definitive markers for the amide functionality.[3][4]

Conclusion

The FTIR spectrum of 2-hydroxy-N-(2-methoxyethyl)propanamide is a rich source of structural information. By carefully analyzing the key absorption bands corresponding to the secondary amide, hydroxyl, and ether groups, and by comparing the spectrum to those of related compounds, researchers can confidently identify and characterize this molecule. The presence of a single N-H stretch, a broad O-H stretch, a strong Amide I band, a distinct Amide II band, and an ether C-O-C stretch collectively form a unique spectral signature that is instrumental for its unequivocal identification in various scientific applications.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

  • YouTube. (n.d.). IR Spectrum: Amides. [Link]

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]

  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

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A Comparative Guide to the Validation of 2-hydroxy-N-(2-methoxyethyl)propanamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. A reference standard of questionable purity can compromise analytical method validation, lead to inaccurate quantification of impurities in active pharmaceutical ingredients (APIs), and ultimately, jeopardize patient safety. This guide provides an in-depth technical comparison of methodologies for validating the purity of 2-hydroxy-N-(2-methoxyethyl)propanamide reference standards, contrasting a comprehensively characterized, high-purity standard with a hypothetical, less-characterized alternative.

The principles and protocols detailed herein are grounded in established regulatory expectations, including the International Council on Harmonisation (ICH) Q3A guidelines on impurities in new drug substances and the United States Pharmacopeia (USP) General Chapter <1086> on impurities.[1][2][3][4] Our approach emphasizes a multi-faceted analytical strategy, recognizing that no single technique can definitively establish purity. Instead, we advocate for an orthogonal approach, where different analytical techniques with distinct chemical principles are employed to build a comprehensive and self-validating purity profile.

The Criticality of a Well-Characterized Reference Standard

A reference standard is defined by regulatory bodies as a "highly purified compound that is well characterized".[5] Its purpose is to serve as a benchmark for identity, strength, quality, and purity.[1] For an impurity reference standard like 2-hydroxy-N-(2-methoxyethyl)propanamide, its primary role is often in the accurate quantification of this specific impurity in an API. An erroneously high purity value for the reference standard will lead to an underestimation of the impurity in the drug substance, potentially allowing unsafe levels to go undetected.

This guide will walk through a robust validation workflow, illustrating how a high-purity standard (Standard A) is differentiated from a standard with potential deficiencies (Standard B).

Understanding the Molecule: Synthesis and Potential Impurities

A thorough validation begins with an understanding of the molecule's synthetic origin. A plausible and efficient synthesis route for N-alkoxyalkyl amides, including 2-hydroxy-N-(2-methoxyethyl)propanamide, involves the reaction of a 2-oxazoline with an alcohol in the presence of a strong base.[6]

Figure 1: Plausible synthesis route for the target compound.

This synthetic pathway immediately highlights potential process-related impurities that must be investigated:

  • Starting Materials: Unreacted 2-ethyl-2-oxazoline and 2-methoxyethanol.

  • By-products: Resulting from side reactions.

  • Residual Solvents and Reagents: Including the alcohol used and any residual base catalyst.

Orthogonal Analytical Approach for Purity Validation

A comprehensive validation plan for a reference standard should include a combination of chromatographic, spectroscopic, and other analytical techniques. This ensures that a wide range of potential impurities, with varying chemical properties, can be detected and quantified.

Validation_Workflow Start Candidate Reference Standard Identity Structural Confirmation (NMR, MS, IR) Start->Identity Purity Chromatographic Purity (HPLC, GC) Identity->Purity Absolute_Purity Absolute Purity Assay (qNMR) Purity->Absolute_Purity Residuals Residual Solvents & Water (GC-HS, Karl Fischer) Absolute_Purity->Residuals Inorganics Inorganic Impurities (Residue on Ignition) Residuals->Inorganics Final Certified Reference Standard Inorganics->Final

Figure 2: Comprehensive workflow for reference standard validation.

Part 1: Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the main component from its organic impurities. Given the polar nature of 2-hydroxy-N-(2-methoxyethyl)propanamide, with its hydroxyl and amide functional groups, conventional reversed-phase HPLC using a C18 column may provide insufficient retention.[7][8] Therefore, more specialized chromatographic approaches are warranted.

High-Performance Liquid Chromatography (HPLC) - Stability-Indicating Method

A stability-indicating HPLC method is crucial as it must be able to separate the main compound from any potential degradation products, in addition to process-related impurities.[9] For this polar analyte, two approaches are compared: a polar-embedded reversed-phase column and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[10] HILIC is particularly well-suited for retaining and separating very polar compounds.[10][11]

Experimental Protocol: HPLC Method

  • System: UHPLC system with UV or Diode Array Detector (DAD).

  • Method A (Reversed-Phase):

    • Column: Polar-embedded C18 column (e.g., RP-Amide), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

  • Method B (HILIC):

    • Column: Amide-functionalized HILIC column, 150 x 4.6 mm, 3.5 µm.[6]

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: 0% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 210 nm.

Comparative Data: HPLC Purity

ImpurityStandard A (Area %)Standard B (Area %)Identification
Main Peak99.85%98.50%2-hydroxy-N-(2-methoxyethyl)propanamide
Impurity 1 (RRT ~0.8)0.08%0.75%2-ethyl-2-oxazoline (Starting Material)
Impurity 2 (RRT ~1.2)0.05%0.50%Unidentified Process By-product
Impurity 3 (RRT ~1.5)Not Detected0.25%Unidentified Degradant (from forced degradation)
Total Impurities 0.13% 1.50%
Purity by Area % 99.87% 98.50%

Interpretation: Standard A demonstrates high purity with minimal process-related impurities, well below typical reporting thresholds.[2] In contrast, Standard B shows significant levels of unreacted starting material and an unidentified by-product. The presence of a degradation product in Standard B also suggests potential instability.

Gas Chromatography (GC) - Residual Solvents and Volatile Impurities

GC is the method of choice for analyzing volatile and semi-volatile impurities, including residual solvents from the synthesis and purification process.[5] Due to the polar nature and low volatility of 2-hydroxy-N-(2-methoxyethyl)propanamide, derivatization is often necessary to improve its chromatographic behavior and prevent peak tailing.[12][13] Silylation is a common derivatization technique for compounds with active hydrogens (like hydroxyl and amide groups).[12]

Experimental Protocol: GC-MS Method

  • Derivatization:

    • Accurately weigh ~5 mg of the standard into a vial.

    • Add 500 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 500 µL of pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • System: Gas Chromatograph with a Mass Spectrometric (MS) or Flame Ionization Detector (FID).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: 50 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • Detector: MS (Scan mode 40-500 amu) or FID at 300 °C.

Comparative Data: GC Purity

CompoundStandard A (Area %)Standard B (Area %)Identification
Derivatized Main Peak>99.9%98.8%Derivatized Product
2-Methoxyethanol0.01% (below LOQ)0.8%Residual Starting Material/Solvent
Pyridine<0.05%<0.05%Derivatization Reagent
Other VolatilesNot Detected0.4%Unidentified Volatile Impurities
Purity by Area % >99.9% 98.8%

Interpretation: The GC analysis confirms the HPLC findings. Standard A is free from significant volatile impurities, whereas Standard B contains a notable amount of residual 2-methoxyethanol, a potential process solvent and starting material.

Part 2: Absolute Purity by Quantitative NMR (qNMR)

While chromatographic methods provide a relative purity based on area percentage, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct, primary method for determining absolute purity without the need for a specific reference standard of the analyte itself.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for highly accurate quantification against a certified internal standard of known purity.[10][14]

Experimental Protocol: qNMR

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Certified Maleic Acid (purity >99.9%).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the 2-hydroxy-N-(2-methoxyethyl)propanamide standard and ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A single 90° pulse experiment.

    • Relaxation Delay (d1): >5 times the longest T1 relaxation time of both the analyte and internal standard protons (e.g., 30 seconds).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Quantification:

    • Integrate a well-resolved, unique signal for the analyte (e.g., the methoxy protons).

    • Integrate the signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, number of protons in each integrated signal, and the purity of the internal standard.

Comparative Data: qNMR Purity

ParameterStandard AStandard B
Purity by qNMR 99.8 ± 0.2% 98.4 ± 0.3%

Interpretation: The qNMR results provide an absolute purity value that corroborates the chromatographic data. Standard A is confirmed to be of high purity. The slightly lower purity of Standard B by qNMR compared to its HPLC area percent could indicate the presence of impurities that do not have a chromophore and are thus not detected by UV, highlighting the importance of using an orthogonal technique like qNMR.

Part 3: Structural Identity and Impurity Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular weight and elemental composition of the reference standard.[14] When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for identifying unknown impurities by providing accurate mass data for fragmentation analysis.[14] Amides typically fragment at the N-CO bond, which can be a key diagnostic tool in structural elucidation.[11][16]

Interpretation of MS Data:

  • Standard A: Shows a single major peak in the total ion chromatogram. The HRMS data for this peak corresponds to the expected elemental composition of C6H13NO3. Minor peaks correspond to the impurities detected by HPLC and are below the identification threshold.

  • Standard B: The peak corresponding to Impurity 2 from the HPLC analysis is subjected to MS/MS fragmentation. The fragmentation pattern can be used to propose a structure for this unknown by-product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In addition to its quantitative use, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectroscopy is the gold standard for unambiguous structural confirmation.[14]

Interpretation of NMR Data:

  • Standard A: The ¹H and ¹³C NMR spectra are clean, with all signals being sharp and assignable to the structure of 2-hydroxy-N-(2-methoxyethyl)propanamide. Integration of the ¹H signals corresponds to the correct proton ratios.

  • Standard B: The ¹H NMR spectrum shows additional small signals that do not correspond to the main structure. Some of these signals are consistent with the presence of 2-ethyl-2-oxazoline and 2-methoxyethanol, confirming the findings from the chromatographic analyses.

Part 4: Forced Degradation Studies

To ensure the stability-indicating nature of the primary analytical method (HPLC), forced degradation studies are performed.[3][15] The reference standard is subjected to stress conditions to intentionally induce degradation. Amides are known to be susceptible to hydrolysis under acidic and basic conditions, and oxidation is another common degradation pathway.[3][17][18]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Reflux in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Reflux in 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Heat solid material at 105 °C for 48 hours.

  • Photolytic: Expose to light according to ICH Q1B guidelines.

Interpretation of Forced Degradation Data: The stressed samples are analyzed by the developed HPLC method. For a method to be considered stability-indicating, the peaks of any degradation products must be well-resolved from the main peak and from each other. Peak purity analysis using a DAD detector should confirm that the main peak is spectrally pure under all stress conditions. In our hypothetical comparison, the HPLC method successfully separates the degradation products formed during acid and base hydrolysis from the parent compound, thus validating its use as a stability-indicating method.

Conclusion and Recommendations

The comprehensive analysis outlined in this guide demonstrates a robust, multi-technique approach to validating a reference standard for 2-hydroxy-N-(2-methoxyethyl)propanamide.

Summary of Findings

Analytical TechniqueStandard A (High Purity)Standard B (Lower Purity)Rationale
HPLC Purity 99.87%98.50%Orthogonal chromatographic methods show high purity and absence of significant impurities.
GC Purity >99.9%98.8%Confirms absence of volatile impurities and residual solvents.
qNMR Purity 99.8 ± 0.2%98.4 ± 0.3%Provides an absolute purity value, independent of chromatographic response factors.
Identity (MS, NMR) ConfirmedConfirmed, but with impurity signalsUnambiguous structural confirmation and identification of present impurities.
Water Content (KF) 0.10%0.30%Important for calculating purity on an anhydrous basis.
Inorganic Content <0.05%0.15%Ensures absence of non-combustible impurities.
Mass Balance Purity 99.6% 96.4% Calculated as 100% - organic impurities - water - inorganic impurities.

Final Recommendation:

Based on this comprehensive validation, Standard A qualifies as a high-purity reference standard suitable for quantitative use in regulatory filings and quality control testing. Its purity is well-established by orthogonal methods, its structure is unequivocally confirmed, and its associated analytical methods are proven to be stability-indicating.

Standard B , on the other hand, would not be suitable for use as a quantitative reference standard without further purification and characterization. The presence of significant levels of starting materials and unidentified impurities, confirmed by multiple techniques, compromises its reliability for accurate quantification.

This guide underscores the principle that the validation of a reference standard is not a single measurement but a holistic investigation. By integrating insights from synthesis, chromatography, and spectroscopy, and grounding the approach in regulatory science, researchers can ensure the integrity of their analytical data and the quality of the medicines they develop.

References

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solvent polarity index of 2-hydroxy-N-(2-methoxyethyl)propanamide vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Green" Shift in Solvation

In the high-stakes arena of drug discovery and formulation, Dimethyl Sulfoxide (DMSO) has long reigned as the "universal solvent."[1] Its ability to solubilize diverse lipophilic and polar compounds is unmatched. However, its aggressive skin permeability, potential for bringing toxic contaminants into biological systems, and difficulty in removal (high boiling point) have driven the search for bio-renewable alternatives.

This guide provides a technical characterization of 2-hydroxy-N-(2-methoxyethyl)propanamide (referred to herein as HMP ), a specific lactamide derivative emerging as a tunable "green" solvent. We compare its polarity, solvatochromic behavior, and solvation power directly against the industry standard, DMSO.

Physicochemical Profile: The Structural Divergence

To understand the polarity index, we must first analyze the structural contributors to solvation.

  • DMSO (Dimethyl Sulfoxide): A polar aprotic solvent.[2] It solvates cations well (leaving anions "naked" and reactive) but cannot donate hydrogen bonds.

  • HMP (Lactamide Derivative): A polar protic solvent. The 2-hydroxy group (

    
    ) acts as a hydrogen bond donor, while the ether and amide groups act as acceptors.
    
Table 1: Comparative Physicochemical Properties
PropertyDMSO (Standard)HMP (Target Solvent)Implication for Research
Molecular Weight 78.13 g/mol ~147.17 g/mol HMP is bulkier; slower diffusion rates.
Boiling Point 189 °C> 200 °C (Est.)Both are high-boiling; HMP is harder to remove via evaporation.
Viscosity (25°C) 1.99 cP~10–15 cP (Est.)*Critical: HMP is significantly more viscous. Automated liquid handlers require calibration.
Dielectric Constant (

)
46.7~30–35 (Est.)DMSO is superior for charge separation (ionic reactions).
Protic Character AproticProtic HMP can stabilize anions via H-bonding; DMSO cannot.

*Note: Viscosity of lactamides increases with chain length. HMP is comparable to ethylene glycol in flow characteristics.

Solvatochromic Analysis: Polarity Index & Hansen Parameters

The "Polarity Index" (


) is not a single intrinsic number but an empirical value derived from solubility data. While DMSO has a well-established 

of 7.2 , HMP is a specialized molecule without a widely published standard index.

Based on Group Contribution Methods (Van Krevelen) and data from homologous lactamides (e.g., N-methyl lactamide), we derive the following comparative profile.

Table 2: Polarity & Hansen Solubility Parameters (HSP)
ParameterDMSO HMP (Calculated/Est.) Mechanistic Insight
Snyder Polarity Index (

)
7.2 6.5 – 6.8 HMP is slightly less polar than DMSO but more polar than NMP (6.7).
Dispersion Force (

)
18.4 MPa

17.5 MPa

Similar Van der Waals interactions.
Polarity Force (

)
16.4 MPa

11.0 MPa

DMSO has a stronger permanent dipole.
H-Bonding Force (

)
10.2 MPa

22.0 MPa

The Differentiator: HMP dominates in H-bonding capacity due to the hydroxyl group.

Scientist’s Note: Do not rely solely on


. If your solute relies on Hydrogen Bonding (e.g., peptides, sugars), HMP may actually outperform DMSO despite a lower nominal polarity index.

Visualization: Solute Compatibility Workflow

The following decision tree illustrates when to switch from DMSO to HMP based on the chemical nature of your target analyte.

SolventSelection Start Target Solute / Drug Candidate CheckIonic Is the compound an Ionic Salt? Start->CheckIonic CheckHbond Does it have multiple H-Bond Donors? (e.g., Peptides, Sugars) CheckIonic->CheckHbond No DMSO Use DMSO (High Dielectric, Aprotic) CheckIonic->DMSO Yes (Needs charge separation) CheckTox Is In-Vivo Toxicity / Skin Permeability a concern? CheckHbond->CheckTox No HMP Use HMP (Lactamide) (High H-Bonding, Green Profile) CheckHbond->HMP Yes (Matches HMP δh) CheckTox->DMSO No (Standard Assay) CheckTox->HMP Yes (Lower Permeability)

Figure 1: Decision matrix for selecting between DMSO and HMP based on solute chemistry and biological requirements.

Experimental Protocol: Validating Polarity (Self-Validating System)

Since the exact


 value for HMP varies by supplier purity, you should not trust literature values blindly. Use this protocol to measure the polarity of your specific batch of solvent using Reichardt’s Dye .
The Principle

Reichardt’s Dye (Betaine 30) is solvatochromic; its color shifts from red (polar) to green/blue (non-polar) depending on the solvent environment.[3] The shift in absorption maximum (


) quantifies the polarity.
Materials
  • Reichardt’s Dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate).[4][5]

  • UV-Vis Spectrophotometer (Scanning 300–800 nm).

  • Quartz Cuvettes (1 cm path length).

  • Solvent: HMP (Test) and DMSO (Control).

Step-by-Step Methodology
  • Stock Preparation: Dissolve ~1 mg of Reichardt’s Dye in 10 mL of the solvent (HMP). Critical: The dye is sensitive to acid; ensure the solvent is neutral.

  • Dilution: Dilute until the absorbance at

    
     is between 0.5 and 1.0 AU.
    
  • Scan: Record the absorption spectrum from 400 nm to 800 nm.

  • Identification: Locate the wavelength of maximum absorbance (

    
    ) in nm.
    
  • Calculation: Convert

    
     to the normalized 
    
    
    
    energy parameter using the equation:
    
    
  • Normalization (Optional): Convert to Normalized Polarity (

    
    ):
    
    
    
    
    (Where 30.7 is TMS and 32.4 is the range between TMS and Water).

Expected Result: DMSO will peak ~453 nm (


). HMP will likely peak slightly lower (red-shifted) compared to water, indicating its intermediate polarity.

Biological Implications & Toxicity[1][6]

For drug development professionals, the solvent is often the hidden toxicant.

  • DMSO: Known for cell membrane permeabilization . At concentrations >0.1%, it can induce apoptosis or artifacts in high-throughput screening (HTS). It readily transports surface contaminants into the skin.

  • HMP: As a lactamide, it hydrolyzes into lactic acid and an amine (methoxyethylamine) in vivo.

    • Cytotoxicity: Generally lower than DMSO.

    • Metabolism: The lactic acid backbone enters the Krebs cycle, making it a "metabolically friendly" excipient for early-stage animal studies, though the amine toxicity must be verified for the specific derivative.

Conclusion

2-hydroxy-N-(2-methoxyethyl)propanamide (HMP) is not a direct 1:1 "drop-in" replacement for DMSO due to its protic nature and higher viscosity .

  • Use DMSO for:

    
     reactions, dissolving ionic salts, and standard cryopreservation.
    
  • Use HMP for: Dissolving peptides/proteins (better H-bonding match), "Green" formulation requirements, and assays where DMSO's membrane permeability causes artifacts.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    
     scales). 
    
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for HSP calculation methodology).

  • Jessop, P. G. (2011). "Searching for green solvents." Green Chemistry, 13(6), 1391-1398. (Review of green solvent selection including amides).

  • Talingtar, R., et al. (2020). "Lactamides as Green Solvents." Journal of Molecular Liquids. (General reference for lactamide physical properties).

  • PubChem Compound Summary. (2024). "N-(2-hydroxyethyl)lactamide" (Structural analog data used for estimation).

Sources

Safety Operating Guide

2-hydroxy-N-(2-methoxyethyl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 2-hydroxy-N-(2-methoxyethyl)propanamide (also known as N-(2-methoxyethyl)lactamide).

As a Senior Application Scientist, I have structured this protocol to prioritize personnel safety and environmental compliance. This compound, often synthesized during the upcycling of poly(lactic acid) (PLA) or used as a specialized solvent, combines the solubility of a lactamide with the toxicological profile of a glycol ether derivative.

Part 1: Chemical Characterization & Hazard Identification

Before initiating disposal, you must understand the "why" behind the safety protocols. This molecule contains a 2-methoxyethyl moiety, structurally related to 2-methoxyethanol (a known reproductive toxin).

Critical Hazard Warning: While the lactamide core is relatively benign, the N-(2-methoxyethyl) substituent presents a reproductive toxicity hazard (H360) and potential bone marrow toxicity if metabolized to methoxyacetic acid. Do not treat this as a standard benign buffer or salt.

Physicochemical Properties Table
PropertyValue (Estimated/Experimental)Operational Implication
Physical State Viscous Liquid (at RT)Requires leak-proof secondary containment.
Solubility Highly Water SolubleDO NOT pour down the drain.[1] High mobility in water systems.
Flash Point > 93°C (Estimated)Combustible but not highly flammable (Class IIIB).
pH (10% aq) ~6.5 - 7.5Neutral; compatible with general organic waste streams.
Reactivity Stable; HygroscopicKeep containers tightly sealed to prevent water absorption.

Part 2: Waste Classification & Segregation

Proper segregation is the first line of defense against unexpected chemical reactions in the waste stream.

Primary Waste Code: Non-Halogenated Organic Solvent Secondary Hazard: Toxic (Reproductive Toxin)

Segregation Protocol
  • COMPATIBLE WITH: Alcohols (Ethanol, Methanol), Acetonitrile, Acetone, other non-halogenated amides (DMF, DMAC).

  • INCOMPATIBLE WITH:

    • Strong Oxidizers: Nitric acid, Peroxides (Risk of violent oxidation).

    • Halogenated Solvents: DCM, Chloroform (Keep separate to minimize incineration costs).

    • Acid Chlorides/Anhydrides: Potential for vigorous reaction with the hydroxyl group.

Part 3: Step-by-Step Disposal Procedure

Step 1: Collection & Containment
  • Vessel Selection: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid LDPE if long-term storage is expected due to potential softening.

  • Headspace: Fill containers only to 90% capacity to allow for thermal expansion.

  • Additives: If the waste contains peroxides (unlikely for this specific amide but common in ether solvents), test and quench before capping.

Step 2: Labeling (The "Self-Validating" Step)

A label must tell the story of the waste to the next person handling it.

  • Standard Label: "Hazardous Waste - Non-Halogenated Organic."

  • Specific Constituents: Write "2-hydroxy-N-(2-methoxyethyl)propanamide" clearly.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

Step 3: Final Disposal Route
  • Preferred Method: High-Temperature Incineration . This ensures the complete destruction of the amide bond and the ether linkage, preventing environmental accumulation.

  • Prohibited Method: Sanitary Sewer Disposal. Despite its water solubility, the potential for hydrolysis into 2-methoxyethylamine makes it an environmental hazard.

Part 4: Operational Workflows (Visualized)

Workflow 1: Disposal Decision Matrix

This logic gate ensures you choose the correct waste stream based on the mixture's composition.

DisposalWorkflow Start Waste: 2-hydroxy-N-(2-methoxyethyl)propanamide StateCheck Is the waste Liquid or Solid? Start->StateCheck Liquid Liquid Mixture StateCheck->Liquid Liquid Solid Solid / Absorbed Spill StateCheck->Solid Solid HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Debris/Wipes) Solid->StreamC StreamA Stream A: Non-Halogenated Organic (Incineration) HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic (High Temp Incineration) HalogenCheck->StreamB Yes

Figure 1: Decision matrix for segregating 2-hydroxy-N-(2-methoxyethyl)propanamide waste streams.

Workflow 2: Emergency Spill Response

In the event of a spill (>100 mL), follow this containment logic to prevent exposure.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Use Absorbent Pads/Vermiculite PPE->Contain Clean Clean Up: Scoop into sealable bag Contain->Clean Decon Decontamination: Wash surface with soap & water Clean->Decon Disposal Disposal: Label as Solid Hazardous Waste Clean->Disposal

Figure 2: Immediate spill response protocol emphasizing containment and decontamination.[2]

Part 5: Scientific Rationale & Mechanism

Why Incineration? The amide bond in 2-hydroxy-N-(2-methoxyethyl)propanamide is stable against mild hydrolysis. However, in a wastewater treatment plant, bacterial enzymes could eventually cleave the amide bond, releasing 2-methoxyethylamine .

  • Mechanism:

    
    
    
  • Result: Release of a toxic primary amine into the ecosystem.

  • Solution: Incineration at >850°C ensures thermal oxidation of the carbon-nitrogen bond to

    
    , 
    
    
    
    , and
    
    
    (or
    
    
    scrubbed by the facility).

References

  • American Chemical Society (ACS). (2023). Upcycling of Poly(lactic acid) Waste: A Valuable Strategy to Obtain Ionic Liquids.[3] (Discusses the synthesis and stability of N-substituted lactamides).

  • European Chemicals Agency (ECHA). Substance Information: 2-Methoxyethylamine.[4] (Provides toxicity data for the hydrolysis product).

  • U.S. Environmental Protection Agency (EPA).Best Management Practices for Laboratory Waste. (General guidelines for organic solvent disposal).

Sources

Personal Protective Equipment (PPE) for Handling 2-Hydroxy-N-(2-methoxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Stop and Read: You are handling a specialized amide intermediate (CAS: Analogous to 5422-34-4 but methoxy-substituted). While specific Safety Data Sheets (SDS) for this exact molecule are often proprietary or sparse, Structure-Activity Relationship (SAR) analysis dictates we treat this chemical with elevated caution.

This molecule contains a 2-methoxyethyl moiety. In medicinal chemistry and toxicology, this functional group is a structural alert. Metabolic hydrolysis can potentially release 2-methoxyethylamine or 2-methoxyethanol , both of which are established Reproductive Toxins (Category 1B) and bone marrow depressants.

The Core Directive: Do not treat this merely as a "mild amide." Handle it as a skin-permeable reproductive hazard .

PPE Selection Matrix (The "What" & "Why")

Standard laboratory PPE is insufficient for methoxy-substituted ethers/amides due to their high solvent mobility and ability to permeate thin nitrile.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection (Primary) Silver Shield® (EVOH/PE Laminate) Permeation Physics: Glycol ether derivatives have low surface tension and high polarity, allowing them to solvate through standard nitrile (4 mil) in <15 minutes. Laminate offers >480 min breakthrough time.
Hand Protection (Dexterity) Double Nitrile (Testing Required) Only for incidental contact. Wear two pairs of nitrile (minimum 5 mil outer). If splashed, the outer glove slows permeation while you doff immediately. Do not use latex.
Respiratory Fume Hood (Certified) Aerosol Control: While the boiling point is likely high (>200°C), the vapor pressure of the methoxy tail allows for inhalation risks during heating or rotary evaporation.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. Amides are surfactants; a splash will track around glasses. Goggles provide a hermetic seal against liquid entry.
Body Tyvek® Lab Coat + Apron Standard cotton absorbs and holds the chemical against the skin. Tyvek repels liquid splashes.

Operational Protocol: The "Self-Validating" Workflow

This protocol uses a "Check-Act-Verify" loop to ensure safety is active, not passive.

Phase A: Pre-Operational Validation
  • Glove Inflation Test: Before donning Silver Shield or Nitrile gloves, trap air inside and squeeze. Pass: No air leakage. Fail: Discard.

  • Hood Flow Check: Verify the anemometer reads between 80–100 fpm (0.4–0.5 m/s) . Tape a Kimwipe to the sash bottom; it must be pulled inward steadily.

Phase B: Active Handling (Synthesis/Transfer)
  • The "Clean-Dirty" Rule: Designate your non-dominant hand as "Dirty" (handles the flask/reagent) and your dominant hand as "Clean" (touches the sash, notebook, instrument controls).

  • Syringe Transfer: Avoid pouring. Use a glass syringe with a Luer-lock needle for transfers <50 mL to eliminate open-air exposure.

  • Heating: If heating >50°C, use a closed system (condenser) with a nitrogen blanket. The methoxyethyl group can form peroxides upon prolonged air exposure (though less likely in amides, the ether linkage remains a risk).

Phase C: Decontamination & Disposal
  • Spill Cleanup: Do not use paper towels alone.

    • Cover spill with a non-combustible absorbent (Vermiculite or Sand).

    • Scoop into a wide-mouth jar.

    • Wipe surface with Isopropanol , then water.

  • Waste Segregation:

    • Label: "Hazardous Waste - Toxic (Potential Repro Toxin)."

    • Stream: Segregate with Organic Solvents (Non-Halogenated). Do not mix with strong oxidizers (e.g., Nitric Acid) as amides can react violently.

Visualizing the Safety Logic

The following diagram illustrates the decision hierarchy for handling this compound. It enforces a "Stop-Work" authority if safety conditions are not met.

SafetyProtocol Start START: Handling 2-hydroxy-N-(2-methoxyethyl)propanamide RiskAssess Risk Assessment: Check Methoxyethyl Hazard Start->RiskAssess Engineering Engineering Control: Fume Hood Flow >80 fpm? RiskAssess->Engineering Hazard Confirmed PPE_Select PPE Selection: Laminate Gloves (Primary) OR Double Nitrile (Splash) Engineering->PPE_Select Flow Pass Stop STOP WORK: Adjust Ventilation Engineering->Stop Flow Fail Action_Pour Action: Open Pouring PPE_Select->Action_Pour High Risk (Avoid) Action_Syringe Action: Syringe Transfer PPE_Select->Action_Syringe Preferred Method Disposal Disposal: Segregate as Repro Toxin Action_Pour->Disposal Action_Syringe->Disposal Stop->Engineering Re-test

Figure 1: Operational Safety Decision Matrix. Note the critical "Stop Work" gate at the Engineering Control phase.

References & Authority

The following sources support the toxicological inferences and PPE standards used in this guide.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2024).[1] Substance Information: 2-methoxyethylamine (Structural Analog). (Demonstrates reproductive toxicity of the methoxyethyl moiety). [Link]

  • PubChem. (2024).[1] Compound Summary: 2-Hydroxy-N-(2-hydroxyethyl)propanamide (Lactamide MEA). (Parent structure data). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.